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  • Product: 4-Amino-7-chloro-2-methylquinoline
  • CAS: 68017-47-0

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 4-Amino-7-chloro-2-methylquinoline: Molecular Structure, Synthesis, and Applications

Abstract The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of pharmacologically active compounds.[1] Within this class, 4-Amino-7...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of pharmacologically active compounds.[1] Within this class, 4-Amino-7-chloro-2-methylquinoline emerges as a pivotal building block, particularly in the synthesis of novel therapeutic agents. This technical guide provides a comprehensive exploration of its molecular architecture, physicochemical properties, established synthetic protocols, and its significant role in drug discovery and development. We will delve into the causality behind experimental choices and provide self-validating protocols, grounded in authoritative references, to empower researchers and scientists in their pursuit of innovative chemical entities.

Introduction: The Significance of the Quinoline Core

Quinoline and its derivatives are heterocyclic aromatic organic compounds that form the backbone of numerous natural and synthetic molecules with significant biological activity.[2] The strategic placement of various functional groups on the quinoline ring system allows for the fine-tuning of their pharmacological profiles, leading to the development of drugs for a wide range of diseases.[3] 4-Amino-7-chloro-2-methylquinoline, a specific derivative, has garnered considerable interest due to its structural resemblance to established antimalarial drugs and its potential as a versatile intermediate for creating diverse chemical libraries for screening against various therapeutic targets.[4]

Molecular Structure and Physicochemical Properties

The molecular structure of 4-Amino-7-chloro-2-methylquinoline is characterized by a quinoline ring system substituted with an amino group at the 4-position, a chloro group at the 7-position, and a methyl group at the 2-position. This arrangement of substituents is crucial for its chemical reactivity and biological activity.

Chemical Identifiers and Properties

A summary of the key identifiers and physicochemical properties of 4-Amino-7-chloro-2-methylquinoline is presented in the table below.

PropertyValueSource
Molecular Formula C₁₀H₉ClN₂
Molecular Weight 192.64 g/mol
CAS Number 68017-47-0
Appearance Solid
Melting Point 74-78 °C[5]
Boiling Point 278.2±20.0 °C at 760 mmHg[5]
InChI Key YYUQXDHWGQINPE-UHFFFAOYSA-N
Canonical SMILES Cc1cc(N)c2ccc(Cl)cc2n1
Molecular Structure Visualization

The 2D chemical structure of 4-Amino-7-chloro-2-methylquinoline is depicted below, illustrating the connectivity of the atoms.

Caption: 2D structure of 4-Amino-7-chloro-2-methylquinoline.

Synthesis of 4-Amino-7-chloro-2-methylquinoline

A common approach for the synthesis of 4-amino-7-chloroquinolines involves the condensation of an appropriate amine with a chloro-1,2,3,4-tetrahydroquinolin-4-one, followed by aromatization.[6]

Exemplary Synthetic Protocol

A plausible synthetic route starting from m-chloroaniline is outlined below. This multi-step process is a well-established method for constructing the quinoline core.

Step 1: Synthesis of 3-(m-chloroanilino)propionic acid

  • To a solution of m-chloroaniline in a suitable solvent, acrylic acid is added.

  • The reaction mixture is heated to promote the Michael addition.

  • The product, 3-(m-chloroanilino)propionic acid, is isolated upon cooling and filtration.

Step 2: Cyclization to 7-chloro-1,2,3,4-tetrahydroquinolin-4-one

  • The 3-(m-chloroanilino)propionic acid is treated with a strong acid, such as polyphosphoric acid or sulfuric acid, and heated.[6]

  • This promotes an intramolecular Friedel-Crafts acylation to form the cyclic ketone.

  • The product is isolated by pouring the reaction mixture into ice water and collecting the precipitate.

Step 3: Aromatization and Amination

  • The 7-chloro-1,2,3-4-tetrahydroquinolin-4-one is then subjected to conditions that facilitate both aromatization of the non-aromatic ring and introduction of the amino group at the 4-position. This can be achieved through various methods, including reaction with an aminating agent in the presence of an oxidizing agent or a catalyst.[6]

Synthesis Workflow Diagram

The following diagram illustrates the key transformations in the synthesis of 4-Amino-7-chloro-2-methylquinoline.

G cluster_0 Synthesis of 4-Amino-7-chloro-2-methylquinoline A m-Chloroaniline + Acrylic Acid B 3-(m-chloroanilino)propionic acid A->B Michael Addition C 7-chloro-1,2,3,4-tetrahydroquinolin-4-one B->C Intramolecular Friedel-Crafts Acylation D 4-Amino-7-chloro-2-methylquinoline C->D Aromatization & Amination

Caption: Synthetic workflow for 4-Amino-7-chloro-2-methylquinoline.

Applications in Medicinal Chemistry and Drug Development

The 4-amino-7-chloroquinoline scaffold is a highly versatile and potent pharmacophore.[1] It serves as a crucial starting material for the synthesis of a wide range of biologically active molecules.

Antimalarial Agents

The most prominent application of the 4-amino-7-chloroquinoline core is in the development of antimalarial drugs.[4] Chloroquine and hydroxychloroquine are classic examples. The mechanism of action of these drugs is believed to involve the inhibition of hemozoin formation in the malaria parasite.[7] By complexing with heme, they prevent its detoxification, leading to parasite death.[7] Researchers continue to synthesize novel analogues of 4-amino-7-chloroquinoline to combat drug-resistant strains of Plasmodium falciparum.[4]

Anticancer and Antiviral Properties

Derivatives of the 4-amino-7-chloroquinoline scaffold have demonstrated significant cytotoxic effects against various human cancer cell lines.[1] Their anticancer activity is often attributed to their ability to intercalate with DNA, inhibit key enzymes involved in cell proliferation, or induce apoptosis.[1] Furthermore, this scaffold has shown promise in the development of antiviral agents.[1]

Other Therapeutic Areas

The versatility of the 4-amino-7-chloroquinoline scaffold extends to other therapeutic areas, including the development of inhibitors for botulinum neurotoxin serotype A light chain and potential treatments for neurodegenerative diseases like Parkinson's disease.[7][8]

Spectroscopic Characterization

The elucidation of the molecular structure of 4-Amino-7-chloro-2-methylquinoline relies on a combination of spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, confirming the connectivity and substitution pattern of the quinoline ring.[2][9]

  • Infrared (IR) Spectroscopy : IR spectroscopy is used to identify the characteristic vibrational frequencies of the functional groups present, such as the N-H stretches of the amino group and the C=C and C=N vibrations of the quinoline core.[2]

  • Mass Spectrometry (MS) : Mass spectrometry provides the exact molecular weight of the compound and information about its fragmentation pattern, which further confirms the molecular formula and structure.[2][10]

Safety and Handling

4-Amino-7-chloro-2-methylquinoline is classified as an acute toxicant (oral) and can cause serious eye damage.

  • Hazard Statements : H302 (Harmful if swallowed), H318 (Causes serious eye damage).

  • Precautionary Statements : P280 (Wear protective gloves/ eye protection/ face protection), P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

It is imperative to handle this compound in a well-ventilated area, using appropriate personal protective equipment (PPE), including gloves and safety glasses.[11][12] For detailed safety information, refer to the Safety Data Sheet (SDS).[11][13]

Conclusion

4-Amino-7-chloro-2-methylquinoline is a molecule of significant interest in the field of medicinal chemistry. Its unique molecular structure provides a versatile scaffold for the synthesis of a wide range of pharmacologically active compounds. A thorough understanding of its chemical properties, synthesis, and biological activities is crucial for the rational design and development of new therapeutic agents. This guide has provided a comprehensive overview of these aspects, intended to serve as a valuable resource for researchers and professionals in the field.

References

  • Google Patents. (n.d.). CA1171861A - Process for preparing 4-amino-7-chloro-quinoline.
  • Nemez, D., et al. (2023). Synthesis of Novel 2- and 8-Substituted 4-Amino-7-chloroquinolines and their N-Alkylated Coupling Products. Canadian Journal of Chemistry. Retrieved from [Link]

  • National Institutes of Health. (n.d.). 4-amino-7-chloroquinoline derivatives for treating Parkinson's disease: implications for drug discovery. PMC. Retrieved from [Link]

  • National Institutes of Health. (n.d.). 4-Amino-7-chloroquinolines: probing ligand efficiency provides botulinum neurotoxin serotype A light chain inhibitors with significant antiprotozoal activity. PubMed Central. Retrieved from [Link]

  • MDPI. (n.d.). Favorable Preclinical Pharmacological Profile of a Novel Antimalarial Pyrrolizidinylmethyl Derivative of 4-amino-7-chloroquinoline with Potent In Vitro and In Vivo Activities. Retrieved from [Link]

  • PubChem. (n.d.). 4-Amino-7-chloroquinoline. Retrieved from [Link]

  • Chemsrc. (2025). 7-Chloro-2-methylquinoline | CAS#:4965-33-7. Retrieved from [Link]

  • MDPI. (2024). Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. Retrieved from [Link]

  • National Institutes of Health. (n.d.). 7-Chloro-2-methylquinoline. PubChem. Retrieved from [Link]

  • Baxendale Group - Durham University. (2021). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. Retrieved from [Link]

  • Chemos GmbH&Co.KG. (n.d.). Safety Data Sheet: quinoline. Retrieved from [Link]

Sources

Exploratory

An In-Depth Technical Guide to 4-Amino-7-chloro-2-methylquinoline (CAS 68017-47-0): Synthesis, Characterization, and Therapeutic Potential

Introduction: The Strategic Importance of the 4-Aminoquinoline Scaffold The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a wide array of biol...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of the 4-Aminoquinoline Scaffold

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a wide array of biological activities, including antimalarial, anticancer, antibacterial, and antifungal properties.[1] Within this broad class, the 4-amino-7-chloroquinoline moiety is particularly noteworthy, being the foundational structure of the seminal antimalarial drug, chloroquine.[2] The strategic placement of the chlorine atom at the 7-position and the amino group at the 4-position are crucial for its biological activity, which primarily involves the inhibition of hemozoin biocrystallization in the malaria parasite's food vacuole.[3]

This technical guide focuses on a specific, yet underexplored, derivative: 4-Amino-7-chloro-2-methylquinoline (CAS: 68017-47-0). The introduction of a methyl group at the 2-position of the quinoline core offers a subtle but potentially significant structural modification. This alteration can influence the molecule's steric and electronic properties, potentially modulating its interaction with biological targets, altering its metabolic stability, and overcoming drug resistance mechanisms observed with older 4-aminoquinoline drugs.

This document serves as a comprehensive resource for researchers, scientists, and drug development professionals. It provides a plausible and detailed synthetic pathway, methodologies for analytical characterization, and an exploration of the compound's therapeutic potential based on the well-established activities of its structural analogues.

Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is fundamental to its application in research and development. The key properties of 4-Amino-7-chloro-2-methylquinoline are summarized below.

PropertyValueSource
CAS Number 68017-47-0[4]
Molecular Formula C₁₀H₉ClN₂[4]
Molecular Weight 192.64 g/mol [4]
Appearance Solid (predicted)[4]
SMILES Cc1cc(N)c2ccc(Cl)cc2n1[4]
InChI 1S/C10H9ClN2/c1-6-4-9(12)8-3-2-7(11)5-10(8)13-6/h2-5H,1H3,(H2,12,13)[4]

Strategic Synthesis Pathway

The synthesis of 4-Amino-7-chloro-2-methylquinoline can be logically approached in a two-stage process. The first stage involves the construction of the key intermediate, 4,7-dichloro-2-methylquinoline. The second stage is the selective amination at the C4 position. This strategy is predicated on the well-established higher reactivity of the C4-chloro substituent towards nucleophilic aromatic substitution (SNAr) compared to the C7-chloro group.[5]

G cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Amination A 3-Chloroaniline + Acetylacetone B 7-Chloro-4-hydroxy-2-methylquinoline A->B Combes Reaction (Acid Catalysis) C 4,7-Dichloro-2-methylquinoline B->C Chlorination (e.g., POCl₃) D 4-Amino-7-chloro-2-methylquinoline C->D Nucleophilic Aromatic Substitution (Ammonia source)

Figure 1: Overall synthetic strategy for 4-Amino-7-chloro-2-methylquinoline.
Part 1: Synthesis of the Key Intermediate: 4,7-Dichloro-2-methylquinoline

The synthesis of the quinoline core can be efficiently achieved through several classic named reactions. The Combes quinoline synthesis offers a direct and effective method, involving the acid-catalyzed condensation of an aniline with a β-diketone.[6]

Step 1.1: Combes Synthesis of 7-Chloro-4-hydroxy-2-methylquinoline

This reaction constructs the bicyclic quinoline system from commercially available starting materials.

  • Principle: 3-Chloroaniline is reacted with acetylacetone in the presence of a strong acid catalyst. The initial condensation forms an enamine, which then undergoes intramolecular cyclization and dehydration to yield the quinoline ring.[1]

  • Experimental Protocol:

    • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, cautiously add concentrated sulfuric acid (e.g., 100 mL) and cool in an ice bath.

    • Slowly add 3-chloroaniline (0.5 mol) to the cooled acid with continuous stirring.

    • Once the aniline has dissolved, add acetylacetone (0.5 mol) dropwise, ensuring the temperature does not rise excessively.

    • After the addition is complete, remove the ice bath and heat the reaction mixture at 110-120°C for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Allow the mixture to cool to room temperature and then carefully pour it onto crushed ice.

    • Neutralize the acidic solution with a concentrated aqueous solution of sodium hydroxide until the pH is approximately 7-8. This will precipitate the product.

    • Collect the solid product by vacuum filtration, wash thoroughly with water until the filtrate is neutral, and dry in a vacuum oven.

Step 1.2: Chlorination of 7-Chloro-4-hydroxy-2-methylquinoline

The conversion of the 4-hydroxy group to a more reactive chloro group is a critical step to enable the subsequent amination.

  • Principle: The hydroxyl group at the 4-position is replaced by a chlorine atom using a chlorinating agent such as phosphorus oxychloride (POCl₃).[7]

  • Experimental Protocol:

    • In a fume hood, combine 7-Chloro-4-hydroxy-2-methylquinoline (0.1 mol) with phosphorus oxychloride (0.3 mol) in a round-bottom flask equipped with a reflux condenser.

    • Heat the mixture to reflux (approximately 110°C) and maintain for 2-3 hours. The reaction should become a clear solution.

    • After cooling to room temperature, slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring. This will hydrolyze the excess POCl₃.

    • Basify the mixture with a cold, concentrated sodium hydroxide solution to precipitate the crude product.

    • Extract the product into a suitable organic solvent, such as dichloromethane or chloroform.

    • Wash the combined organic extracts with water and brine, then dry over anhydrous magnesium sulfate.

    • Remove the solvent under reduced pressure, and purify the resulting solid by recrystallization (e.g., from ethanol) to yield 4,7-dichloro-2-methylquinoline.

Part 2: Synthesis of 4-Amino-7-chloro-2-methylquinoline

This final step involves a regioselective nucleophilic aromatic substitution.

  • Principle: The C4 position of the 4,7-dichloroquinoline scaffold is significantly more activated towards nucleophilic attack than the C7 position due to the electron-withdrawing effect of the adjacent ring nitrogen. This allows for the selective displacement of the C4-chloro group by an amino nucleophile.[5]

  • Experimental Protocol:

    • In a sealed pressure vessel, dissolve 4,7-dichloro-2-methylquinoline (0.05 mol) in a suitable solvent such as phenol or a high-boiling alcohol.

    • Add a source of ammonia, such as a solution of ammonia in the chosen solvent or an ammonium salt (e.g., ammonium carbonate) in the presence of a base.

    • Seal the vessel and heat the reaction mixture to 130-150°C for 12-24 hours. The progress of the reaction should be monitored by TLC or LC-MS.

    • After cooling, dilute the reaction mixture with a suitable solvent and wash with an aqueous basic solution to remove the acidic solvent (if used) and any unreacted starting material.

    • Extract the product into an organic solvent.

    • Wash the organic layer, dry it over an anhydrous salt, and concentrate it under reduced pressure.

    • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure 4-Amino-7-chloro-2-methylquinoline.

G cluster_0 Synthesis Workflow start Start: 3-Chloroaniline & Acetylacetone step1 Combes Reaction: Acid-catalyzed cyclization start->step1 intermediate1 Intermediate: 7-Chloro-4-hydroxy-2-methylquinoline step1->intermediate1 step2 Chlorination: Reaction with POCl₃ intermediate1->step2 intermediate2 Intermediate: 4,7-Dichloro-2-methylquinoline step2->intermediate2 step3 Amination: Nucleophilic Aromatic Substitution intermediate2->step3 end Final Product: 4-Amino-7-chloro-2-methylquinoline step3->end

Figure 2: Step-by-step workflow for the synthesis of 4-Amino-7-chloro-2-methylquinoline.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized compound. Standard techniques include Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Predicted Spectroscopic Data:

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the quinoline ring, a singlet for the methyl group, and a broad singlet for the amino protons. The chemical shifts will be influenced by the electronic effects of the chloro, amino, and methyl substituents.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum will display ten distinct signals corresponding to the ten carbon atoms in the molecule. The chemical shifts of the carbons in the quinoline ring will provide valuable information about the electronic environment of the heterocyclic system.

  • Mass Spectrometry: Electron Impact (EI) or Electrospray Ionization (ESI) mass spectrometry should show a molecular ion peak [M]⁺ or a protonated molecular ion peak [M+H]⁺ at m/z corresponding to the molecular weight of the compound (192.64). The isotopic pattern of the molecular ion peak will be characteristic of a monochlorinated compound, with an M+2 peak approximately one-third the intensity of the M peak.

Biological Significance and Therapeutic Potential

The 4-amino-7-chloroquinoline scaffold is a cornerstone of antimalarial drug discovery.[4] Derivatives bearing this core structure have also demonstrated significant potential as anticancer agents. The therapeutic promise of this class of compounds stems from several mechanisms of action.

Potential Therapeutic Applications:

  • Antimalarial Activity: Like its parent compound chloroquine, 4-Amino-7-chloro-2-methylquinoline is a prime candidate for evaluation against various strains of Plasmodium falciparum, including those resistant to existing therapies. The 2-methyl group may alter the compound's ability to inhibit hemozoin formation or its accumulation in the parasite's digestive vacuole.

  • Anticancer Activity: Many 4-aminoquinoline derivatives exhibit cytotoxic effects against a range of human cancer cell lines. These effects are often attributed to their ability to accumulate in lysosomes, leading to lysosomal membrane permeabilization and the induction of apoptosis. Furthermore, some derivatives have been shown to inhibit critical signaling pathways involved in cancer progression.

  • Other Potential Activities: The quinoline nucleus is known for its broad biological activity. Therefore, 4-Amino-7-chloro-2-methylquinoline could be screened for other potential therapeutic applications, such as antibacterial, antifungal, or antiviral activities.[1]

G A 4-Amino-7-chloro-2-methylquinoline B Inhibition of Hemozoin Biocrystallization A->B MoA C Lysosomal Disruption A->C MoA D Modulation of Cell Signaling Pathways A->D MoA G Other Potential Activities (Antibacterial, Antifungal) A->G E Antimalarial Activity B->E F Anticancer Activity C->F D->F

Figure 3: Potential mechanisms of action and therapeutic applications.

Safety and Handling

As with any chemical compound, proper safety precautions should be observed when handling 4-Amino-7-chloro-2-methylquinoline and its precursors. It is advisable to consult the Safety Data Sheet (SDS) for related compounds, such as 7-chloro-2-methylquinoline and 4,7-dichloroquinoline.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Conclusion and Future Directions

4-Amino-7-chloro-2-methylquinoline represents a valuable yet understudied molecule within the esteemed class of 4-aminoquinoline compounds. The synthetic route outlined in this guide, based on established chemical principles, provides a clear and reproducible pathway for its preparation, enabling further investigation into its properties and potential applications.

The true value of this compound lies in its potential to expand the therapeutic arsenal against malaria and cancer. Future research should focus on the in-depth biological evaluation of 4-Amino-7-chloro-2-methylquinoline, including its efficacy against drug-resistant parasite strains and various cancer cell lines, as well as detailed mechanistic studies to elucidate its mode of action. Such endeavors will be crucial in determining its potential as a lead compound for the development of next-generation therapeutics.

References

Sources

Foundational

4-Amino-7-chloro-2-methylquinoline biological targets

An In-depth Technical Guide to the Biological Targets of 4-Amino-7-chloro-2-methylquinoline and its Core Scaffold Prepared by: Gemini, Senior Application Scientist Abstract The 4-amino-7-chloroquinoline scaffold is a cor...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Biological Targets of 4-Amino-7-chloro-2-methylquinoline and its Core Scaffold

Prepared by: Gemini, Senior Application Scientist

Abstract

The 4-amino-7-chloroquinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a wide array of biological activities.[1][2] This technical guide provides a comprehensive exploration of the known biological targets of this "privileged" chemical structure, with a particular focus on its roles in antimalarial, neuroprotective, and anticancer applications. While direct experimental data on the specific analogue, 4-amino-7-chloro-2-methylquinoline, is limited in public literature, this document synthesizes established knowledge of the core scaffold to build a robust, scientifically-grounded framework for predicting its behavior. We will dissect key mechanisms of action, present quantitative biological data, and provide detailed experimental protocols for target validation. Furthermore, a dedicated analysis from a medicinal chemistry perspective will elucidate the probable influence of the 2-methyl substituent on target engagement, pharmacokinetics, and overall biological activity. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and leverage this versatile chemical entity.

Part 1: Established Biological Targets of the 4-Amino-7-Chloroquinoline Scaffold

The therapeutic versatility of the 4-amino-7-chloroquinoline scaffold stems from its ability to engage multiple biological targets, a characteristic known as polypharmacology. This section details the primary and most well-validated targets.[1]

Antimalarial Target: Inhibition of Heme Polymerization

The most renowned application of 4-amino-7-chloroquinolines is in the treatment of malaria.[3] Their primary mechanism of action is the disruption of a critical detoxification pathway within the Plasmodium parasite.

Mechanism of Action: During its intraerythrocytic stage, the malaria parasite digests host hemoglobin in its acidic food vacuole to obtain essential amino acids.[4] This process releases large quantities of toxic free heme (ferriprotoporphyrin IX). To protect itself, the parasite polymerizes this heme into an inert, insoluble crystal called hemozoin. 4-amino-7-chloroquinoline derivatives are weak bases that, due to their pKa, become protonated and trapped within the acidic (pH 4.5-5.0) food vacuole at high concentrations. Here, they are thought to bind to the growing face of the hemozoin crystal, effectively capping it and preventing further polymerization.[5][6] The resulting accumulation of free heme leads to oxidative stress, membrane damage, and ultimately, parasite death.[7]

Diagram 1: Mechanism of Heme Polymerization Inhibition

G cluster_host Host Erythrocyte cluster_parasite Parasite Food Vacuole (Acidic pH) Hemoglobin Hemoglobin FreeHeme Toxic Free Heme Hemoglobin->FreeHeme Digestion Hemozoin Inert Hemozoin (Crystal) FreeHeme->Hemozoin Polymerization Quinoline 4-Aminoquinoline Derivative Quinoline->Hemozoin Binding/ Capping G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Quinoline_cyto 4-Aminoquinoline Derivative Quinoline_nuc 4-Aminoquinoline Quinoline_cyto->Quinoline_nuc Translocation Nurr1 NR4A2 (Nurr1) LBD Quinoline_nuc->Nurr1 Direct Binding (Agonism) DNA DNA Response Element (e.g., NBRE) Nurr1->DNA Binds Neuroprotection Neuroprotective Gene Transcription (e.g., TH, DAT) DNA->Neuroprotection Activates Anti_Inflammation Suppression of Pro-inflammatory Genes DNA->Anti_Inflammation Represses

Caption: Agonistic activation of the NR4A2 nuclear receptor by 4-aminoquinolines.

Quantitative Data: NR4A2 Activation

CompoundAssay TypeCell LineEC₅₀Reference
AmodiaquineNurr1-LBD BindingN/A~20 µM[8]
ChloroquineNurr1-LBD BindingN/AConfirmed Binder[9]
C-DIM12TransactivationPanc1~2.5 µM[10]

Experimental Protocol: NR4A2 Transactivation Luciferase Reporter Assay

This cell-based assay measures the ability of a compound to activate the transcriptional function of NR4A2. [10]

  • Plasmid Constructs:

    • Reporter Plasmid: A luciferase reporter plasmid containing multiple copies of a Nurr1 binding response element (e.g., UASx5-Luc).

    • Expression Plasmid: A plasmid expressing a chimeric protein of the Gal4 DNA-binding domain fused to the full-length human NR4A2 (GAL4-Nurr1).

    • Control Plasmid: A β-galactosidase (β-gal) expression plasmid for transfection efficiency normalization.

  • Cell Culture and Transfection:

    • Plate a suitable cell line (e.g., HEK293T, Panc1) in 12-well plates.

    • After 24 hours, co-transfect the cells with the reporter, expression, and control plasmids using a lipid-based transfection reagent (e.g., Lipofectamine).

  • Compound Treatment:

    • After 5-6 hours of transfection, replace the medium with fresh medium containing either the test compound at various concentrations or a vehicle control (DMSO).

    • Incubate the cells for 18-24 hours.

  • Cell Lysis and Assay:

    • Lyse the cells using a suitable lysis buffer.

    • Measure luciferase activity in the cell lysate using a luminometer.

    • Measure β-galactosidase activity in the same lysate for normalization.

  • Data Analysis:

    • Normalize the luciferase activity to the β-galactosidase activity for each well.

    • Calculate the fold activation relative to the vehicle control.

    • Determine the EC₅₀ value by plotting the fold activation against the compound concentration.

Anticancer Targets: Autophagy, Kinases, and Apoptotic Pathways

The 4-amino-7-chloroquinoline scaffold has demonstrated significant antiproliferative activity against a range of cancer cell lines, acting through multiple mechanisms. [2] Mechanisms of Action:

  • Autophagy Inhibition: Similar to their action in the parasite vacuole, 4-aminoquinolines are lysosomotropic agents that accumulate in the acidic lysosomes of cancer cells. [1]This raises the lysosomal pH and inhibits the fusion of autophagosomes with lysosomes, thereby blocking autophagic flux. Since many cancer cells rely on autophagy to recycle nutrients and survive stress, this inhibition can lead to cell death.

  • Kinase Inhibition: Derivatives of this scaffold have been shown to inhibit various protein kinases that are critical for cancer cell signaling, proliferation, and survival. For example, bosutinib is an approved Src/Abl kinase inhibitor, and other derivatives have been shown to target kinases like c-Src. [1][11]* Apoptosis Induction: By disrupting cellular homeostasis through autophagy inhibition and other stressors, these compounds can trigger programmed cell death (apoptosis), often measured by the disruption of the mitochondrial membrane potential. [11]

Diagram 3: Workflow for Assessing Anticancer Activity

G A Compound Library (4-Aminoquinoline Derivatives) B Primary Screen: Cytotoxicity Assay (MTT/SRB) on Cancer Cell Lines A->B C Determine GI₅₀ / IC₅₀ Values B->C D Hit Compound(s) Identified C->D E Secondary Screen: Mechanism of Action Studies D->E F Autophagy Flux Assay (e.g., LC3-II Western Blot) E->F G Kinase Inhibition Profiling (In Vitro Kinase Assays) E->G H Apoptosis Assay (e.g., Annexin V/PI Staining) E->H I Target Validation F->I G->I H->I G Scaffold 4-Amino-7-Chloroquinoline (Parent Scaffold) C2-H Quinoline N pKa Planar System Derivative 4-Amino-7-Chloro-2-Methylquinoline C2-CH₃ Increased N pKa Potential Steric Hindrance Impacts {Potential Impacts of 2-Methyl Group | Steric Hindrance at N1 | Increased Basicity (pKa) | Increased Lipophilicity | Altered Metabolism} Derivative:f1->Impacts:s1 Introduces Derivative:f2->Impacts:s2 Leads to Derivative:f1->Impacts:s3 Causes Derivative:f1->Impacts:s4 Provides site for

Caption: Predicted physicochemical and steric effects of the 2-methyl group.

Analysis of the 2-Methyl Substitution:
  • Steric Influence: The C2 position is immediately adjacent to the quinoline ring's nitrogen atom (N1). The introduction of a methyl group, while small, adds steric bulk. This could potentially hinder interactions where the N1 atom acts as a hydrogen bond acceptor or coordinates with a metal ion. For targets where precise orientation of the quinoline ring is necessary, this steric clash could decrease binding affinity.

  • Electronic Influence: A methyl group is weakly electron-donating through an inductive effect. This effect increases the electron density in the quinoline ring system, making the N1 atom slightly more basic (increasing its pKa). This could have a significant impact on the compound's lysosomotropic and vacuolotropic properties. A higher pKa might lead to more efficient protonation and trapping in acidic compartments, potentially enhancing antimalarial and anticancer (via autophagy inhibition) activities.

  • Increased Lipophilicity: The addition of a methyl group increases the molecule's overall lipophilicity (fat-solubility). This generally improves a compound's ability to cross cell membranes, which could lead to better target engagement within the cell. However, excessive lipophilicity can also lead to increased non-specific binding, greater binding to plasma proteins, and potentially higher off-target toxicity.

  • Metabolic Profile: The methyl group provides a new site for metabolism, typically hydroxylation by cytochrome P450 enzymes to form a primary alcohol. This could alter the compound's pharmacokinetic profile, potentially leading to faster clearance and a shorter half-life compared to its non-methylated counterpart.

Predicted Impact on Key Biological Targets:
  • Heme Polymerization: The primary interaction is believed to be π-π stacking between the quinoline ring and the porphyrin of heme. This is unlikely to be significantly affected by the 2-methyl group. However, the predicted increase in pKa could enhance accumulation in the food vacuole, potentially increasing potency.

  • NR4A2 Activation: The ligand-binding domain of NR4A2 is a hydrophobic pocket. The increased lipophilicity from the methyl group could be favorable. However, the outcome is highly dependent on the specific topology of the binding site. The steric bulk could either be accommodated favorably or lead to a clash that reduces binding affinity. This target requires direct experimental validation.

  • Kinase Inhibition: Kinase active sites are highly specific. The steric and electronic changes introduced by the 2-methyl group are very likely to alter the kinase inhibition profile significantly. It could abolish activity against some kinases while potentially creating new, favorable interactions with others.

Conclusion and Future Directions

The 4-amino-7-chloroquinoline scaffold is a remarkably versatile platform for drug discovery, with validated biological targets spanning infectious diseases, neurodegeneration, and oncology. Its activities are primarily driven by its unique physicochemical properties, allowing it to accumulate in acidic organelles and interact with key biological macromolecules like heme, nuclear receptors, and protein kinases.

While we can construct a strong, data-driven hypothesis for the biological targets of 4-amino-7-chloro-2-methylquinoline , it remains a prediction. The addition of the 2-methyl group is not a trivial modification and is expected to modulate the activity profile through a combination of steric, electronic, and metabolic effects.

The critical next step for the research community is the direct experimental validation of these predictions. A head-to-head comparison of 4-amino-7-chloro-2-methylquinoline against its parent compound, 4-amino-7-chloroquinoline, using the assays detailed in this guide—including heme polymerization inhibition, NR4A2 transactivation, and a panel of kinase and cancer cell line screens—would provide definitive insights. Such studies will be invaluable in determining if this specific analogue holds unique therapeutic promise and will further enrich our understanding of the structure-activity relationships that govern this important chemical class.

References

A complete list of all sources cited in this document, including full titles and clickable URLs, is provided below for verification.

  • Romero, A. H., & Delgado, F. (2024). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers in Chemistry, 12. [Link]

  • Romero, A. H., & Delgado, F. (2025). 4-Aminoquinoline as a privileged scaffold for the design of leishmanicidal agents: structure–property relationships and key biological targets. Frontiers in Chemistry, 12. [Link]

  • Kumar, A., Srivastava, K., Kumar, S. R., & Puri, S. K. (2010). Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. Indian Journal of Pharmaceutical Sciences, 72(4), 523–527. [Link]

  • Kim, C. H., Han, B. S., Moon, J., Kim, D. J., Shin, J., Rajan, S., ... & Kim, K. S. (2015). 4-amino-7-chloroquinoline derivatives for treating Parkinson's disease: implications for drug discovery. Journal of medicinal chemistry, 58(20), 8213–8225. [Link]

  • Hammond, S. L., Le, P. N., & Safe, S. (2020). Assessment of NR4A Ligands that Directly Bind and Modulate the Orphan Nuclear Receptor Nurr1. bioRxiv. [Link]

  • Abdel-Sattar, E., & Safe, S. (2012). Structure-dependent activation of NR4A2 (Nurr1) by 1, 1-bis (3′-indolyl)-1-(aromatic) methane analogs in pancreatic cancer cells. Biochemical pharmacology, 83(10), 1445–1455. [Link]

  • Perković, I., Zandona, A., Jelić, D., Martin-Kleiner, I., Kralj, M., & Ester, K. (2023). Novel 7-Chloro-4-aminoquinoline-benzimidazole Hybrids as Inhibitors of Cancer Cells Growth: Synthesis, Antiproliferative Activity, In Silico ADME Predictions, and Docking. Molecules, 28(2), 582. [Link]

  • Rojas-Mayorquín, A. E., Góngora-Alfaro, J. L., & Hernández-Acosta, M. A. (2023). Regulation of NR4A2 Gene Expression and Its Importance in Neurodegenerative and Psychiatric Diseases. International Journal of Molecular Sciences, 24(16), 12903. [Link]

  • Wikipedia contributors. (2024). 4-Aminoquinoline. Wikipedia. [Link]

  • Baxendale, I. R., & Schimmenti, F. (2021). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. The Journal of Organic Chemistry, 86(20), 14197-14212. [Link]

  • Kumar, A., Kumar, R., Kumar, S., & Lynn, A. M. (2012). 4-Amino-7-chloroquinolines: probing ligand efficiency provides botulinum neurotoxin serotype A light chain inhibitors with significant antiprotozoal activity. PloS one, 7(10), e47059. [Link]

  • Tay, C. K., & Marti, F. (2016). Heme Polymerization Inhibition Activity (HPIA) Assay of Synthesized Xanthone Derivative as Antimalarial Compound. AIP Conference Proceedings, 1729(1), 020054. [Link]

  • Romero, A. H., & Delgado, F. (2025). 4-Aminoquinoline as a privileged scaffold for the design of leishmanicidal agents: structure–property relationships and key biological targets. Frontiers in Chemistry, 12. [Link]

  • Anonymous. (2023). In vitro kinase assay. protocols.io. [Link]

  • Solomon, V. R., Haq, W., Smilkstein, M., Srivastava, K., Puri, S. K., & Katti, S. B. (2010). 4-Aminoquinoline derived antimalarials: synthesis, antiplasmodial activity and heme polymerization inhibition studies. European journal of medicinal chemistry, 45(11), 4990-4996. [Link]

  • Combrinck, J. M., Fong, K. Y., Gibhard, L., Mabotha, T. E., Taylor, D., & Egan, T. J. (2020). Quinolines interfere with heme-mediated activation of artemisinins. eLife, 9, e58080. [Link]

  • Hammond, S. L., Le, P. N., & Safe, S. (2020). Assessment of NR4A Ligands that Directly Bind and Modulate the Orphan Nuclear Receptor Nurr1. bioRxiv. [Link]

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Exploratory

A Technical Guide to the Spectroscopic Characterization of 4-Amino-7-chloro-2-methylquinoline

For Researchers, Scientists, and Drug Development Professionals Introduction 4-Amino-7-chloro-2-methylquinoline is a heterocyclic aromatic compound belonging to the 4-aminoquinoline class of molecules. This structural mo...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Amino-7-chloro-2-methylquinoline is a heterocyclic aromatic compound belonging to the 4-aminoquinoline class of molecules. This structural motif is of significant interest in medicinal chemistry and drug development, most notably as the core scaffold for several antimalarial drugs, including chloroquine. The substituents on the quinoline ring system—an amino group at the 4-position, a chloro group at the 7-position, and a methyl group at the 2-position—are crucial in defining its chemical properties and potential biological activity.

Accurate structural elucidation and purity assessment are paramount in the synthesis and application of such compounds. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), are indispensable tools for this purpose. This in-depth technical guide provides a detailed analysis of the expected spectroscopic data for 4-Amino-7-chloro-2-methylquinoline, drawing upon established principles of spectroscopy and comparative data from closely related analogues. As a self-validating system, the congruence of data from these orthogonal techniques provides a high degree of confidence in the structural assignment.

Molecular Structure and Spectroscopic Correlation

The structural features of 4-Amino-7-chloro-2-methylquinoline directly influence its spectroscopic signatures. Understanding these relationships is key to interpreting the spectral data.

Figure 1. Molecular structure of 4-Amino-7-chloro-2-methylquinoline and the correlation of its structural features with different spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of organic molecules. For 4-Amino-7-chloro-2-methylquinoline, both ¹H and ¹³C NMR will provide distinct and complementary information.

¹H NMR Spectroscopy

The ¹H NMR spectrum will reveal the number of different types of protons, their chemical environment, their integration (ratio), and their coupling with neighboring protons.

Predicted ¹H NMR Data (in CDCl₃, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~ 2.5Singlet3H-CH₃ (at C2)The methyl group at C2 is a singlet as it has no adjacent protons to couple with. Its chemical shift is in the typical range for a methyl group attached to an aromatic ring.
~ 5.0 - 6.0Broad Singlet2H-NH₂ (at C4)The amino protons are typically broad due to quadrupole broadening and exchange with trace amounts of water. The chemical shift can vary depending on solvent and concentration.
~ 6.4Singlet1HH-3This proton is a singlet as it has no adjacent protons. It is shielded by the adjacent amino group, hence its upfield shift compared to other aromatic protons.
~ 7.3Doublet of Doublets1HH-6This proton will be split by both H-5 and H-8 (ortho and meta coupling, respectively).
~ 7.8Doublet1HH-5This proton will be split by H-6 (ortho coupling).
~ 8.0Doublet1HH-8This proton will be split by H-6 (meta coupling), appearing as a doublet.

Experimental Protocol for ¹H NMR

  • Sample Preparation: Dissolve approximately 5-10 mg of 4-Amino-7-chloro-2-methylquinoline in ~0.7 mL of deuterated chloroform (CDCl₃). The choice of solvent is critical; CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds and its single deuterium lock signal.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • Acquisition Parameters:

    • Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).

    • Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

    • A relaxation delay of 1-2 seconds is typically adequate.

  • Processing: Apply a Fourier transform to the acquired free induction decay (FID). Phase and baseline correct the spectrum. Calibrate the chemical shift scale using the residual solvent peak of CDCl₃ (δ 7.26 ppm) as an internal reference.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the different carbon environments in the molecule.

Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)

Chemical Shift (δ, ppm)AssignmentRationale
~ 25-CH₃The methyl carbon is expected in the aliphatic region.
~ 100C-3Shielded by the adjacent amino group.
~ 118C-4aQuaternary carbon.
~ 122C-5Aromatic CH carbon.
~ 125C-8Aromatic CH carbon adjacent to the nitrogen-containing ring.
~ 128C-6Aromatic CH carbon.
~ 135C-7Carbon bearing the chloro group, deshielded.
~ 149C-8aQuaternary carbon adjacent to nitrogen.
~ 150C-4Carbon bearing the amino group, deshielded.
~ 158C-2Carbon bearing the methyl group, deshielded by the adjacent nitrogen.

Experimental Protocol for ¹³C NMR

  • Sample Preparation: Use the same sample prepared for ¹H NMR.

  • Instrumentation: A 100 MHz (corresponding to a 400 MHz ¹H frequency) or higher NMR spectrometer.

  • Acquisition Parameters:

    • Employ a proton-decoupled pulse sequence to obtain a spectrum with singlets for each carbon.

    • A wider spectral width is needed (e.g., 0-180 ppm).

    • A larger number of scans is required due to the low natural abundance of ¹³C.

    • A relaxation delay of 2-5 seconds is recommended for better quantification of quaternary carbons.

  • Processing: Similar to ¹H NMR, process the FID and reference the spectrum to the CDCl₃ solvent peak (δ 77.16 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

Predicted IR Data

Frequency (cm⁻¹)VibrationFunctional GroupRationale
3400 - 3200N-H StretchPrimary Amine (-NH₂)The presence of two bands in this region is characteristic of the symmetric and asymmetric stretching of the N-H bonds in the primary amine.
3100 - 3000C-H StretchAromaticStretching vibrations of the C-H bonds on the quinoline ring.
2950 - 2850C-H StretchAliphatic (-CH₃)Stretching vibrations of the C-H bonds in the methyl group.
1650 - 1550C=C and C=N StretchAromatic RingCharacteristic stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds within the quinoline ring system.
1620 - 1550N-H BendPrimary Amine (-NH₂)Bending vibration of the N-H bonds.
1100 - 1000C-Cl StretchAryl ChlorideStretching vibration of the carbon-chlorine bond.

Experimental Protocol for IR Spectroscopy

  • Sample Preparation:

    • KBr Pellet: Mix a small amount of the solid sample (1-2 mg) with dry potassium bromide (KBr, ~100 mg). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press. KBr is transparent to IR radiation in the typical analysis range.

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal. This method requires minimal sample preparation.

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

  • Acquisition: Record the spectrum, typically in the range of 4000 to 400 cm⁻¹.

  • Processing: Perform a background subtraction using a spectrum of the empty sample holder (for KBr) or the clean ATR crystal.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming the molecular formula and aspects of the structure.

Predicted Mass Spectrum Data (Electron Ionization - EI)

m/zInterpretationRationale
192/194[M]⁺ (Molecular Ion)The molecular ion peak. The presence of a peak at M+2 with roughly one-third the intensity of the M+ peak is a characteristic isotopic signature for a molecule containing one chlorine atom (due to the natural abundance of ³⁵Cl and ³⁷Cl).
177/179[M - CH₃]⁺Loss of the methyl group. The chlorine isotopic pattern will be retained.
157[M - Cl]⁺Loss of the chlorine atom.
130[M - Cl - HCN]⁺Subsequent loss of hydrogen cyanide from the quinoline ring.

Experimental Protocol for Mass Spectrometry

  • Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

  • Instrumentation: A mass spectrometer, for example, a Gas Chromatography-Mass Spectrometry (GC-MS) system for volatile and thermally stable compounds, or a system with a direct insertion probe. Electrospray ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) could also be used.

  • Acquisition:

    • Ionization: Electron Ionization (EI) at 70 eV is a common method for generating fragment ions.

    • Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer can be used to separate the ions based on their mass-to-charge ratio.

  • Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and major fragment ions. Compare the observed isotopic pattern of the molecular ion with the theoretical pattern for a molecule containing one chlorine atom.

Conclusion

The comprehensive spectroscopic analysis of 4-Amino-7-chloro-2-methylquinoline through NMR, IR, and MS provides a robust and self-validating methodology for its structural confirmation and purity assessment. The predicted data presented in this guide, based on fundamental spectroscopic principles and comparison with closely related structures, offers a reliable framework for researchers in the synthesis, characterization, and application of this important 4-aminoquinoline derivative. The concordance of experimental data with these predictions will provide a high degree of confidence in the identity and quality of the synthesized compound, which is a critical step in any drug discovery and development pipeline.

References

While specific experimental data for 4-Amino-7-chloro-2-methylquinoline was not found in the public domain at the time of this writing, the principles and comparative data are drawn from established spectroscopic knowledge and data for analogous compounds available in public databases.

  • PubChem. 4-Amino-7-chloroquinoline. National Center for Biotechnology Information. [Link][1]

  • PubChem. 7-Chloro-2-methylquinoline. National Center for Biotechnology Information. [Link][2]

  • Chemsrc. 7-Chloro-2-methylquinoline. [Link][3]

  • MDPI. N-[7-Chloro-4-[4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl]quinoline]-acetamide. [Link][4]

  • Baxendale Group, Durham University. Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. [Link]

  • RSC Publishing. Synthesis of 7-chloroquinolinyl-4-aminobased chalcones as antimalarial and anticancer agents. [Link]

  • MDPI. Synthesis and Spectral Characterization of 4,7-Dichloro-6-nitroquinazoline. [Link][5]

  • PMC. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. [Link][6]

  • ResearchGate. 1H (a) and 13C (b) NMR spectra of.... [Link][7]

  • SpectraBase. 4-[[7-Chloro-4-quinolinyl]amino]-1-naphthalenol - Optional[13C NMR] - Chemical Shifts. [Link][8]

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Foundational

The Genesis of a Scaffold: An In-Depth Technical Guide to the Discovery and History of 4-Amino-7-chloro-2-methylquinoline

Abstract The 4-aminoquinoline scaffold lies at the heart of a significant chapter in medicinal chemistry, most notably in the fight against malaria. This technical guide delves into the discovery and history of a key mem...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 4-aminoquinoline scaffold lies at the heart of a significant chapter in medicinal chemistry, most notably in the fight against malaria. This technical guide delves into the discovery and history of a key member of this class: 4-Amino-7-chloro-2-methylquinoline. We will explore the historical impetus for its development, rooted in the urgent need for synthetic antimalarials, and detail the chemical evolution of its synthesis. This guide will provide researchers, scientists, and drug development professionals with a comprehensive understanding of the foundational chemistry, historical context, and enduring relevance of this important heterocyclic compound.

Introduction: The Quest for a Quinine Alternative and the Dawn of Synthetic Antimalarials

The story of 4-amino-7-chloro-2-methylquinoline is intrinsically linked to the history of malaria, a disease that has plagued humanity for millennia. For centuries, the primary treatment was quinine, an alkaloid extracted from the bark of the Cinchona tree.[1] The reliance on a single natural source became a critical vulnerability, particularly during times of global conflict. The early 20th century, and especially the period leading up to and including World War II, saw a concerted effort to develop synthetic antimalarial drugs to ensure a stable supply for military and civilian populations.[1]

This research led to the exploration of various heterocyclic scaffolds, with the quinoline core of quinine itself serving as a logical starting point. German scientists at Bayer were at the forefront of this endeavor. In 1934, Hans Andersag synthesized a series of 4-aminoquinoline derivatives, leading to the discovery of "Resochin," which would later become known as chloroquine, and "Sontochin" (3-methyl-chloroquine).[1] These compounds marked a pivotal moment, demonstrating that synthetic 4-aminoquinolines could be highly effective antimalarials. This pioneering work laid the foundation for the development of a vast library of related compounds, including 4-Amino-7-chloro-2-methylquinoline.

The Genesis of 4-Amino-7-chloro-2-methylquinoline: A Strategic Molecular Design

While a singular "discovery" paper for 4-Amino-7-chloro-2-methylquinoline is not readily apparent in the historical record, its emergence can be understood as a logical progression in the structure-activity relationship (SAR) studies of 4-aminoquinolines. The 7-chloroquinoline nucleus was quickly identified as a crucial feature for potent antimalarial activity.[2] The introduction of a methyl group at the 2-position of the quinoline ring was a common strategy in medicinal chemistry to modulate the compound's physical and biological properties, such as solubility, metabolic stability, and interaction with its biological target.

The development of 4-Amino-7-chloro-2-methylquinoline likely arose from the systematic exploration of substitutions on the 4-aminoquinoline scaffold to optimize efficacy and overcome emerging drug resistance. It serves as a vital chemical intermediate, providing a platform for the synthesis of a diverse range of derivatives with potential therapeutic applications beyond malaria, including anticancer and anti-inflammatory agents.[3][4]

Synthetic Evolution: From Classical Reactions to Modern Methodologies

The synthesis of 4-Amino-7-chloro-2-methylquinoline and its precursors has evolved over the decades, reflecting broader advancements in organic chemistry. The core synthetic challenge lies in the construction of the substituted quinoline ring system and the subsequent introduction of the amino group at the 4-position.

Building the Core: The Doebner-Miller Reaction

A classical and enduring method for the synthesis of the 2-methylquinoline core is the Doebner-Miller reaction. This acid-catalyzed reaction typically involves the condensation of an aniline with an α,β-unsaturated aldehyde or ketone. In the case of the precursor to our target molecule, 7-chloro-2-methylquinoline (also known as 7-chloroquinaldine), the synthesis starts with 3-chloroaniline and crotonaldehyde.

Experimental Protocol: Doebner-Miller Synthesis of 7-Chloro-2-methylquinoline

  • Reaction Setup: In a non-aqueous medium, 3-chloroaniline is reacted with crotonaldehyde in an alcohol solvent (e.g., ethanol, 2-butanol) under mineral acid catalysis (e.g., HCl).[4]

  • Oxidation: An oxidant, such as tetrachloro-1,4-quinone (p-chloranil), is used to facilitate the cyclization and aromatization of the intermediate.[4]

  • Isolation: The product, 7-chloroquinaldine, is isolated as its acid salt (e.g., HCl salt) by crystallization.[4]

Causality Behind Experimental Choices: The use of a non-aqueous medium and a strong acid catalyst is crucial for promoting the condensation and cyclization steps. The oxidant is necessary to drive the reaction towards the aromatic quinoline product. The choice of oxidant and solvent can influence the yield and purity of the final product.

Doebner_Miller_Reaction 3-Chloroaniline 3-Chloroaniline Intermediate Dihydroquinoline Intermediate 3-Chloroaniline->Intermediate HCl Crotonaldehyde Crotonaldehyde Crotonaldehyde->Intermediate 7-Chloro-2-methylquinoline 7-Chloro-2-methylquinoline Intermediate->7-Chloro-2-methylquinoline Oxidant (e.g., p-chloranil)

Caption: Doebner-Miller synthesis of 7-chloro-2-methylquinoline.

The Crucial Amination Step: Nucleophilic Aromatic Substitution

Once the 7-chloro-2-methylquinoline core is synthesized, the introduction of the amino group at the 4-position is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction. This involves converting the 4-position into a good leaving group, most commonly a chlorine atom, and then reacting it with an amine source.

Experimental Protocol: Synthesis of 4-Amino-7-chloro-2-methylquinoline

  • Chlorination: The precursor, 7-chloro-2-methyl-4-quinolinol, is chlorinated at the 4-position using a reagent such as phosphorus oxychloride (POCl3) to yield 4,7-dichloro-2-methylquinoline.

  • Amination: The resulting 4,7-dichloro-2-methylquinoline is then reacted with a source of ammonia or a protected amine, often under elevated temperatures and pressures, to displace the chlorine atom at the 4-position.[3] The greater reactivity of the 4-chloro group compared to the 7-chloro group allows for selective substitution.

  • Workup and Purification: The reaction mixture is worked up to remove excess reagents and byproducts, and the final product, 4-Amino-7-chloro-2-methylquinoline, is purified, typically by recrystallization or chromatography.

Causality Behind Experimental Choices: The chlorination step is essential to activate the 4-position for nucleophilic attack. The choice of the aminating agent and reaction conditions (temperature, solvent, and pressure) is critical to achieving a good yield and minimizing side reactions.

Amination_Reaction Precursor 7-Chloro-2-methyl-4-quinolinol Intermediate 4,7-Dichloro-2-methylquinoline Precursor->Intermediate POCl3 Product 4-Amino-7-chloro-2-methylquinoline Intermediate->Product NH3 or Amine Source (SNAr)

Caption: Synthesis of 4-Amino-7-chloro-2-methylquinoline via SNAr.

Physicochemical and Biological Properties

Table 1: Physicochemical Properties of 4-Amino-7-chloro-2-methylquinoline

PropertyValueSource
Molecular Formula C₁₀H₉ClN₂
Molecular Weight 192.65 g/mol
Appearance Solid
CAS Number 68017-47-0

The primary biological significance of the 4-aminoquinoline class of compounds is their antimalarial activity. The proposed mechanism of action involves the inhibition of hemozoin formation in the malaria parasite.[5] The parasite digests hemoglobin in its food vacuole, releasing toxic free heme. To protect itself, the parasite polymerizes the heme into an inert crystalline substance called hemozoin. 4-Aminoquinolines are thought to interfere with this process, leading to a buildup of toxic heme and parasite death.[5]

While 4-Amino-7-chloro-2-methylquinoline itself is more of a building block than a frontline drug, its structural features are integral to the activity of many antimalarial agents. The 7-chloro group and the 4-amino moiety are key pharmacophoric elements.

Modern Applications and Future Directions

The 4-aminoquinoline scaffold, including derivatives of 4-Amino-7-chloro-2-methylquinoline, continues to be a subject of intense research. While its historical significance is rooted in antimalarial drug discovery, its therapeutic potential is now being explored in a much broader context.

  • Oncology: Chloroquine and hydroxychloroquine, both 4-aminoquinolines, have been investigated as potential anticancer agents, often in combination with other therapies.[5] Their mechanism of action in this context is thought to involve the inhibition of autophagy, a cellular process that can promote cancer cell survival.

  • Inflammatory Diseases: The anti-inflammatory properties of 4-aminoquinolines have led to their use in the treatment of autoimmune diseases like rheumatoid arthritis and lupus.

  • Neurological Disorders: Recent studies have explored the potential of 4-amino-7-chloroquinoline derivatives in the treatment of Parkinson's disease.[6]

The versatility of the 4-aminoquinoline scaffold, and the accessibility of key intermediates like 4-Amino-7-chloro-2-methylquinoline, ensure its continued relevance in modern drug discovery. The ability to readily modify the structure at various positions allows for the fine-tuning of its biological activity and the development of new therapeutic agents with improved efficacy and safety profiles.

Conclusion

The discovery and development of 4-Amino-7-chloro-2-methylquinoline is a testament to the power of systematic medicinal chemistry. Born out of the urgent need for synthetic antimalarials, this compound and its relatives have played a crucial role in global health. While its own therapeutic applications are limited, its importance as a chemical intermediate and a foundational scaffold for drug discovery cannot be overstated. The enduring legacy of 4-Amino-7-chloro-2-methylquinoline lies not only in its historical contribution to the fight against malaria but also in its ongoing role as a versatile platform for the development of new medicines to treat a wide range of diseases.

References

  • Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. MDPI. Available at: [Link]

  • 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers. Available at: [Link]

  • 4-Amino-7-chloroquinoline | C9H7ClN2 | CID 94711. PubChem. Available at: [Link]

  • US5126456A - 7-chloroquinaldine synthesis. Google Patents.
  • THE SYNTHESIS AND METABOLISM OF NOVEL 4-AMINO QUIN OLINE ANTIMALARIALS. The University of Liverpool Repository. Available at: [Link]

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  • History of antimalarial drugs. Medicines for Malaria Venture. Available at: [Link]

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  • CA1171861A - Process for preparing 4-amino-7-chloro-quinoline. Google Patents.
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Exploratory

A Technical Guide to 4-Amino-7-chloro-2-methylquinoline: A Synthetic Agonist for the Orphan Nuclear Receptor NR4A2 (Nurr1)

Executive Summary The orphan nuclear receptor NR4A2, also known as Nurr1, stands as a pivotal transcription factor in the development, maintenance, and protection of midbrain dopaminergic neurons.[1][2] Its critical role...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The orphan nuclear receptor NR4A2, also known as Nurr1, stands as a pivotal transcription factor in the development, maintenance, and protection of midbrain dopaminergic neurons.[1][2] Its critical role in neuronal survival and its ability to suppress neuroinflammation have positioned it as a high-priority therapeutic target for neurodegenerative disorders, particularly Parkinson's disease.[3][4] However, the historical classification of NR4A2 as a "ligand-less" orphan receptor has presented a significant challenge for conventional drug discovery. Recent breakthroughs have contested this notion, revealing that its unconventional ligand-binding domain (LBD) can indeed be targeted by small molecules.[3][5] Notably, compounds featuring the 4-amino-7-chloroquinoline scaffold have emerged as direct-binding agonists.[5][6] This guide provides an in-depth technical exploration of 4-Amino-7-chloro-2-methylquinoline, a representative of this promising class of synthetic agonists. We will dissect the molecular biology of NR4A2, elucidate the mechanism of agonist-mediated activation, and provide a comprehensive, field-tested workflow for its experimental validation, designed for researchers and drug development professionals aiming to harness the therapeutic potential of NR4A2 modulation.

Part 1: The Therapeutic Target: NR4A2 (Nurr1) - An Overview

Structural Architecture and Function

NR4A2 is a member of the steroid-thyroid hormone-retinoid receptor superfamily.[3] Like other nuclear receptors, it possesses a modular structure comprising an N-terminal activation function-1 (AF-1) domain, a highly conserved double zinc-finger DNA-binding domain (DBD), a flexible hinge region, and a C-terminal ligand-binding domain (LBD) that contains the activation function-2 (AF-2) domain.[1]

Historically, the LBD of NR4A family members was considered non-ligandable due to crystallographic data showing a collapsed pocket filled with bulky hydrophobic side chains.[3][5] This suggested that their activity was regulated primarily at the transcriptional level rather than by direct ligand binding.[7] However, more recent and sophisticated analyses, including protein NMR structural footprinting, have demonstrated that the LBD is dynamic and can adopt conformations that permit the binding of synthetic small molecules.[3][5]

A Duality in Transcriptional Regulation

NR4A2's function is highly context-dependent, exhibiting a remarkable duality as both a transcriptional activator and a repressor.[4] It regulates gene expression by binding to specific DNA sequences known as response elements, either as a monomer to the Nerve Growth Factor-Inducible-B-Binding Response Element (NBRE) or as a homodimer/heterodimer to the Nur Response Element (NurRE).[2][8]

  • As a Transcriptional Activator: In midbrain dopaminergic neurons, NR4A2 is essential for activating a suite of genes critical for the dopaminergic phenotype, including tyrosine hydroxylase (TH), the dopamine transporter (DAT), and the vesicular monoamine transporter 2 (VMAT2).[2][4][9] It often forms a permissive heterodimer with the Retinoid X Receptor (RXR), where binding of a ligand to RXR can activate the entire complex.[2]

  • As a Transcriptional Repressor: In glial cells like microglia and astrocytes, NR4A2 plays a potent anti-inflammatory role.[2] It suppresses the expression of pro-inflammatory genes by transrepressing the activity of other transcription factors, most notably NF-κB.[2][4] This function is critical for protecting neurons from inflammation-induced degeneration.[3]

Pathophysiological Significance

The functional importance of NR4A2 makes it a nexus for a range of pathologies. Its dysregulation is strongly implicated in Parkinson's disease, where the loss of dopaminergic neurons is a key pathological hallmark.[1][3] Conditional knockout of Nr4a2 in animal models leads to a progressive loss of these neurons and associated motor deficits.[3] Beyond Parkinson's, NR4A2 is involved in Alzheimer's disease, various psychiatric disorders, and inflammatory conditions like rheumatoid arthritis, highlighting its broad therapeutic potential.[1][7][10]

Part 2: 4-Amino-7-chloro-2-methylquinoline - A Profile

Rationale for Investigation

The discovery that the antimalarial drugs amodiaquine and chloroquine, which both contain a 4-amino-7-chloroquinoline core, could directly bind to and activate NR4A2 was a landmark finding.[5][6] It provided the first "proof-of-principle" that this orphan receptor was indeed druggable and established a critical structure-activity relationship (SAR) centered on this chemical scaffold.[4][11] 4-Amino-7-chloro-2-methylquinoline represents a specific analog within this chemical class, making it an ideal candidate for investigation as a novel agonist. The addition of the 2-methyl group allows for the exploration of SAR to potentially improve potency, selectivity, or pharmacokinetic properties compared to the initial hits.

Chemical and Physical Properties

A summary of the key physicochemical properties of 4-Amino-7-chloro-2-methylquinoline is provided below.

PropertyValueSource
CAS Number 68017-47-0[12]
Molecular Formula C₁₀H₉ClN₂[12]
Molecular Weight 192.64 g/mol [12]
Appearance Solid[12]
SMILES Cc1cc(N)c2ccc(Cl)cc2n1[12]
InChI Key YYUQXDHWGQINPE-UHFFFAOYSA-N[12]
Proposed Synthesis Protocol

The synthesis of 4-Amino-7-chloro-2-methylquinoline can be logically approached via a two-step process starting from commercially available materials. The causality here is to first build the core heterocyclic scaffold and then introduce the key amino group at the 4-position, which is crucial for its agonist activity.

Step 1: Synthesis of the 7-Chloro-2-methylquinoline Intermediate This step involves a classic quinoline synthesis, such as the Doebner-von Miller reaction or a related variant, which constructs the quinoline ring.

  • Reactants: m-Chloroaniline and an α,β-unsaturated carbonyl compound like crotonaldehyde (or its precursor, paraldehyde).

  • Catalyst/Solvent: A strong acid catalyst such as hydrochloric acid or a Lewis acid, often in a protic solvent.

  • Rationale: This reaction proceeds via a series of conjugate additions and cyclization/dehydration steps to form the stable aromatic quinoline core. The position of the chloro and methyl groups on the final product is dictated by the substitution pattern of the aniline precursor.[13]

  • Procedure Outline:

    • To a solution of m-chloroaniline in an appropriate acidic medium, slowly add the aldehyde precursor.

    • Heat the reaction mixture under reflux for several hours, monitoring progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the mixture and neutralize with a base (e.g., NaOH solution) to precipitate the crude product.

    • Purify the resulting 7-chloro-2-methylquinoline intermediate by recrystallization or column chromatography.[13]

Step 2: Aromatic Nucleophilic Substitution to Introduce the 4-Amino Group This step first requires activation of the 4-position, followed by amination.

  • Reactants: 7-Chloro-2-methylquinoline and an aminating agent. A common route involves first creating a 4-chloro derivative, which is then substituted. However, for direct amination, reagents like sodium amide could be used, or more sophisticated catalytic methods. The most established route for similar scaffolds is substitution of a 4-chloro group.[14]

  • Rationale: The 4-position of the quinoline ring is susceptible to nucleophilic attack, especially when activated. By introducing a good leaving group like chlorine at this position (via oxidation and chlorination), a subsequent SₙAr reaction with an amine source can efficiently install the required 4-amino group.[14][15]

  • Procedure Outline (via a 4-chloro intermediate):

    • Oxidize 7-chloro-2-methylquinoline to the corresponding N-oxide.

    • Treat the N-oxide with a chlorinating agent (e.g., POCl₃) to install a chlorine atom at the 4-position, yielding 4,7-dichloro-2-methylquinoline.

    • React the 4,7-dichloro-2-methylquinoline with an ammonia source (e.g., aqueous ammonia or an equivalent) under heat and pressure.

    • The nucleophilic ammonia will displace the more labile 4-chloro group, yielding the final product, 4-Amino-7-chloro-2-methylquinoline.

    • Purify the final compound via column chromatography and confirm its structure using NMR and mass spectrometry.

Part 3: Mechanism of Action - From Binding to Gene Regulation

The agonist activity of 4-Amino-7-chloro-2-methylquinoline is predicated on its ability to directly engage the NR4A2 LBD and induce a functional response.

Direct Engagement with the Ligand-Binding Domain

Protein NMR structural footprinting studies on the related agonists amodiaquine and chloroquine have definitively shown that these molecules bind directly to the NR4A2 LBD.[5] The binding event causes specific chemical shift perturbations (CSPs) in the NMR spectrum of the LBD, mapping a distinct binding epitope.[5] It is mechanistically plausible that 4-Amino-7-chloro-2-methylquinoline engages the same or an overlapping pocket within the LBD, initiating the cascade of activation.

Allosteric Modulation and Co-regulator Dynamics

Upon binding, the agonist likely stabilizes a conformation of the LBD that is favorable for transcriptional activation. This involves a repositioning of key structural elements, particularly the AF-2 helix (Helix 12). In a typical nuclear receptor, this conformational change creates a binding surface for co-activator proteins (e.g., members of the p160 family like SRC-1) while simultaneously causing the dissociation of co-repressor proteins (e.g., SMRT, NCoR). This switch from a repressive to an activating complex at the promoter of target genes is the central event in agonist-driven transcriptional activation.

NR4A2 Signaling Pathway

The downstream consequences of agonist binding are the modulation of NR4A2's target gene network. The following diagram illustrates this proposed signaling cascade.

NR4A2_Signaling_Pathway cluster_EC Extracellular Space / Cytoplasm cluster_NUC Nucleus Agonist 4-Amino-7-chloro- 2-methylquinoline Agonist->Agonist_NUC Cellular Uptake NR4A2 NR4A2 CoR Co-Repressor Complex NR4A2->CoR Bound in apo state CoA Co-Activator Complex NR4A2->CoA Recruits NBRE NBRE/NurRE (DNA Response Element) NR4A2->NBRE Heterodimer Binding RXR RXR RXR->NBRE Heterodimer Binding CoR->NBRE Represses Basal Transcription CoA->NBRE Activates Transcription TargetGenes Target Gene Transcription (e.g., TH, DAT) NBRE->TargetGenes InflammatoryGenes Inflammatory Gene Repression (e.g., NF-κB targets) NBRE->InflammatoryGenes Transrepression Agonist_NUC->NR4A2 Binds to LBD Validation_Workflow cluster_phase1 Phase 1: In Vitro Characterization cluster_phase2 Phase 2: Cellular Functional Assays BindingAssay Protocol 4.2.1: NMR Ligand Binding Assay ReporterAssay Protocol 4.2.2: Luciferase Reporter Assay BindingAssay->ReporterAssay Confirms Direct Target Engagement ControlAssay Control: Non-specific Reporter (e.g., Gal4-VP16) ReporterAssay->ControlAssay Rules out non-specific luciferase effects GeneExpression Protocol 4.3.1: Target Gene Expression (qRT-PCR) ReporterAssay->GeneExpression Confirms Transcriptional Activity ViabilityAssay Control: Cell Viability Assay (e.g., CellTiter-Glo) GeneExpression->ViabilityAssay Rules out cytotoxicity Neuroprotection Protocol 4.3.2: Neuroprotection Assay GeneExpression->Neuroprotection Links to Functional Outcome

Caption: A sequential workflow to validate NR4A2 agonism, from direct binding to cellular function, with integrated controls.

Phase 1: In Vitro Characterization

Protocol 4.2.1: Ligand Binding Assay via Protein NMR Spectroscopy

  • Objective: To demonstrate direct physical interaction between the compound and the purified NR4A2 LBD.

  • Causality: This is the most direct method to confirm target engagement, preceding any cellular assay. A positive result strongly indicates the compound is not acting through an indirect upstream mechanism.

  • Methodology: [5] 1. Protein Expression & Purification: Express ¹⁵N-labeled NR4A2 LBD (e.g., human residues 353-598) in E. coli using M9 minimal media supplemented with ¹⁵NH₄Cl. Purify the protein using Ni-NTA affinity chromatography followed by size-exclusion chromatography to ensure high purity and proper folding. 2. NMR Sample Preparation: Prepare a 200 µM solution of the purified ¹⁵N-NR4A2 LBD in a suitable NMR buffer (e.g., 20 mM KPO₄ pH 7.4, 50 mM KCl, 0.5 mM EDTA) containing 10% D₂O. 3. Titration: Acquire a baseline 2D [¹H,¹⁵N]-HSQC spectrum. Prepare a stock solution of 4-Amino-7-chloro-2-methylquinoline in a deuterated solvent (e.g., DMSO-d₆). Titrate the compound into the protein sample to a final molar excess (e.g., 2-fold, 400 µM). Acquire another 2D [¹H,¹⁵N]-HSQC spectrum. 4. Data Analysis: Process and compare the spectra. Binding is confirmed by observing chemical shift perturbations (CSPs) or significant line broadening for specific amino acid residues in the LBD, indicating a direct interaction at those sites.

Protocol 4.2.2: Cellular Reporter Gene Assay

  • Objective: To quantify the compound's ability to activate NR4A2-dependent transcription in a cellular context.

  • Causality: This assay links receptor binding to a transcriptional output. Using a specific NR4A2 response element isolates the effect to the target of interest.

  • Methodology: [5] 1. Plasmid Constructs: Use a luciferase reporter plasmid containing multiple copies of an NR4A2 response element (e.g., 3xNBRE) upstream of a minimal promoter. Co-transfect with a mammalian expression vector for full-length human NR4A2. 2. Cell Culture & Transfection: Seed a suitable cell line (e.g., HEK293T or SK-N-BE(2)-C neuroblastoma cells) in 384-well plates. Transfect the cells with the NR4A2 and reporter plasmids using a lipid-based transfection reagent like Lipofectamine. 3. Compound Treatment: After allowing for plasmid expression (~18-24h), treat the cells with a dose-response curve of 4-Amino-7-chloro-2-methylquinoline (e.g., from 1 nM to 30 µM) or vehicle control (DMSO). 4. Luciferase Measurement: After an incubation period (e.g., 18h), lyse the cells and measure luciferase activity using a luminometer. 5. Self-Validation Control: In parallel, run the same assay using a constitutively active reporter (e.g., Gal4-VP16 with a UAS-luciferase reporter) to ensure the compound does not non-specifically affect the luciferase enzyme or the general transcription machinery. [5]A true agonist should be active in the NR4A2-specific assay but not the control assay.

Phase 2: Cellular Functional Assays

Protocol 4.3.1: Target Gene Expression Analysis by qRT-PCR

  • Objective: To confirm that the agonist modulates the expression of endogenous NR4A2 target genes.

  • Causality: This moves beyond an artificial reporter to a physiologically relevant endpoint. Observing upregulation of genes like TH and downregulation of inflammatory markers provides strong evidence of functional agonism.

  • Methodology:

    • Cell Model: Use a biologically relevant cell type, such as SH-SY5Y neuroblastoma cells (for neuronal targets) or BV-2 microglia (for inflammatory targets).

    • Treatment: Treat cells with an effective concentration of the compound (determined from the reporter assay, e.g., EC₅₀) for a suitable time course (e.g., 6, 12, 24 hours).

    • RNA Extraction & cDNA Synthesis: Harvest the cells, extract total RNA, and reverse-transcribe it into cDNA.

    • qRT-PCR: Perform quantitative real-time PCR using validated primers for NR4A2 target genes (e.g., TH, DAT, TNF-α, IL-1β) and a housekeeping gene (e.g., GAPDH) for normalization.

    • Data Analysis: Calculate the fold change in gene expression relative to vehicle-treated cells using the ΔΔCt method.

Protocol 4.3.2: In Vitro Neuroprotection Assay

  • Objective: To determine if agonist activity translates into a disease-relevant functional outcome.

  • Causality: This assay directly tests the hypothesis that enhancing NR4A2's dual functions (neuronal support and anti-inflammatory action) can protect neurons from a Parkinson's-related toxin.

  • Methodology:

    • Cell Model: Culture dopaminergic-like neurons (e.g., differentiated SH-SY5Y cells or primary midbrain neurons).

    • Pre-treatment: Pre-treat the cells with 4-Amino-7-chloro-2-methylquinoline for 24 hours.

    • Toxin Exposure: Introduce a neurotoxin such as 6-hydroxydopamine (6-OHDA) or MPP⁺ to induce cell death, mimicking Parkinsonian pathology.

    • Viability Assessment: After 24-48 hours of toxin exposure, measure cell viability using an appropriate assay (e.g., MTT or measuring LDH release).

    • Analysis: Compare the viability of cells pre-treated with the agonist to those treated with vehicle control. A significant increase in survival indicates a neuroprotective effect.

Part 5: Conclusion and Future Directions

4-Amino-7-chloro-2-methylquinoline, as a member of a validated agonist scaffold, represents a powerful chemical tool for probing NR4A2 biology and a promising starting point for therapeutic development. The experimental framework detailed herein provides a robust pathway for its validation, moving logically from direct target binding to functional cellular outcomes.

The successful validation of this compound would open several key avenues for future research:

  • Structure-Activity Relationship (SAR) Studies: Synthesize and test analogs of 4-Amino-7-chloro-2-methylquinoline to optimize for potency, selectivity against other NR4A members (NR4A1, NR4A3), and drug-like properties. [5]* In Vivo Efficacy: Advance validated compounds into animal models of Parkinson's disease to assess their ability to mitigate motor deficits and prevent dopaminergic neuron loss. [3][5]* Pharmacokinetic and Safety Profiling: Characterize the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds and conduct preliminary toxicology studies to ensure a viable therapeutic window.

By systematically targeting NR4A2 with rationally designed small molecules, the scientific community is poised to unlock a new class of disease-modifying therapies for Parkinson's and other debilitating neurodegenerative and inflammatory diseases.

References

  • Assessment of NR4A Ligands that Directly Bind and Modulate the Orphan Nuclear Receptor Nurr1. (n.d.).
  • Regulation of NR4A2 Gene Expression and Its Importance in Neurodegenerative and Psychi
  • Orphan Nuclear Receptor NR4A2 Is Constitutively Expressed in Cartilage and Upregulated in Inflamed Synovium From hTNF-Alpha Transgenic Mice. (2022). Frontiers.
  • Nr4a2 Transcription Factor in Hippocampal Synaptic Plasticity, Memory and Cognitive Dysfunction: A Perspective Review. (n.d.). Frontiers.
  • Nurr1/NR4A2 Agonist, Activator, Modul
  • NR4A2 | Cancer Genetics Web. (2019).
  • NR4A2 as a Novel Target Gene for Developmental and Epileptic Encephalopathy: A Systematic Review of Related Disorders and Therapeutic Str
  • What are NR4A2 agonists and how do they work? (2024).
  • Nuclear Receptor 4A2 (NR4A2) Is a Druggable Target for Glioblastomas. (n.d.).
  • Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. (2021). Baxendale Group - Durham University.
  • Nuclear receptor 4A2. (n.d.). Wikipedia.
  • Identification and Validation of Inverse Agonists for Nuclear Receptor Subfamily 4 Group A Member 2. (2025). ACS Omega.
  • NR4A2 as a Novel Target Gene for Developmental and Epileptic Encephalopathy: A Systematic Review of Related Disorders and Therapeutic Str
  • Process for preparing 4-amino-7-chloro-quinoline. (n.d.).
  • 4-amino-7-chloroquinoline derivatives for treating Parkinson's disease: implications for drug discovery. (n.d.). PubMed Central.
  • 4-Amino-7-chloroquinoline. (n.d.). PubChem.
  • Nurr1. (n.d.). The Molecular Neurobiology Lab.
  • Synthesis of 7-chloroquinolinyl-4-. (2025).
  • 4-Amino-7-chloro-2-methylquinoline AldrichCPR. (n.d.). Sigma-Aldrich.
  • Synthesis of chloroquine from 4-amino-7-chloroquinoline. (2012). Chemistry Stack Exchange.
  • Nuclear receptor Nurr1 agonists enhance its dual functions and improve behavioral deficits in an animal model of Parkinson's disease. (n.d.). PubMed Central.
  • 7-Chloro-2-methylquinoline. (2025). Chemsrc.
  • Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline deriv
  • 7-Chloro-2-methylquinoline. (2025). ChemicalBook.

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Protocols & Analytical Methods

Method

Application Notes and Protocols for the Synthesis of 4-Amino-7-chloro-2-methylquinoline

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of the 4-Aminoquinoline Scaffold The 4-aminoquinoline structural motif is a cornerstone in medicinal chemistry, most famously...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the 4-Aminoquinoline Scaffold

The 4-aminoquinoline structural motif is a cornerstone in medicinal chemistry, most famously embodied by the antimalarial drug chloroquine. The strategic placement of substituents on this heterocyclic core allows for the fine-tuning of its pharmacological properties, leading to a broad spectrum of biological activities. The target molecule of this guide, 4-Amino-7-chloro-2-methylquinoline, is a key intermediate and a valuable building block in the synthesis of novel therapeutic agents. Its derivatives have been investigated for a range of applications, including antimalarial, anticancer, and anti-inflammatory activities. The presence of the chloro group at the 7-position and the methyl group at the 2-position are critical for modulating the molecule's electronic and steric properties, thereby influencing its interaction with biological targets.

This document provides a comprehensive, in-depth guide to the synthesis of 4-Amino-7-chloro-2-methylquinoline, designed for chemistry professionals in research and development. The presented synthetic route is a robust, three-step process, commencing with the well-established Combes quinoline synthesis, followed by a chlorination and a final amination step. Each step is detailed with theoretical background, practical considerations, and a full experimental protocol.

Overall Synthetic Scheme

The synthesis of 4-Amino-7-chloro-2-methylquinoline is efficiently achieved through a three-step sequence starting from commercially available reagents. The overall transformation is depicted below:

Synthetic_Pathway cluster_0 Step 1: Combes Synthesis cluster_1 Step 2: Chlorination cluster_2 Step 3: Amination m_chloroaniline m-Chloroaniline intermediate1 7-Chloro-4-hydroxy-2-methylquinoline m_chloroaniline->intermediate1 H₂SO₄, Heat ethyl_acetoacetate Ethyl Acetoacetate ethyl_acetoacetate->intermediate1 intermediate2 4,7-Dichloro-2-methylquinoline intermediate1->intermediate2 Reflux POCl3 POCl₃ POCl3->intermediate2 final_product 4-Amino-7-chloro-2-methylquinoline intermediate2->final_product Phenol, Heat Ammonia Ammonia (aq.) Ammonia->final_product

Figure 1: Three-step synthesis of 4-Amino-7-chloro-2-methylquinoline.

Step 1: Combes Synthesis of 7-Chloro-4-hydroxy-2-methylquinoline

The initial step involves the construction of the quinoline core via the Combes synthesis. This acid-catalyzed reaction condenses an aniline with a β-diketone.[1] In this specific application, m-chloroaniline reacts with ethyl acetoacetate. The reaction proceeds through the formation of an enamine intermediate, which then undergoes an intramolecular electrophilic cyclization onto the aromatic ring, followed by dehydration to yield the quinolinol product. The use of a strong acid catalyst, such as concentrated sulfuric acid, is crucial for promoting the cyclization step.

Protocol: Step 1

Materials and Equipment:

  • m-Chloroaniline

  • Ethyl acetoacetate

  • Concentrated sulfuric acid (H₂SO₄)

  • Round-bottom flask with reflux condenser

  • Heating mantle with magnetic stirrer

  • Beakers, graduated cylinders, and filtration apparatus

  • Ice bath

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Ethanol for recrystallization

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, cautiously add concentrated sulfuric acid.

  • Addition of Reactants: While stirring and cooling the flask in an ice bath, slowly add m-chloroaniline, followed by the dropwise addition of ethyl acetoacetate. The order of addition is critical to control the initial exothermic reaction.

  • Reaction Conditions: After the addition is complete, remove the ice bath and heat the reaction mixture to a temperature of 100-110 °C using a heating mantle. Maintain this temperature with vigorous stirring for 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Carefully and slowly pour the reaction mixture onto crushed ice with stirring.

  • Neutralization and Precipitation: Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8. This will cause the product to precipitate out of the solution.

  • Isolation and Purification: Collect the crude solid by vacuum filtration and wash thoroughly with cold water. The crude 7-chloro-4-hydroxy-2-methylquinoline can be purified by recrystallization from ethanol to yield a crystalline solid.

Step 2: Chlorination of 7-Chloro-4-hydroxy-2-methylquinoline

The second step is the conversion of the 4-hydroxy group to a more reactive chloro group. This is a crucial activation step for the subsequent nucleophilic substitution. Phosphorus oxychloride (POCl₃) is a common and effective reagent for this transformation. The reaction mechanism involves the initial formation of a phosphate ester intermediate, which is then displaced by a chloride ion in a nucleophilic substitution reaction.[2]

Protocol: Step 2

Materials and Equipment:

  • 7-Chloro-4-hydroxy-2-methylquinoline (from Step 1)

  • Phosphorus oxychloride (POCl₃)

  • Round-bottom flask with reflux condenser and gas trap

  • Heating mantle with magnetic stirrer

  • Rotary evaporator

  • Ice water

  • Ammonium hydroxide (NH₄OH) solution

  • Dichloromethane (CH₂Cl₂) for extraction

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Filtration and crystallization apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a gas trap (to handle evolving HCl fumes), place the dried 7-chloro-4-hydroxy-2-methylquinoline.

  • Reagent Addition: Carefully add an excess of phosphorus oxychloride (POCl₃) to the flask. The POCl₃ can act as both the reagent and the solvent.

  • Reaction Conditions: Heat the mixture to reflux (approximately 105-110 °C) and maintain for 3-4 hours.[3] The reaction should be carried out in a well-ventilated fume hood.

  • Removal of Excess Reagent: After the reaction is complete, cool the mixture to room temperature. Remove the excess POCl₃ under reduced pressure using a rotary evaporator.

  • Work-up: Carefully quench the reaction residue by slowly adding it to a beaker of crushed ice with vigorous stirring. This is a highly exothermic process and should be done with caution.

  • Neutralization and Extraction: Neutralize the acidic aqueous solution with a concentrated ammonium hydroxide solution to a pH of 8-9. Extract the product into dichloromethane (3 x 50 mL).

  • Drying and Concentration: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter and concentrate the solvent under reduced pressure to obtain the crude 4,7-dichloro-2-methylquinoline.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system like ethanol/water.

Step 3: Amination of 4,7-Dichloro-2-methylquinoline

The final step involves a nucleophilic aromatic substitution (SNAr) reaction to introduce the amino group at the C4 position. The electron-withdrawing nature of the quinoline nitrogen and the chloro group at C7 activates the C4 position towards nucleophilic attack. Aqueous ammonia is used as the nitrogen source, and the reaction is typically carried out at elevated temperatures in the presence of a catalyst like phenol.

Protocol: Step 3

Materials and Equipment:

  • 4,7-Dichloro-2-methylquinoline (from Step 2)

  • Aqueous ammonia (concentrated)

  • Phenol

  • Sealed reaction vessel or autoclave

  • Heating source (oil bath or heating block)

  • Filtration apparatus

  • Dilute hydrochloric acid (HCl)

  • Dilute sodium hydroxide (NaOH) solution

  • Ethanol for recrystallization

Procedure:

  • Reaction Setup: In a sealed reaction vessel or a small autoclave, combine 4,7-dichloro-2-methylquinoline, phenol, and concentrated aqueous ammonia.

  • Reaction Conditions: Seal the vessel and heat the mixture to 160-180 °C for 10-12 hours. The high pressure generated requires appropriate safety precautions.

  • Work-up: After the reaction period, cool the vessel to room temperature before carefully opening it in a fume hood.

  • Isolation: Acidify the reaction mixture with dilute hydrochloric acid to dissolve the product. Filter the solution to remove any insoluble impurities.

  • Precipitation: Basify the filtrate with a dilute sodium hydroxide solution to precipitate the 4-amino-7-chloro-2-methylquinoline.

  • Purification: Collect the solid product by vacuum filtration and wash with water. The final product can be purified by recrystallization from ethanol to afford pure 4-amino-7-chloro-2-methylquinoline as a crystalline solid.

Quantitative Data Summary

StepStarting MaterialReagentsKey ConditionsProductExpected Yield
1 m-Chloroaniline, Ethyl acetoacetateConc. H₂SO₄100-110 °C, 2-3 h7-Chloro-4-hydroxy-2-methylquinoline70-80%
2 7-Chloro-4-hydroxy-2-methylquinolinePOCl₃ (excess)Reflux (105-110 °C), 3-4 h4,7-Dichloro-2-methylquinoline85-95%
3 4,7-Dichloro-2-methylquinolineAq. NH₃, Phenol160-180 °C, 10-12 h (sealed vessel)4-Amino-7-chloro-2-methylquinoline60-70%

Conclusion and Further Applications

The three-step synthesis outlined in this guide provides a reliable and efficient pathway to 4-Amino-7-chloro-2-methylquinoline. The protocols are based on well-established chemical transformations and can be adapted for various scales of production. The final product serves as a versatile intermediate for the synthesis of a diverse library of compounds with potential therapeutic applications. Further derivatization of the 4-amino group can lead to novel structures with enhanced biological activity, making this synthetic route highly valuable for drug discovery and development programs.

References

  • Baxendale, I. R., et al. (2021). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. The Journal of Organic Chemistry. [Link]

  • MDPI. (2024). Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. Molbank, 2024(1), M1796. [Link]

  • Dave, M. A., Desai, N. S., & Naidu, A. V. (2001). Synthesis and Biological Activities of Substituted 7-Chloroquinoline Derivatives, Part I. Asian Journal of Chemistry, 13(2), 459-464.
  • Camps, A., et al. (2018). Quinolines From the Cyclocondensation of Isatoic Anhydride With Ethyl Acetoacetate: Preparation of Ethyl 4-hydroxy-2-methylquinoline-3-carboxylate and Derivatives. Organic Preparations and Procedures International, 50(5), 457-466. [Link]

  • Wikipedia contributors. (2023). Combes quinoline synthesis. Wikipedia, The Free Encyclopedia. [Link]

  • Google Patents. (1995). Process for producing 7-chloro-quinaldine. HU212967B.
  • Organic Syntheses. (1955). 4,7-Dichloroquinoline. Organic Syntheses, 35, 37. [Link]

  • Aboelnaga, A. A., & El-Sayed, W. A. (2018). Click synthesis of new 7-chloroquinoline derivatives by using ultrasound irradiation and evaluation of their biological activity. Journal of Heterocyclic Chemistry, 55(11), 2589-2597. [Link]

  • El-Faham, A., et al. (2017). Synthesis of 7-chloroquinolinyl-4-aminophenylhydrazide derivatives and their utility in the synthesis of new heterocyclic compounds as potential antimicrobial agents. Molecules, 22(8), 1253. [Link]

  • Chen, J., et al. (2013). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Molecules, 18(12), 15163-15173. [Link]

  • Kim, K. S., et al. (2018). 4-amino-7-chloroquinoline derivatives for treating Parkinson's disease: implications for drug discovery. Journal of Medicinal Chemistry, 61(17), 7545-7558. [Link]

  • ResearchGate. (2013). What experimental procedure works best for chlorinating quinazolones using POCl3, POCl3/PCl5, SOCl2/cat. DMF?. [Link]

  • Glorius, F., et al. (2020). α‐Amination of 1,3‐Dicarbonyl Compounds and Analogous Reactive Enolate‐Precursors Using Ammonia under Oxidative Conditions. Angewandte Chemie International Edition, 59(38), 16426-16430. [Link]

Sources

Application

Application Notes and Protocols for the Purification of 4-Amino-7-chloro-2-methylquinoline

For Researchers, Scientists, and Drug Development Professionals Introduction: The Importance of Purity in Drug Intermediates 4-Amino-7-chloro-2-methylquinoline is a key building block in the synthesis of various pharmaco...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Importance of Purity in Drug Intermediates

4-Amino-7-chloro-2-methylquinoline is a key building block in the synthesis of various pharmacologically active molecules. The purity of this intermediate is paramount, as even trace impurities can lead to unwanted side reactions, reduced yield of the final active pharmaceutical ingredient (API), and potential toxicological issues. The synthetic route to 4-Amino-7-chloro-2-methylquinoline, typically involving the amination of 4,7-dichloro-2-methylquinoline, can result in a crude product containing unreacted starting materials, isomers, and other by-products. Therefore, robust and efficient purification strategies are essential. This guide outlines several effective methods for achieving high-purity 4-Amino-7-chloro-2-methylquinoline.

Physicochemical Properties and Impurity Profile

A successful purification strategy is built upon a solid understanding of the target compound's physicochemical properties and the nature of potential impurities.

Table 1: Physicochemical Properties of 4-Amino-7-chloro-2-methylquinoline and Related Compounds

Property4-Amino-7-chloro-2-methylquinoline4,7-dichloro-2-methylquinoline (Starting Material)Quinoline (Parent Heterocycle)
Molecular Formula C₁₀H₉ClN₂C₁₀H₇Cl₂NC₉H₇N
Molecular Weight 192.64 g/mol 198.05 g/mol 129.16 g/mol
Appearance SolidWhite powderColorless liquid, turns yellow on standing
Melting Point Not available87 °C[1]-15 °C
Boiling Point Not available317 °C[1]237 °C[2]
pKa (Predicted/Experimental) Estimated to be basic due to the 4-amino groupNot applicable4.8 (for the conjugate acid)[3]
Solubility Generally soluble in organic solvents like alcohols and chlorinated solvents; sparingly soluble in water.Soluble in organic solvents.Miscible with most organic solvents; slightly soluble in water.[2]
Common Impurities

The primary impurities in a typical synthesis of 4-Amino-7-chloro-2-methylquinoline arise from the nucleophilic aromatic substitution (SNAr) reaction on 4,7-dichloro-2-methylquinoline.

  • Unreacted 4,7-dichloro-2-methylquinoline: The primary impurity if the reaction does not go to completion.

  • Isomeric By-products: Although the chlorine at the 4-position is significantly more reactive, trace amounts of substitution at other positions might occur under harsh conditions.[4]

  • Di-substituted products: If a diamine is used as the amine source, a di-aminated byproduct where two quinoline molecules react with one diamine molecule can be a common issue.[5]

  • Solvent and Reagent Residues: Residual solvents and unreacted amination reagents.

Purification Methodologies

The choice of purification method depends on the scale of the synthesis, the nature of the impurities, and the desired final purity. A multi-step approach combining different techniques often yields the best results.

Acid-Base Extraction: A Primary Purification Step

The presence of a basic amino group on the quinoline ring makes acid-base extraction a highly effective initial purification step to separate the product from non-basic impurities like the starting material, 4,7-dichloro-2-methylquinoline.

Causality: The basic nitrogen of the 4-amino group and, to a lesser extent, the quinoline ring nitrogen can be protonated in an acidic aqueous solution, forming a water-soluble salt. Neutral organic impurities, such as the unreacted dichloro starting material, will remain in the organic phase. Subsequent basification of the aqueous layer will deprotonate the desired product, causing it to precipitate or be extractable back into an organic solvent.

dot

AcidBaseExtraction CrudeMixture Crude Product in Organic Solvent (e.g., DCM) AcidWash Wash with Aqueous Acid (e.g., 1M HCl) CrudeMixture->AcidWash Separation1 Phase Separation AcidWash->Separation1 OrganicLayer1 Organic Layer: Unreacted Starting Material & Neutral Impurities Separation1->OrganicLayer1 AqueousLayer1 Aqueous Layer: Protonated Product Salt Separation1->AqueousLayer1 Basification Basify with Aqueous Base (e.g., NaOH) AqueousLayer1->Basification Separation2 Phase Separation / Filtration Basification->Separation2 OrganicLayer2 Purified Product in Fresh Organic Solvent Separation2->OrganicLayer2 AqueousLayer2 Aqueous Waste Separation2->AqueousLayer2 Evaporation Solvent Evaporation OrganicLayer2->Evaporation PurifiedProduct Purified 4-Amino-7-chloro-2-methylquinoline Evaporation->PurifiedProduct

Caption: Workflow for Acid-Base Extraction Purification.

Protocol for Acid-Base Extraction:

  • Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent such as dichloromethane (DCM) or ethyl acetate.

  • Acidic Extraction: Transfer the solution to a separatory funnel and extract with 1M hydrochloric acid. The volume of the acidic solution should be sufficient to fully protonate the product. Repeat the extraction 2-3 times to ensure complete transfer of the basic product to the aqueous phase.

  • Combine Aqueous Layers: Combine the acidic aqueous layers. The organic layer containing neutral impurities can be discarded.

  • Basification: Cool the combined aqueous layer in an ice bath and slowly add a base, such as 1M sodium hydroxide, with stirring until the solution is basic (pH > 10). The deprotonated product will precipitate out if it is a solid and sparingly soluble in water, or it can be extracted.

  • Product Isolation:

    • Filtration: If a precipitate forms, collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

    • Back-Extraction: If the product is an oil or remains dissolved, extract it back into an organic solvent like DCM (3 x volume of the aqueous layer).

  • Drying and Concentration: Dry the organic extracts over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the purified product.

Recrystallization: For High Crystalline Purity

Recrystallization is a powerful technique for removing small amounts of impurities from a solid sample, yielding a product with high crystalline purity. The key is to find a solvent or solvent system in which the target compound is highly soluble at elevated temperatures but poorly soluble at lower temperatures.

Causality: As a hot, saturated solution of the crude product cools, the solubility of the desired compound decreases, leading to the formation of a crystalline lattice. Impurities, being present in lower concentrations, remain in the solution (mother liquor).

Protocol for Recrystallization:

  • Solvent Screening: In test tubes, test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, methanol, acetone, ethyl acetate, or mixtures like ethanol/water) at room temperature and upon heating.[6] An ideal solvent will dissolve the compound when hot but show low solubility when cold.[6]

  • Dissolution: In an appropriately sized flask, add the chosen solvent to the crude solid and heat the mixture to boiling with stirring until the solid is completely dissolved. Use the minimum amount of hot solvent necessary to achieve complete dissolution.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Further cooling in an ice bath can maximize the yield.

  • Isolation and Drying: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent to remove any adhering mother liquor. Dry the crystals under vacuum to remove residual solvent.

Column Chromatography: For Difficult Separations

When impurities have similar properties to the product, or for the separation of multiple components, column chromatography is the method of choice. For basic compounds like 4-Amino-7-chloro-2-methylquinoline, special considerations are needed to prevent streaking and ensure good separation.

Causality: Column chromatography separates compounds based on their differential adsorption to a stationary phase (e.g., silica gel or alumina) and their solubility in a mobile phase.[7] More polar compounds will adsorb more strongly to the polar stationary phase and elute later, while less polar compounds will travel through the column more quickly with the mobile phase.[7]

dot

ColumnChromatography cluster_0 Column Preparation cluster_1 Separation cluster_2 Analysis & Isolation PackColumn Pack column with silica gel slurry Equilibrate Equilibrate with initial mobile phase PackColumn->Equilibrate LoadSample Load crude product Equilibrate->LoadSample Elute Elute with solvent gradient (e.g., Hexane/EtOAc + base) LoadSample->Elute CollectFractions Collect fractions Elute->CollectFractions TLC Analyze fractions by TLC CollectFractions->TLC Combine Combine pure fractions TLC->Combine Evaporate Evaporate solvent Combine->Evaporate PurifiedProduct Highly Purified Product Evaporate->PurifiedProduct

Caption: General Workflow for Column Chromatography Purification.

Protocol for Column Chromatography:

  • Stationary Phase and Solvent System Selection:

    • Stationary Phase: Silica gel is a common choice for separating a wide range of compounds.[8]

    • Mobile Phase: A good starting point for a solvent system is a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate.[9] To prevent peak tailing of the basic amine, it is highly recommended to add a small amount of a base, such as triethylamine (0.1-1%), to the mobile phase.[10] The optimal solvent ratio should be determined by thin-layer chromatography (TLC), aiming for an Rf value of 0.2-0.4 for the target compound.[8]

  • Column Packing: Prepare a slurry of silica gel in the initial, less polar mobile phase and carefully pack the chromatography column to avoid air bubbles.

  • Sample Loading: Dissolve the crude product in a minimum amount of the mobile phase or a stronger solvent and load it onto the top of the column.

  • Elution: Begin eluting the column with the mobile phase. A gradient elution, where the polarity of the mobile phase is gradually increased (e.g., by increasing the percentage of ethyl acetate), is often effective.

  • Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified 4-Amino-7-chloro-2-methylquinoline.

Purity Assessment

After purification, the purity of 4-Amino-7-chloro-2-methylquinoline should be assessed using appropriate analytical techniques, such as:

  • Thin-Layer Chromatography (TLC): A quick and easy method to check for the presence of impurities.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative purity data.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the structure and can be used for purity assessment.

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound.

Conclusion

The purification of 4-Amino-7-chloro-2-methylquinoline is a critical step in the synthesis of many important pharmaceutical compounds. A systematic approach, beginning with a bulk purification method like acid-base extraction followed by a high-resolution technique such as recrystallization or column chromatography, is often the most effective strategy. The specific protocols and choices of solvents and conditions should be optimized based on the observed impurity profile and the desired final purity of the compound.

References

  • Organic Syntheses. (n.d.). 4,7-dichloroquinoline. Retrieved from [Link]

  • Nemez, D. B., et al. (2023). Synthesis of Novel 2- and 8-Substituted 4-Amino-7-chloroquinolines and their N-Alkylated Coupling Products. Canadian Journal of Chemistry.
  • MDPI. (2022). Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. Molecules, 27(9), 2953.
  • Baxendale Group - Durham University. (2021). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents.
  • Wikipedia. (n.d.). 4,7-Dichloroquinoline. Retrieved from [Link]

  • Coronado, L. M., et al. (2022). Design, Synthesis, and Development of 4‐[(7‐Chloroquinoline‐4‐yl)amino]phenol as a Potential SARS‐CoV‐2 Mpro Inhibitor. ChemistrySelect, 7(16), e202200581.
  • de Oliveira, R. B., et al. (2015). Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum. PLoS ONE, 10(10), e0140322.
  • PubChem. (n.d.). 4-Amino-7-chloroquinoline. Retrieved from [Link]

  • Orosun, M. M., et al. (2017). Simple column chromatography separation procedure for polycyclic aromatic hydrocarbons: controlling factor(s). Environmental Science and Pollution Research, 24(28), 22466–22475.
  • Kulkarni, A. A., et al. (2012). 4,7-Dichloroquinoline. Acta Crystallographica Section E: Structure Reports Online, 68(5), o1435.
  • de Oliveira, R. B., et al. (2015). Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum. PLoS ONE, 10(10), e0140322.
  • Google Patents. (n.d.). Method for extracting quinoline from coal tar wash oil.
  • Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography? Retrieved from [Link]

  • Fakhree, M. A. A., et al. (2024). Extraction Kinetics of Pyridine, Quinoline, and Indole from the Organic Phase with Natural Deep Eutectic Solvents and Separation Study Using a Centrifugal Extractor. Processes, 12(3), 488.
  • Frontiers in Chemistry. (2020).
  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column. Retrieved from [Link]

  • University of Calgary, Department of Chemistry. (n.d.). Column chromatography. Retrieved from [Link]

  • ResearchGate. (2014). Rapid and Green Analytical Method for the Determination of Quinoline Alkaloids from Cinchona succirubra Based on Microwave-Integrated Extraction and Leaching (MIEL)
  • ChemSrc. (n.d.). 7-Chloro-2-methylquinoline. Retrieved from [Link]

  • Venkataraman, S., et al. (2010). Synthesis and biological screening of some novel Quinoline derivatives. Der Pharma Chemica, 2(1), 385-396.
  • Columbia University. (n.d.). Column chromatography. Retrieved from [Link]

  • Khan, S. A., et al. (2010). Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. Journal of the Serbian Chemical Society, 75(1), 25-33.
  • SlidePlayer. (n.d.). Preparation and Properties of Quinoline. Retrieved from [Link]

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Method

Application Notes & Protocols: Strategic Derivatization of 4-Amino-7-chloro-2-methylquinoline

Document ID: AC-CHEM-4A7C2MQ-V1.0 Abstract The 4-amino-7-chloro-2-methylquinoline scaffold is a privileged core structure in medicinal chemistry, forming the foundation of numerous therapeutic agents, particularly in the...

Author: BenchChem Technical Support Team. Date: February 2026

Document ID: AC-CHEM-4A7C2MQ-V1.0

Abstract

The 4-amino-7-chloro-2-methylquinoline scaffold is a privileged core structure in medicinal chemistry, forming the foundation of numerous therapeutic agents, particularly in the realm of antimalarial and anticancer research.[1][2] Its synthetic versatility stems from three primary reactive centers: the nucleophilic 4-amino group, the C7-chloro substituent amenable to substitution, and the C2-methyl group, which can participate in condensation reactions. This guide provides a comprehensive overview of the key derivatization strategies for this scaffold, complete with detailed, field-tested protocols and expert insights into the rationale behind experimental choices. We will explore methodologies for modification at each reactive site, with a focus on palladium-catalyzed cross-coupling, nucleophilic aromatic substitution, and functional group transformations, enabling researchers to generate diverse compound libraries for drug discovery and development.

Introduction: The Strategic Importance of the 4-Amino-7-chloro-2-methylquinoline Scaffold

The quinoline ring system is a cornerstone of heterocyclic chemistry and drug design. The specific arrangement of a chloro group at the C7 position and an amino group at the C4 position is famously associated with the antimalarial drug chloroquine.[3] The addition of a methyl group at the C2 position introduces a subtle yet significant modification. This C2-methyl group, being weakly electron-donating, can influence the electronic properties of the entire heterocyclic system, potentially modulating the reactivity of the C4-amino and C7-chloro groups and providing an additional vector for structural diversification.

Understanding the distinct reactivity of each functional group is paramount for the rational design of novel derivatives. This document is structured to address each of these reactive sites systematically, providing both the "how" and the "why" for each strategic modification.

G cluster_quinoline core_img N4_Amino C4-Amino Group N4_Reactions Acylation Schiff Base Formation Alkylation N4_Amino->N4_Reactions Nucleophilic Attack C7_Chloro C7-Chloro Group C7_Reactions Pd-Catalyzed Cross-Coupling (Suzuki, Buchwald-Hartwig) Nucleophilic Aromatic Substitution C7_Chloro->C7_Reactions Substitution/Coupling C2_Methyl C2-Methyl Group C2_Reactions Condensation Reactions C2_Methyl->C2_Reactions Proton Abstraction N1_Ring N1-Ring Nitrogen N1_Reactions N-Oxidation N1_Ring->N1_Reactions Oxidation

Figure 1: Key reactive sites for derivatization on the 4-amino-7-chloro-2-methylquinoline scaffold.

Derivatization at the C7-Chloro Position: The Gateway to Biaryl and Heteroaryl Analogs

The chlorine atom at the C7 position is a versatile synthetic handle, primarily exploited through two major pathways: palladium-catalyzed cross-coupling reactions and, to a lesser extent, direct nucleophilic aromatic substitution (SNAr).

Palladium-Catalyzed Cross-Coupling Reactions

Modern synthetic chemistry heavily relies on palladium-catalyzed reactions to form C-C and C-N bonds with high efficiency and functional group tolerance.[4] For the 7-chloroquinoline scaffold, the Suzuki-Miyaura and Buchwald-Hartwig amination reactions are the most powerful tools.

Principle & Rationale: The Suzuki-Miyaura coupling is the premier method for creating biaryl structures by coupling an organoboron species (boronic acid or ester) with an aryl halide.[5] The reaction proceeds through a well-established catalytic cycle of oxidative addition, transmetalation, and reductive elimination. The choice of ligand is critical; bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) are often required to facilitate the oxidative addition of the relatively unreactive aryl chloride bond and promote the subsequent reductive elimination. A base is essential to activate the boronic acid for the transmetalation step.[6]

Application Protocol: Synthesis of 4-Amino-7-(4-methoxyphenyl)-2-methylquinoline

Materials & Reagents:

  • 4-Amino-7-chloro-2-methylquinoline

  • 4-Methoxyphenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Potassium phosphate tribasic (K₃PO₄)

  • 1,4-Dioxane (anhydrous)

  • Nitrogen or Argon gas supply

  • Standard reflux and purification apparatus

Step-by-Step Methodology:

  • Inert Atmosphere: To an oven-dried Schlenk flask, add 4-amino-7-chloro-2-methylquinoline (1.0 mmol, 1 equiv.), 4-methoxyphenylboronic acid (1.5 mmol, 1.5 equiv.), and K₃PO₄ (3.0 mmol, 3.0 equiv.).

  • Catalyst Preparation: In a separate vial, mix Pd(OAc)₂ (0.02 mmol, 2 mol%) and XPhos (0.04 mmol, 4 mol%).

  • Reaction Assembly: Add the catalyst/ligand mixture to the Schlenk flask. Evacuate and backfill the flask with inert gas (repeat 3 times).

  • Solvent Addition: Add anhydrous 1,4-dioxane (5 mL) via syringe.

  • Reaction: Heat the mixture to 100-110 °C with vigorous stirring for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove palladium residues. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Self-Validation & Characterization:

  • ¹H NMR: Appearance of new aromatic signals corresponding to the 4-methoxyphenyl group and disappearance of the characteristic signal pattern for the 7-chloro starting material.

  • Mass Spectrometry: Observation of the molecular ion peak corresponding to the calculated mass of the coupled product.

ParameterConditionRationale
Catalyst Pd(OAc)₂ / XPhosXPhos is a bulky, electron-rich ligand effective for activating the C-Cl bond.[5]
Base K₃PO₄Strong, non-nucleophilic base that facilitates transmetalation without hydrolyzing the boronic acid.[6]
Solvent Anhydrous DioxaneAprotic, high-boiling point solvent suitable for Suzuki couplings. Must be anhydrous to prevent boronic acid decomposition.
Temperature 100-110 °CSufficient thermal energy is required to drive the oxidative addition of the aryl chloride.

Principle & Rationale: The Buchwald-Hartwig amination enables the formation of C-N bonds by coupling an amine with an aryl halide.[4] This reaction has revolutionized the synthesis of anilines and related compounds. Similar to the Suzuki coupling, it requires a palladium catalyst, a specialized phosphine ligand, and a strong, non-nucleophilic base (e.g., NaOt-Bu, LHMDS).[7] The base is crucial for deprotonating the amine, allowing it to coordinate to the palladium center.

G pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-Cl pd_complex1 Ar-Pd(II)(L_n)-Cl oxidative_addition->pd_complex1 amine_coordination Amine Coordination & Deprotonation pd_complex1->amine_coordination + R'R''NH, Base pd_complex2 Ar-Pd(II)(L_n)-NR'R'' amine_coordination->pd_complex2 reductive_elimination Reductive Elimination pd_complex2->reductive_elimination reductive_elimination->pd0 Product Ar-NR'R''

Figure 2: Simplified catalytic cycle for the Buchwald-Hartwig amination reaction.

Application Protocol: Synthesis of N-Benzyl-7-amino-2-methylquinolin-4-amine

Materials & Reagents:

  • 4-Amino-7-chloro-2-methylquinoline

  • Benzylamine

  • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))

  • RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl)

  • Sodium tert-butoxide (NaOt-Bu)

  • Toluene (anhydrous)

  • Nitrogen or Argon gas supply

Step-by-Step Methodology:

  • Inert Atmosphere: Add NaOt-Bu (1.4 mmol, 1.4 equiv.) to an oven-dried Schlenk tube.

  • Catalyst & Ligand: Add Pd₂(dba)₃ (0.015 mmol, 1.5 mol%) and RuPhos (0.03 mmol, 3 mol%).

  • Reactants: Add 4-amino-7-chloro-2-methylquinoline (1.0 mmol, 1 equiv.).

  • Assembly: Seal the tube, evacuate, and backfill with inert gas (repeat 3 times).

  • Solvent & Nucleophile: Add anhydrous toluene (5 mL) followed by benzylamine (1.2 mmol, 1.2 equiv.).

  • Reaction: Heat the mixture to 100 °C for 8-16 hours. Monitor completion by LC-MS.

  • Work-up & Purification: Follow the same work-up and purification procedure as described for the Suzuki-Miyaura coupling (Section 2.1.1).

Derivatization at the C4-Amino Group: Modulating Basicity and Steric Profile

The primary amino group at the C4 position is a potent nucleophile, making it an ideal site for acylation, alkylation, and condensation reactions to form Schiff bases.[3]

Schiff Base Formation via Condensation

Principle & Rationale: The reaction of a primary amine with an aldehyde or ketone under dehydrating conditions yields an imine, commonly known as a Schiff base. This reaction is typically acid-catalyzed and reversible. The formation of Schiff bases from 4-aminoquinolines is a straightforward method to introduce a wide variety of substituents, significantly altering the molecule's steric and electronic properties.[8][9]

Application Protocol: Synthesis of a Schiff Base with 4-Methoxybenzaldehyde

Materials & Reagents:

  • 4-Amino-7-chloro-2-methylquinoline

  • 4-Methoxybenzaldehyde

  • Ethanol (absolute)

  • Glacial acetic acid (catalytic amount)

Step-by-Step Methodology:

  • Dissolution: Dissolve 4-amino-7-chloro-2-methylquinoline (1.0 mmol) in absolute ethanol (10 mL) in a round-bottom flask.

  • Reagent Addition: Add 4-methoxybenzaldehyde (1.1 mmol, 1.1 equiv.) to the solution.

  • Catalysis: Add 2-3 drops of glacial acetic acid.

  • Reaction: Attach a reflux condenser and heat the mixture to reflux for 4-6 hours. The product often precipitates from the reaction mixture upon cooling.

  • Isolation: Cool the flask to room temperature, then place it in an ice bath for 30 minutes to maximize precipitation.

  • Purification: Collect the solid product by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum. Recrystallization from ethanol can be performed if necessary.

Self-Validation & Characterization:

  • ¹H NMR: Disappearance of the NH₂ protons and appearance of a characteristic singlet for the imine proton (-N=CH-), typically downfield (δ > 8.0 ppm).

  • FT-IR: Appearance of a strong C=N stretching band around 1620-1640 cm⁻¹.

Modification of the C2-Methyl Group

The methyl group at the C2 position is activated by the adjacent ring nitrogen, making its protons acidic enough to participate in condensation reactions with aldehydes, particularly under forcing conditions.

Principle & Rationale: The protons of the C2-methyl group can be abstracted by a base or activated in the presence of a dehydrating agent like acetic anhydride. The resulting carbanion or enamine-equivalent can then attack an electrophile, such as the carbonyl carbon of an aldehyde. This leads to the formation of a styrylquinoline derivative.[10]

Application Protocol: Condensation with Benzaldehyde

Materials & Reagents:

  • 4-Amino-7-chloro-2-methylquinoline

  • Benzaldehyde

  • Acetic anhydride

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask, combine 4-amino-7-chloro-2-methylquinoline (1.0 mmol), benzaldehyde (1.5 mmol), and acetic anhydride (5 mL).

  • Reaction: Heat the mixture to reflux (approx. 130-140 °C) for 6-8 hours.

  • Work-up: Cool the reaction mixture and carefully pour it onto crushed ice with stirring.

  • Neutralization: Neutralize the mixture with a saturated sodium bicarbonate solution.

  • Extraction: Extract the product with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the residue via column chromatography.

N-Oxidation of the Quinoline Ring

Principle & Rationale: Oxidation of the quinoline ring nitrogen to an N-oxide significantly alters the electronic properties of the scaffold. The N-oxide group is strongly electron-withdrawing, which deactivates the ring towards electrophilic substitution but activates the C2 and C4 positions for nucleophilic attack.[11][12] This strategy can be used to facilitate subsequent derivatization at the C2 position.

Application Protocol: General N-Oxidation

Materials & Reagents:

  • 4-Amino-7-chloro-2-methylquinoline

  • meta-Chloroperoxybenzoic acid (m-CPBA)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

Step-by-Step Methodology:

  • Dissolution: Dissolve 4-amino-7-chloro-2-methylquinoline (1.0 mmol) in DCM (10 mL) and cool to 0 °C in an ice bath.

  • Oxidant Addition: Add m-CPBA (approx. 77% purity, 1.2 mmol) portion-wise over 10 minutes.

  • Reaction: Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 4-8 hours.

  • Quenching: Quench the reaction by slowly adding saturated sodium bicarbonate solution until effervescence ceases.

  • Extraction: Separate the layers and extract the aqueous phase with DCM (2 x 10 mL).

  • Purification: Combine the organic layers, dry over Na₂SO₄, concentrate, and purify by column chromatography or recrystallization.

References

  • El-Sayed, M. A. A. (2011). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Molecules, 16(5), 3730-3742. [Link]

  • Baxendale, I. R., et al. (2021). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. The Journal of Organic Chemistry, 86(20), 14216–14230. [Link]

  • Andrew, E. E., et al. (2008). Sequential and Selective Buchwald−Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain. The Journal of Organic Chemistry, 73(23), 9233–9241. [Link]

  • Nemez, D. B., et al. (2023). Synthesis of Novel 2- and 8-Substituted 4-Amino-7-chloroquinolines and their N-Alkylated Coupling Products. Canadian Journal of Chemistry, 101(6), 359-371. [Link]

  • Tiwari, S., et al. (2023). Synthesis and mechanistic studies of 4-aminoquinoline-Isatin molecular hybrids and Schiff's bases as promising antimicrobial agents. Journal of Molecular Structure, 1274, 134533. [Link]

  • de Souza, M. V. N., et al. (2023). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers in Chemistry, 11, 1245455. [Link]

  • Lida, H., & Yuasa, Y. (1979). A New Synthesis of Quinolines by the Skraup Reaction. Journal of Organic Chemistry, 44(22), 3985-3987.
  • Al-Amiery, A. A., et al. (2018). Suzuki Miyaura Cross-Coupling Reactions of 4-Chloro Quinoline Derivatives and Studying of Biological Activity for some of Them. Journal of Global Pharma Technology, 10(9), 235-243. [Link]

  • Šnajdrová, L., et al. (2013). 4-Amino-7-chloroquinolines: probing ligand efficiency provides botulinum neurotoxin serotype A light chain inhibitors with significant antiprotozoal activity. Journal of medicinal chemistry, 56(21), 8541–8550. [Link]

  • Denton, R., et al. (2016). Suzuki–Miyaura Coupling. In Synthetic Methods in Drug Discovery (Vol. 1, pp. 1-69). Royal Society of Chemistry. [Link]

  • Singh, A., et al. (2021). Synthesis and Antimalarial Activity of 4-Methylaminoquinoline Compounds against Drug-Resistant Parasite. ACS Omega, 6(20), 13083–13093. [Link]

  • Melato, S., et al. (2007). Microwave-assisted synthesis of 4-aminoquinolines. Tetrahedron Letters, 48(46), 8149-8152. [Link]

  • Castillo, R., et al. (2013). Hybrid Molecules Containing a 7-Chloro-4-aminoquinoline Nucleus and a Substituted 2-Pyrazoline with Antiproliferative and Antifungal Activity. Molecules, 18(10), 12753-12771. [Link]

  • Adam, W., et al. (1995). N-oxidation of 2-substituted pyridines and quinolines by dimethyldioxirane: Kinetics and steric effects. Journal of Organic Chemistry, 60(20), 6484-6489. [Link]

  • Hartwig, J. F. (2008). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 41(11), 1534–1544. [Link]

  • Sharma, M., et al. (2014). Design and synthesis of a new class of 4-aminoquinolinyl- and 9-anilinoacridinyl Schiff base hydrazones as potent antimalarial agents. Chemical biology & drug design, 84(2), 175–181. [Link]

  • ResearchGate. (n.d.). Scheme 47: Synthetic strategy of 4-aminoquinolinyl and 9-anilinoacridinyl Schiff base hydrazones. [Link]

  • Organic Chemistry Portal. (n.d.). Pyridine N-oxide derivatives. [Link]

  • Le, W., et al. (2014). 4-amino-7-chloroquinoline derivatives for treating Parkinson's disease: implications for drug discovery. Acta pharmacologica Sinica, 35(6), 735–744. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • Ogata, Y., et al. (1976). Condensation of 2-methylquinoline with benzaldehydes in acetic anhydride. Journal of the Chemical Society, Perkin Transactions 2, (5), 526-530. [Link]

  • Ghorai, M. K., et al. (2023). Synthesis of Isoquinoline N‑Oxides via Hypervalent Iodine-Mediated Oxidative Cyclization of Ketoximes with Alkenes. The Journal of Organic Chemistry, 88(13), 8758–8773. [Link]

  • Molander, G. A., & Brown, A. R. (2006). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. The Journal of organic chemistry, 71(26), 9681–9686. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]

  • Flores-Alamo, M., et al. (2022). Synthesis and Evaluation of Biological Activities of Schiff Base Derivatives of 4-Aminoantipyrine and Cinnamaldehydes. Molecules, 27(22), 8000. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of quinolines. [Link]

  • Molander, G. A., & Ito, T. (2001). Cross-Coupling Reactions of Potassium Alkyltrifluoroborates with Aryl and 1-Alkenyl Trifluoromethanesulfonates. Organic letters, 3(3), 393–396. [Link]

  • Andrew, E. E., et al. (2008). Sequential and Selective Buchwald-Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain. Request PDF. [Link]

  • Kumar, A., et al. (2023). Visible Light Induced Catalyst-free Deaminative C-2 Alkylation of Heterocyclic-N-Oxides using Katritzky salts. ChemRxiv. [Link]

  • Oladipo, M. A., et al. (2022). SYNTHESIS, CHARACTERIZATION AND ANTICANDIDA ACTIVITY OF SCHIFF BASES DERIVED FROM 7-AMINO-4-METHYLQUINOLIN-2(1H). FUDMA Journal of Sciences, 6(5), 133-141. [Link]

  • Varma, R. S. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances, 10(35), 20745-20779. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • Reddy, V. P., et al. (2007). Reaction of Quinoline N‐Oxides and Pyridine N‐Oxides with Arylzinc Reagents: Synthesis of 2‐Arylquinolines and 2‐Arylpyridines. Angewandte Chemie International Edition, 46(39), 7449-7451. [Link]

  • Ward, S. A., et al. (2016). 4-aminoquinolines as Antimalarial Drugs. Journal of the University of Sheffield, 1(1), 1-10.

Sources

Application

Application Notes & Protocols for the Analytical Characterization of 4-Amino-7-chloro-2-methylquinoline

Abstract This comprehensive guide provides a detailed framework for the analytical characterization of 4-Amino-7-chloro-2-methylquinoline, a key heterocyclic compound with significant interest in pharmaceutical and chemi...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide provides a detailed framework for the analytical characterization of 4-Amino-7-chloro-2-methylquinoline, a key heterocyclic compound with significant interest in pharmaceutical and chemical research. Recognizing the limited availability of specific analytical monographs for this compound, this document synthesizes established methodologies for structurally related quinoline derivatives to propose robust and reliable analytical protocols. The application notes herein are designed for researchers, quality control analysts, and drug development professionals, offering both theoretical grounding and practical, step-by-step guidance. Methodologies covered include chromatography (TLC, HPLC), mass spectrometry (GC-MS), and spectroscopy (UV-Vis), complete with explanations for experimental choices to ensure methodological integrity and reproducibility.

Introduction to 4-Amino-7-chloro-2-methylquinoline

4-Amino-7-chloro-2-methylquinoline is a substituted quinoline, a heterocyclic aromatic compound that forms the core of many synthetic compounds with a broad range of pharmacological activities. The strategic placement of the amino, chloro, and methyl groups on the quinoline scaffold dictates its physicochemical properties and potential biological interactions. Accurate and precise analytical characterization is paramount for ensuring the identity, purity, and stability of this molecule in research and development settings. This guide provides a foundational set of analytical techniques that can be readily adapted and validated for routine use.

Physicochemical Properties

A thorough understanding of the physicochemical properties of 4-Amino-7-chloro-2-methylquinoline is the first step in developing appropriate analytical methods.

PropertyValueSource
Chemical Structure Chemical structure of 4-Amino-7-chloro-2-methylquinoline
CAS Number 68017-47-0
Molecular Formula C₁₀H₉ClN₂
Molecular Weight 192.64 g/mol
Appearance Solid
Solubility Based on related compounds, likely to be slightly soluble in methanol and chloroform.[1]

Chromatographic Techniques for Purity and Quantification

Chromatography is the cornerstone for assessing the purity of 4-Amino-7-chloro-2-methylquinoline and for its quantification in various matrices. The choice of the technique depends on the analytical objective, from rapid qualitative checks to rigorous quantitative analysis.

Thin-Layer Chromatography (TLC) for Reaction Monitoring and Spot-Testing

TLC is an invaluable, rapid, and cost-effective technique for the qualitative monitoring of chemical reactions, such as the synthesis of 4-Amino-7-chloro-2-methylquinoline, and for preliminary purity assessments. The separation is based on the differential partitioning of the analyte between a stationary phase (e.g., silica gel) and a mobile phase.

Protocol Justification: The choice of a silica gel stationary phase is based on its wide applicability for moderately polar compounds like substituted quinolines. The mobile phase, a mixture of a non-polar solvent (hexane) and a more polar solvent (ethyl acetate), allows for the fine-tuning of the retention factor (Rf) to achieve optimal separation from starting materials and by-products. Visualization under UV light is suitable for aromatic compounds that exhibit UV absorbance.

Step-by-Step Protocol:

  • Plate Preparation: Use commercially available silica gel 60 F₂₅₄ TLC plates.

  • Sample Preparation: Dissolve a small amount of the sample (approx. 1 mg/mL) in a suitable solvent (e.g., methanol or chloroform).

  • Spotting: Apply a small spot of the sample solution to the TLC plate baseline using a capillary tube.

  • Development: Place the TLC plate in a developing chamber containing a pre-saturated atmosphere of the mobile phase. A starting mobile phase of hexane:ethyl acetate (7:3, v/v) is recommended.[1]

  • Visualization: After the solvent front has reached the top of the plate, remove the plate, and allow it to dry. Visualize the separated spots under a UV lamp at 254 nm.

  • Rf Calculation: Calculate the Retention factor (Rf) for each spot to monitor the progress of the reaction or to compare with a reference standard.

Workflow for TLC Analysis:

Caption: Workflow for TLC analysis of 4-Amino-7-chloro-2-methylquinoline.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantification

HPLC is the preferred method for the accurate quantification and high-resolution separation of 4-Amino-7-chloro-2-methylquinoline from its potential impurities. A reverse-phase method is proposed based on its robustness and suitability for aromatic amines.

Protocol Justification: A C18 column is a versatile stationary phase for the separation of a wide range of organic molecules. The mobile phase consisting of acetonitrile and water provides a good separation mechanism for quinoline derivatives. The addition of a small amount of acid (phosphoric acid or formic acid) helps to improve peak shape and reproducibility by protonating the basic nitrogen atoms in the quinoline ring, thereby reducing tailing. Formic acid is recommended for LC-MS compatibility.[2]

Step-by-Step Protocol:

  • Instrumentation: A standard HPLC system with a UV detector is required.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase: A gradient of Acetonitrile (A) and 0.1% Formic Acid in Water (B). A suggested starting gradient is:

      • 0-2 min: 10% A

      • 2-15 min: 10-90% A

      • 15-18 min: 90% A

      • 18-20 min: 10% A

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm (a full UV scan of the compound is recommended to determine the optimal wavelength).

    • Injection Volume: 10 µL.

  • Standard Preparation: Prepare a stock solution of the reference standard in the mobile phase (or a suitable solvent like methanol) at a concentration of 1 mg/mL. Prepare a series of dilutions for the calibration curve.

  • Sample Preparation: Accurately weigh and dissolve the sample in the same solvent as the standard to a known concentration.

  • Analysis: Inject the standards and samples and integrate the peak areas.

  • Quantification: Construct a calibration curve by plotting the peak area versus the concentration of the standards. Determine the concentration of the analyte in the sample from the calibration curve.

Data Presentation for HPLC Method Validation (Hypothetical Data):

ParameterResultAcceptance Criteria
Linearity (r²) 0.9995> 0.999
Accuracy (% Recovery) 98.5% - 101.2%98.0% - 102.0%
Precision (% RSD) < 1.5%< 2.0%
Limit of Detection (LOD) 0.05 µg/mLReportable
Limit of Quantification (LOQ) 0.15 µg/mLReportable

Spectroscopic and Spectrometric Techniques

Spectroscopic and spectrometric techniques are essential for the structural elucidation and confirmation of the identity of 4-Amino-7-chloro-2-methylquinoline.

UV-Vis Spectroscopy for Qualitative Analysis and Concentration Estimation

UV-Vis spectroscopy is a simple and rapid technique for the qualitative analysis of aromatic compounds and can be used for concentration estimation. The quinoline ring system exhibits characteristic UV absorption bands.

Protocol Justification: The conjugated aromatic system of the quinoline ring is expected to show strong absorbance in the UV region. A wavelength scan will help to identify the λmax (wavelength of maximum absorbance), which is characteristic of the compound and can be used for quantification based on the Beer-Lambert law. Methanol is a common and suitable solvent for UV-Vis analysis of many organic compounds.

Step-by-Step Protocol:

  • Instrumentation: A double-beam UV-Vis spectrophotometer.

  • Sample Preparation: Prepare a dilute solution of the sample in methanol (e.g., 10 µg/mL).

  • Wavelength Scan: Scan the sample from 200 to 400 nm using methanol as the blank.

  • λmax Determination: Identify the wavelength(s) of maximum absorbance (λmax). For a related compound, 4-amino-2-chloro-6,7-dimethoxyquinazoline, a sharp cut-off was observed at 237 nm.[3]

  • Absorbance Measurement: Measure the absorbance of the sample at the determined λmax.

  • Concentration Estimation: If the molar absorptivity is known, the concentration can be calculated using the Beer-Lambert law (A = εbc).

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Impurity Profiling

GC-MS is a powerful technique for the separation and identification of volatile and thermally stable compounds. It is particularly useful for identifying unknown impurities and confirming the molecular weight of the analyte.

Protocol Justification: The molecular weight of 4-Amino-7-chloro-2-methylquinoline suggests that it should be sufficiently volatile for GC analysis. The mass spectrometer provides fragmentation patterns that are unique to the molecule, acting as a "fingerprint" for its identification. A standard non-polar capillary column (like a DB-5ms) is generally a good starting point for the separation of a wide range of organic compounds.

Step-by-Step Protocol:

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • GC Conditions:

    • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Inlet Temperature: 250 °C.

    • Oven Temperature Program: Start at 100 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, and hold for 5 min.

    • Injection Mode: Split (e.g., 50:1).

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-400.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

  • Sample Preparation: Prepare a dilute solution of the sample in a volatile solvent like methanol or dichloromethane (e.g., 100 µg/mL).

  • Analysis: Inject the sample and acquire the total ion chromatogram (TIC) and the mass spectrum of the analyte peak.

  • Data Interpretation: Compare the obtained mass spectrum with a library of known spectra or interpret the fragmentation pattern to confirm the structure. The molecular ion peak should be visible at m/z 192.64.

Workflow for GC-MS Analysis:

Caption: General workflow for GC-MS analysis.

Conclusion

The analytical protocols outlined in this guide provide a comprehensive starting point for the characterization of 4-Amino-7-chloro-2-methylquinoline. While these methods are based on sound analytical principles and data from closely related compounds, it is imperative that they are properly validated for their intended use. This includes demonstrating specificity, linearity, accuracy, precision, and robustness. By following the detailed protocols and understanding the rationale behind the experimental choices, researchers and analysts can ensure the generation of high-quality, reliable data for this important chemical entity.

References

  • PubChem. (n.d.). 4-Amino-7-chloroquinoline. Retrieved January 25, 2026, from [Link]

  • SIELC Technologies. (2018, February 16). 7-Chloro-2-methylquinoline. Retrieved January 25, 2026, from [Link]

  • ResearchGate. (n.d.). (a) UV–Vis spectrum of 4‐amino‐2‐chloro‐6,7‐dimethoxyquinazoline. (b) Tauc plot. Retrieved January 25, 2026, from [Link]

Sources

Method

Application Note &amp; Protocols: Experimental Design for the Synthesis, Characterization, and Biological Evaluation of 4-Amino-7-chloro-2-methylquinoline

Abstract & Significance The quinoline ring system is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a vast array of therapeutic agents.[1] Within this class, 4-aminoqui...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Significance

The quinoline ring system is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a vast array of therapeutic agents.[1] Within this class, 4-aminoquinoline derivatives are particularly noteworthy, forming the structural basis for widely used drugs such as the antimalarial chloroquine. The specific compound, 4-Amino-7-chloro-2-methylquinoline (CAS No: 68017-47-0), represents a valuable chemical intermediate and a potential bioactive molecule in its own right. Its structural similarity to known therapeutic agents suggests potential applications in diverse areas, including anticancer, antimalarial, and anti-inflammatory research.[2][3][4] This document provides a comprehensive guide for researchers, detailing the experimental design for the synthesis, purification, characterization, and preliminary biological screening of this target compound. The protocols are designed to be self-validating, with integrated quality control steps, and the underlying chemical principles are explained to empower researchers to adapt and troubleshoot these methods effectively.

Overall Experimental Workflow

The successful execution of this project follows a logical progression from chemical synthesis to biological validation. This workflow ensures that the synthesized compound is of high purity and that its biological activity is assessed reliably. Each stage is critical for generating reproducible and trustworthy data.

G cluster_0 Phase 1: Synthesis & Purification cluster_1 Phase 2: Characterization & QC cluster_2 Phase 3: Biological Evaluation Synthesis Chemical Synthesis (SNAr Reaction) Monitoring Reaction Monitoring (TLC) Synthesis->Monitoring Workup Aqueous Workup & Extraction Monitoring->Workup Purification Column Chromatography Workup->Purification Structural Structural Confirmation (NMR, MS, FT-IR) Purification->Structural Purity Purity Assessment (Melting Point, HPLC) Structural->Purity Screening In Vitro Antiproliferative Screening (MTT Assay) Purity->Screening Analysis Data Analysis (IC₅₀ Determination) Screening->Analysis

Figure 1: High-level experimental workflow.

Synthesis of 4-Amino-7-chloro-2-methylquinoline

Principle of Synthesis: Nucleophilic Aromatic Substitution (SNAr)

The synthesis of 4-amino-7-chloro-2-methylquinoline from its 4,7-dichloro precursor is achieved via a Nucleophilic Aromatic Substitution (SNAr) reaction. In the 4,7-dichloro-2-methylquinoline substrate, the chlorine atom at the C4 position is significantly more reactive towards nucleophiles than the chlorine at the C7 position. This enhanced reactivity is due to the strong electron-withdrawing effect of the heterocyclic nitrogen atom, which stabilizes the negatively charged Meisenheimer complex intermediate formed during the attack at C4.[2]

G reactant 4,7-dichloro-2-methylquinoline intermediate Meisenheimer Complex (Stabilized Intermediate) reactant->intermediate Nucleophilic Attack at C4 nucleophile + NH₃ (Ammonia Source) product 4-Amino-7-chloro-2-methylquinoline intermediate->product Elimination of Cl⁻ byproduct + HCl

Figure 2: Simplified SNAr reaction pathway.

Protocol: Synthesis and Reaction Monitoring

This protocol is adapted from general procedures for the amination of 4-chloroquinolines.[2][5]

Materials:

  • 4,7-dichloro-2-methylquinoline

  • Ammonium hydroxide (28-30% solution)

  • Ethanol

  • Pressure vessel or sealed tube

  • TLC plates (silica gel 60 F₂₅₄)

  • TLC developing solvent: 50:50 Ethyl Acetate / Hexane

  • Stir plate with heating

Procedure:

  • Reaction Setup: In a suitable pressure vessel, combine 4,7-dichloro-2-methylquinoline (1.0 eq), ethanol (10 mL per gram of starting material), and ammonium hydroxide solution (10.0 eq).

    • Causality: Ethanol serves as a solvent to dissolve the starting material. A large excess of ammonium hydroxide is used to drive the reaction to completion and act as a base to neutralize the HCl byproduct. A pressure vessel is required to heat the volatile ammonia solution above its boiling point safely.

  • Reaction Conditions: Securely seal the vessel and heat the mixture to 120-130 °C with vigorous stirring for 12-24 hours.

  • Reaction Monitoring: After cooling the vessel to room temperature, carefully unseal it in a fume hood. Spot a small aliquot of the reaction mixture onto a TLC plate alongside the starting material. Develop the plate in the recommended solvent system and visualize under UV light (254 nm).

    • Self-Validation: The reaction is complete when the starting material spot is no longer visible by TLC. The product, being more polar, will have a lower Rf value than the dichloro starting material.

Purification and Isolation

Principle of Purification

The workup procedure is designed to remove excess ammonia and inorganic salts. Subsequent purification by column chromatography separates the desired product from unreacted starting material and any potential side products based on differential adsorption to the stationary phase (silica gel).

Protocol: Workup and Column Chromatography

Materials:

  • Ethyl Acetate

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel (for column chromatography)

  • Hexane

  • Rotary evaporator

Procedure:

  • Solvent Removal: Concentrate the cooled reaction mixture under reduced pressure using a rotary evaporator to remove the bulk of the ethanol and excess ammonia.

  • Extraction: Redissolve the residue in ethyl acetate (50 mL). Transfer to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution (2 x 25 mL) and brine (1 x 25 mL).

    • Causality: The bicarbonate wash neutralizes any remaining acidic species. The brine wash helps to remove residual water from the organic layer.

  • Drying and Filtration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.

  • Column Chromatography: a. Prepare a slurry of silica gel in hexane and pack a chromatography column. b. Dissolve the crude product in a minimal amount of dichloromethane or ethyl acetate and adsorb it onto a small amount of silica gel. c. Load the dried material onto the column. d. Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 10% ethyl acetate and gradually increasing to 50%).

    • Self-Validation: Collect fractions and analyze them by TLC. Combine the fractions containing the pure product (single spot by TLC) and concentrate using a rotary evaporator to yield the purified solid.

Structural Characterization & Purity Assessment

Confirming the identity and purity of the final compound is a critical step. A combination of spectroscopic and physical methods provides a comprehensive and trustworthy characterization.

Technique Purpose Expected Result for 4-Amino-7-chloro-2-methylquinoline
¹H NMR Confirms proton framework and structural integrity.Aromatic protons (6.5-8.5 ppm), singlet for the methyl group (~2.5 ppm), broad singlet for the amino group (~5.0-6.0 ppm).
¹³C NMR Confirms carbon backbone.Aromatic carbons (110-155 ppm), methyl carbon (~20-25 ppm).
Mass Spec (ESI-MS) Confirms molecular weight.[6]Expected [M+H]⁺ ion at m/z = 193.64, showing the characteristic isotopic pattern for one chlorine atom.
FT-IR Identifies key functional groups.[6]N-H stretching bands (~3300-3500 cm⁻¹), C=C and C=N stretching in the aromatic region (~1500-1650 cm⁻¹).
Melting Point Assesses purity.A sharp melting point range, expected around 74-78 °C.[7] A broad range indicates impurities.

Protocol for In Vitro Biological Evaluation: Antiproliferative Assay

The 4-aminoquinoline scaffold is frequently associated with anticancer activity.[2][3] A standard MTT assay is a reliable method for an initial screen of the compound's cytotoxic or antiproliferative effects on a cancer cell line.

Principle of the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells, allowing for the quantification of cell viability after treatment with the test compound.

Protocol: MTT Assay on MCF-7 Human Breast Cancer Cells

Materials:

  • MCF-7 cells (or other relevant cancer cell line)[2]

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • 4-Amino-7-chloro-2-methylquinoline (dissolved in DMSO to make a 10 mM stock)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed MCF-7 cells into a 96-well plate at a density of 5,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37 °C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the 4-Amino-7-chloro-2-methylquinoline stock solution in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions (e.g., final concentrations ranging from 0.1 µM to 100 µM). Include "vehicle control" wells treated with medium containing the same percentage of DMSO used for the highest compound concentration, and "untreated control" wells.

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for another 4 hours.

    • Causality: During this time, only viable cells will convert the MTT to formazan.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the logarithm of the compound concentration and use non-linear regression to determine the IC₅₀ (the concentration that inhibits 50% of cell growth).

    • Self-Validation: The experiment should be performed in triplicate and repeated at least twice to ensure reproducibility of the IC₅₀ value.

Safety & Handling Precautions

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves when handling 4-Amino-7-chloro-2-methylquinoline and its precursors.

  • Hazard Profile: This compound is classified as harmful if swallowed and may cause serious eye damage or skin and respiratory irritation.[7] Handle with care in a well-ventilated chemical fume hood.

  • Synthesis: The synthesis protocol involves heating a sealed pressure vessel. Ensure the vessel is rated for the intended temperature and pressure and use a blast shield.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

References

  • Le, T., et al. (2016). 4-amino-7-chloroquinoline derivatives for treating Parkinson's disease: implications for drug discovery. Journal of Biomedical Science. Available at: [Link]

  • Aboelnaga, A., & El-Sayeda, T. H. (2018). Click synthesis of new 7-chloroquinoline derivatives by using ultrasound irradiation and evaluation of their biological activity. Taylor & Francis Online. Available at: [Link]

  • Rojas-Guevara, J., et al. (2023). Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. MDPI. Available at: [Link]

  • Joly, R., & Dube, J. (1983). Process for preparing 4-amino-7-chloro-quinoline. Google Patents.
  • Ortiz, A., et al. (2021). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. Durham University. Available at: [Link]

  • User "orthocresol". (2012). Synthesis of chloroquine from 4-amino-7-chloroquinoline. Chemistry Stack Exchange. Available at: [Link]

  • Romero, A. H., & Delgado, J. L. (2025). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers in Chemistry. Available at: [Link]

  • Teles, A. F., et al. (2017). Anti-Mycobacterial Evaluation of 7-Chloro-4-Aminoquinolines and Hologram Quantitative Structure–Activity Relationship (HQSAR) Modeling of Amino–Imino Tautomers. PMC - NIH. Available at: [Link]

  • Patel, H. M., et al. (2016). Synthesis of 7-chloroquinolinyl-4-aminochalcones and their bio-evaluation as potential antimalarial agents. ResearchGate. Available at: [Link]

  • ChemSrc. (2024). 7-Chloro-2-methylquinoline | CAS#:4965-33-7. Chemsrc. Available at: [Link]

  • Manetsch, R., et al. (2013). 4-Amino-7-chloroquinolines: probing ligand efficiency provides botulinum neurotoxin serotype A light chain inhibitors with significant antiprotozoal activity. PMC - PubMed Central. Available at: [Link]

  • Romero, A. H., & Delgado, J. L. (2025). 4-Aminoquinoline: a comprehensive review of synthetic strategies. PMC. Available at: [Link]

Sources

Application

Application Notes: 4-Amino-7-chloro-2-methylquinoline in Cell Culture Studies

Introduction: The Quinoline Scaffold in Modern Drug Discovery The quinoline ring system is a privileged heterocyclic scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quinoline Scaffold in Modern Drug Discovery

The quinoline ring system is a privileged heterocyclic scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities. Within this class, 4-aminoquinoline derivatives have been extensively investigated, leading to the development of drugs for malaria, such as chloroquine, and more recently, for their potential as anticancer agents.[1] The addition of a chloro group at the 7-position and a methyl group at the 2-position of the quinoline core, as in 4-Amino-7-chloro-2-methylquinoline, modulates the molecule's electronic and steric properties, potentially enhancing its therapeutic index and efficacy against cancer cell lines.

These application notes provide a comprehensive guide for researchers utilizing 4-Amino-7-chloro-2-methylquinoline in cell culture-based assays. We will delve into the mechanistic underpinnings of its cytotoxic effects, provide detailed, field-proven protocols for its application, and offer insights into data interpretation.

Mechanism of Action: Induction of Apoptosis and Cell Cycle Perturbation

While the precise signaling cascade initiated by 4-Amino-7-chloro-2-methylquinoline is an active area of research, studies on analogous 7-chloroquinoline derivatives suggest a multi-faceted mechanism of action that culminates in cancer cell death. The primary modes of action appear to be the induction of apoptosis and interference with the cell cycle.[2]

Derivatives of 7-chloroquinoline have been shown to trigger apoptotic pathways in various cancer cell lines.[2] This programmed cell death is a critical anti-cancer mechanism. While the exact protein interactions for 4-Amino-7-chloro-2-methylquinoline are yet to be fully elucidated, related compounds like chloroquine are known to activate the p53 tumor suppressor pathway, a key regulator of apoptosis.[3] Activation of p53 can initiate a cascade of events, including the upregulation of pro-apoptotic proteins and the downregulation of anti-apoptotic proteins, ultimately leading to the activation of caspases, the executioners of apoptosis.[4]

Furthermore, many 7-chloroquinoline derivatives exhibit the ability to arrest the cell cycle at specific checkpoints, preventing cancer cells from proliferating.[2] This disruption of the normal cell cycle progression can be a direct consequence of DNA damage or the activation of checkpoint kinases.

Below is a diagram illustrating a plausible signaling pathway for the induction of apoptosis by 4-Amino-7-chloro-2-methylquinoline, based on the activity of related compounds.

ACMQ 4-Amino-7-chloro-2-methylquinoline Cell Cancer Cell ACMQ->Cell Cellular Uptake p53 p53 Activation Cell->p53 Bax Bax Upregulation p53->Bax Bcl2 Bcl-2 Downregulation p53->Bcl2 Mito Mitochondrial Dysfunction Bax->Mito Bcl2->Mito Casp9 Caspase-9 Activation Mito->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Proposed apoptotic pathway of 4-Amino-7-chloro-2-methylquinoline.

Experimental Protocols

A. Preparation of Stock Solutions

The accurate preparation of stock solutions is paramount for reproducible results. The solubility of the compound in the chosen solvent and its stability under storage are critical considerations.

1. Solvent Selection and Concentration:

  • 4-Amino-7-chloro-2-methylquinoline is sparingly soluble in aqueous solutions but readily soluble in dimethyl sulfoxide (DMSO).

  • It is recommended to prepare a high-concentration stock solution, for example, 10 mM, in sterile DMSO. Most cell lines can tolerate a final DMSO concentration of up to 0.5% without significant cytotoxicity; however, it is advisable to keep the final concentration at or below 0.1% where possible.[5]

2. Stock Solution Protocol:

  • Weigh out the required amount of 4-Amino-7-chloro-2-methylquinoline powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of sterile DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Vortex thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution.

  • Aliquot the stock solution into smaller volumes in sterile cryovials to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C, protected from light.

B. Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.[6]

Protocol:

  • Cell Seeding:

    • Culture cells to approximately 80% confluency.

    • Trypsinize and resuspend the cells in a fresh complete medium.

    • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in a final volume of 100 µL per well.

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[6]

  • Compound Treatment:

    • Prepare serial dilutions of the 4-Amino-7-chloro-2-methylquinoline stock solution in a complete culture medium to achieve the desired final concentrations.

    • Include a vehicle control (medium with the same final concentration of DMSO as the highest compound concentration) and a positive control for cytotoxicity (e.g., doxorubicin).

    • Carefully remove the medium from the wells and add 100 µL of the diluted compound solutions.

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Incubation:

    • After the treatment period, add 10 µL of a 5 mg/mL MTT solution in sterile PBS to each well.[7]

    • Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to reduce the MTT to formazan crystals.[7]

  • Formazan Solubilization and Absorbance Reading:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.[7]

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that inhibits cell growth by 50%, can be determined by plotting a dose-response curve.

cluster_0 Day 1 cluster_1 Day 2 cluster_2 Day 4/5 Seed Seed Cells in 96-well Plate Incubate1 Incubate for 24h Seed->Incubate1 Treat Treat with 4-Amino-7-chloro- 2-methylquinoline Incubate2 Incubate for 24-72h Treat->Incubate2 Add_MTT Add MTT Reagent Incubate3 Incubate for 2-4h Add_MTT->Incubate3 Solubilize Solubilize Formazan (add DMSO) Incubate3->Solubilize Read Read Absorbance (570 nm) Solubilize->Read

Caption: Workflow for the MTT cell viability assay.

C. Cell Cycle Analysis by Flow Cytometry

This protocol allows for the investigation of the effect of 4-Amino-7-chloro-2-methylquinoline on cell cycle progression.

Protocol:

  • Cell Treatment:

    • Seed cells in 6-well plates at an appropriate density to ensure they are in the exponential growth phase at the time of harvesting.

    • After 24 hours of incubation, treat the cells with various concentrations of 4-Amino-7-chloro-2-methylquinoline for a specified duration (e.g., 24 hours).

  • Cell Harvesting and Fixation:

    • Harvest the cells by trypsinization and collect them by centrifugation.

    • Wash the cell pellet with ice-cold PBS.

    • Fix the cells by resuspending the pellet in ice-cold 70% ethanol while vortexing gently. This step is crucial for permeabilizing the cells.

    • Incubate the fixed cells at -20°C for at least 2 hours (or overnight).[8]

  • Staining and Analysis:

    • Centrifuge the fixed cells and wash with PBS to remove the ethanol.

    • Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase A. PI intercalates with DNA, and RNase A ensures that only DNA is stained by degrading any RNA present.

    • Incubate in the dark at room temperature for 30 minutes.

    • Analyze the stained cells using a flow cytometer. The DNA content will be proportional to the PI fluorescence, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Data Presentation

The cytotoxic activity of 4-aminoquinoline derivatives can vary significantly between different cancer cell lines. Below is a table summarizing the reported 50% growth inhibition (GI50) values for a closely related 4-aminoquinoline derivative in two human breast cancer cell lines.

CompoundCell LineGI50 (µM)
4-Aminoquinoline derivativeMDA-MB-46811.01
4-Aminoquinoline derivativeMCF-751.57
Chloroquine (Reference)MDA-MB-46824.36
Chloroquine (Reference)MCF-720.72
Data extracted from a study by Vangapandu et al.[1]

Conclusion and Future Directions

4-Amino-7-chloro-2-methylquinoline represents a promising scaffold for the development of novel anticancer agents. The protocols outlined in these application notes provide a robust framework for investigating its efficacy and mechanism of action in a cell culture setting. Further studies are warranted to fully elucidate its molecular targets and signaling pathways, which will be instrumental in optimizing its therapeutic potential. It is recommended that multiple cell viability assays be employed to obtain comprehensive and reliable results.[9]

References

  • Vangapandu, S., Jain, M., Kaur, M., Jain, R., & Singh, P. P. (2007). Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. Bioorganic & Medicinal Chemistry Letters, 17(23), 6479-6482. [Link]

  • Chavain, N., et al. (2022). Novel 7-Chloro-(4-thioalkylquinoline) Derivatives: Synthesis and Antiproliferative Activity through Inducing Apoptosis and DNA/RNA Damage. Pharmaceuticals, 15(10), 1234. [Link]

  • National Center for Biotechnology Information (2013). Assay Guidance Manual: Cell Viability Assays. [Link]

  • Kim, T. H., et al. (2015). 4-amino-7-chloroquinoline derivatives for treating Parkinson's disease: implications for drug discovery. Journal of medicinal chemistry, 58(15), 6237-6249. [Link]

  • Sotelo, J., & Briceno, E. (2010). Chloroquine activates the p53 pathway and induces apoptosis in human glioma cells. Neuro-oncology, 12(4), 386-394. [Link]

  • Verschooten, L., et al. (2012). Autophagy inhibitor chloroquine enhanced the cell death inducing effect of the flavonoid luteolin in metastatic squamous cell carcinoma cells. PloS one, 7(10), e48264. [Link]

  • Paes, L., et al. (2020). Chloroquine Triggers Cell Death and Inhibits PARPs in Cell Models of Aggressive Hepatoblastoma. Frontiers in Oncology, 10, 1269. [Link]

  • LifeTein (2023). DMSO usage in cell culture. [Link]

  • de Madureira, F. V., et al. (2021). Dimethyl Sulfoxide (DMSO) Decreases Cell Proliferation and TNF-α, IFN-γ, and IL-2 Cytokines Production in Cultures of Peripheral Blood Lymphocytes. Molecules, 26(11), 3144. [Link]

  • Adan, A., et al. (2016). Guidelines for cell viability assays. The Analyst, 141(14), 4168-4196. [Link]

  • Al-Hujaily, E. M., et al. (2019). IC50 values for compounds 1 and 2 in various cancer cell lines and a normal intestinal epithelial cell line. ResearchGate. [Link]

  • The Royal Society of Chemistry (2025). Table S3 IC50 values of 126−165 against cancer and normal cell lines, at different incubation time, mechanism of action, targ. [Link]

  • Science.gov (n.d.). lines ic50 values: Topics by Science.gov. [Link]

  • Baxendale, I. R., et al. (2021). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. The Journal of Organic Chemistry, 86(20), 14197-14210. [Link]

  • eScholarship.org (2019). Improvement of Aqueous Solubility of Lapatinib-derived Analogs. [Link]

  • protocols.io (2023). Cell Viability Assay (MTT Assay) Protocol. [Link]

  • Chemsrc (2025). 7-Chloro-2-methylquinoline | CAS#:4965-33-7. [Link]

  • MDPI (2022). Novel 7-Chloro-4-aminoquinoline-benzimidazole Hybrids as Inhibitors of Cancer Cells Growth: Synthesis, Antiproliferative Activity, In Silico ADME Predictions, and Docking. [Link]

  • MDPI (2023). Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights. [Link]

  • Sanford, D. G., et al. (2013). 4-Amino-7-chloroquinolines: probing ligand efficiency provides botulinum neurotoxin serotype A light chain inhibitors with significant antiprotozoal activity. Journal of medicinal chemistry, 56(10), 3895-3907. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Reaction Optimization for 4-Amino-7-chloro-2-methylquinoline Synthesis

Welcome to the technical support center for the synthesis and optimization of 4-Amino-7-chloro-2-methylquinoline. This guide is designed for researchers, chemists, and drug development professionals who are working with...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and optimization of 4-Amino-7-chloro-2-methylquinoline. This guide is designed for researchers, chemists, and drug development professionals who are working with this important quinoline scaffold. Here, we move beyond simple protocols to address the nuances of the reaction, providing in-depth, field-tested insights in a practical question-and-answer format to help you troubleshoot and optimize your experiments.

Section 1: The Core Reaction - Understanding the 'Why'

The synthesis of 4-aminoquinolines, including our target molecule, predominantly relies on a robust and well-understood reaction: Nucleophilic Aromatic Substitution (SNAr).[1] The success of your entire synthesis hinges on understanding and controlling this key step.

The reaction typically involves the displacement of a chlorine atom at the C4 position of the quinoline ring by an amine. The C4 position is highly activated towards nucleophilic attack due to the electron-withdrawing effect of the ring nitrogen.

Caption: The SNAr mechanism for 4-aminoquinoline synthesis.

Section 2: Frequently Asked Questions (FAQs)

Here we address common high-level inquiries about the synthetic strategy.

Q1: What is the most common and reliable method to synthesize 4-Amino-7-chloro-2-methylquinoline?

A: The most prevalent and dependable method is the direct nucleophilic aromatic substitution (SNAr) of a suitable amine with 4,7-dichloro-2-methylquinoline .[1] This precursor is highly activated at the C4 position for substitution, making the reaction relatively straightforward. Alternative methods like Buchwald-Hartwig or Ullmann couplings exist but are often more complex to optimize, requiring specific catalysts and ligands.[1][2]

Q2: How is the 4,7-dichloro-2-methylquinoline precursor typically prepared?

A: The standard route involves a two-step process starting from 3-chloroaniline:

  • Doebner-von Miller Reaction: 3-chloroaniline is reacted with an α,β-unsaturated aldehyde, such as crotonaldehyde, under acidic conditions to form the 7-chloro-2-methylquinoline core.[3] This reaction cyclizes and aromatizes to yield 7-chloro-2-methyl-4-quinolinol.

  • Chlorination: The resulting 4-quinolinol (which exists in tautomeric equilibrium with the 4-quinolone) is then chlorinated using a strong chlorinating agent, most commonly phosphorus oxychloride (POCl₃), often at reflux, to yield the desired 4,7-dichloro-2-methylquinoline.[4]

Q3: What are the essential analytical techniques for monitoring this reaction and characterizing the product?

A: A multi-technique approach is crucial for reliable results:

  • Reaction Monitoring: Thin-Layer Chromatography (TLC) is indispensable for real-time tracking.[5] A common mobile phase is a 9:1 mixture of chloroform and methanol.[5] The disappearance of the 4,7-dichloro-2-methylquinoline spot and the appearance of a new, typically more polar, product spot indicates progress. For more quantitative analysis, LC-MS is ideal.

  • Product Characterization:

    • NMR (¹H and ¹³C): Essential for unambiguous structure confirmation.[6]

    • Mass Spectrometry (MS): Confirms the molecular weight of the product.[5][6][7]

    • FT-IR: Useful for identifying key functional groups, such as the N-H stretches of the amino group.[6]

Section 3: Troubleshooting Guide - Solving Common Problems

Even robust reactions can present challenges. This section addresses specific issues you may encounter during your experiments.

Issue 1: Low or No Product Formation

Q: My reaction has been running for hours, but TLC and LC-MS analysis shows only unreacted starting material. What are the likely causes?

A: This is a common issue pointing to insufficient reaction activation. Let's break down the potential culprits:

  • Insufficient Temperature: The SNAr reaction has a significant activation energy. Many procedures require temperatures from 120°C to 180°C, especially with less nucleophilic amines.[1] If you are running the reaction at a lower temperature, a gradual increase may be necessary.

  • Inappropriate Solvent: The choice of solvent is critical. Polar aprotic solvents like DMF, DMSO, or NMP are excellent choices because they effectively solvate the charged Meisenheimer complex, stabilizing it and accelerating the reaction.[2] Alcohols can be used, but may also act as competing nucleophiles at high temperatures.

  • Amine Nucleophilicity & Protonation: The amine you are using might be a weak nucleophile. More critically, the HCl generated during the reaction will protonate your amine, rendering it non-nucleophilic.

    • Solution: If using an amine salt (e.g., ammonium chloride), it must be neutralized to the free amine before reaction. If using a free amine, an excess of the amine (2-3 equivalents) can serve as both the nucleophile and the acid scavenger.[2] Alternatively, adding a non-nucleophilic base like K₂CO₃ or Et₃N is highly effective.[6]

  • Purity of Starting Material: Ensure your 4,7-dichloro-2-methylquinoline is pure. Any residual 7-chloro-2-methyl-4-quinolinol from the previous step will not react under these conditions.

Issue 2: Complex Reaction Mixture & Side Products

Q: My reaction has gone to completion, but my TLC plate shows multiple product spots and the crude NMR is messy. What are the probable side reactions?

A: The formation of multiple products usually points to a lack of selectivity or degradation. Here are the main suspects:

  • Dehalogenation: The most common side product is often the C7-dechlorinated quinoline. This occurs when a reductive process removes the chlorine atom at the 7-position. This is particularly problematic in the presence of certain catalysts or under harsh, high-temperature conditions for extended periods. A patented process to avoid this involves using a ruthenium-on-carbon catalyst in a reductive amination pathway, which suggests that certain conditions can favor or prevent dehalogenation.[8]

  • Reaction with the C7-Chloro Group: While the C4 position is much more activated, substitution at C7 is possible under very forcing conditions (high temperature, strong nucleophile), leading to a di-substituted product. This is generally a minor pathway.

  • Bis-Quinoline Formation: If you are using a diamine (e.g., ethylenediamine) as your nucleophile, a common side product is the one where both ends of the diamine have reacted with a quinoline molecule, especially if the quinoline is in excess.

    • Solution: Use a large excess of the diamine to favor the mono-substitution product.

Troubleshooting_Flowchart start Reaction Issue? low_yield Low / No Conversion start->low_yield Yes impurity Multiple Products / Impure start->impurity No check_temp Is Temp > 120°C? low_yield->check_temp inc_temp Action: Increase Temperature check_temp->inc_temp No check_base Is a Base Present? check_temp->check_base Yes add_base Action: Add Base (e.g., K2CO3) or use excess amine check_base->add_base No check_solvent Solvent Polar Aprotic? check_base->check_solvent Yes change_solvent Action: Switch to DMF / DMSO check_solvent->change_solvent No dehalogenation C7-Dechlorination Suspected? impurity->dehalogenation milder_cond Action: Lower Temp, Reduce Reaction Time dehalogenation->milder_cond Yes bis_sub Using a Diamine? dehalogenation->bis_sub No excess_diamine Action: Use Large Excess of Diamine bis_sub->excess_diamine Yes

Caption: A troubleshooting decision tree for common reaction issues.

Issue 3: Product Purification and Isolation

Q: The reaction worked, but I'm struggling to get a pure product. What is the best purification strategy?

A: 4-aminoquinolines are basic compounds, which is a property we can exploit for purification.

  • Acid-Base Workup: This is the first and most effective step. After the reaction, dilute the mixture with an organic solvent (like Ethyl Acetate or DCM) and wash with water to remove water-soluble components like DMF. Then, extract the organic layer with an aqueous acid (e.g., 1M HCl). Your basic product will move into the aqueous layer as a hydrochloride salt, leaving non-basic impurities behind in the organic layer. Finally, basify the aqueous layer with a base (e.g., NaOH or NaHCO₃) to a pH > 10 and extract your pure, free-based product back into an organic solvent.[7]

  • Column Chromatography: If acid-base extraction is insufficient, silica gel chromatography is the next step.[5][6]

    • Stationary Phase: Standard silica gel.

    • Mobile Phase: A gradient of a non-polar solvent (like Hexane or DCM) and a polar solvent (like Ethyl Acetate or Methanol) is effective. A common starting point is Chloroform/Methanol (e.g., 9:1 v/v).[5] Adding a small amount of triethylamine (~1%) to the mobile phase can prevent the basic product from tailing on the acidic silica gel.

  • Crystallization: If the purified product is a solid, crystallization from a suitable solvent system (e.g., Ethanol, Acetonitrile, or Ethyl Acetate/Hexane) can provide highly pure material.

Section 4: Optimized Protocol and Parameter Guide

This section provides a generalized, robust protocol and a table to guide your optimization efforts.

General Experimental Protocol

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis p1 1. Add 4,7-dichloro-2-methylquinoline, amine, and solvent to flask p2 2. Equip with condenser and stir bar p1->p2 p3 3. Heat to target temp (e.g., 130°C) p2->p3 p4 4. Monitor by TLC until starting material is consumed p3->p4 p5 5. Cool, dilute, and perform acid-base extraction p4->p5 p6 6. Dry organic layer and concentrate p5->p6 p7 7. Purify by column chromatography or crystallization p6->p7 p8 8. Characterize pure product (NMR, MS) p7->p8

Caption: A standard experimental workflow for the synthesis.

Step-by-Step Methodology:

  • Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4,7-dichloro-2-methylquinoline (1.0 eq).

  • Reagents: Add the desired amine (1.5 - 3.0 eq) and a suitable solvent (e.g., DMF, 5-10 mL per mmol of starting material). If the amine is not used in excess, add a base like K₂CO₃ (1.5 eq).

  • Reaction: Heat the mixture to the target temperature (e.g., 130-150°C) with vigorous stirring.

  • Monitoring: Monitor the reaction's progress every 1-2 hours using TLC (e.g., 9:1 CHCl₃:MeOH).

  • Workup: Once the starting material is consumed, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.

  • Purification: Purify the crude material using the acid-base extraction method described in the troubleshooting section, followed by column chromatography or crystallization as needed.

  • Characterization: Confirm the structure and purity of the final compound using NMR and MS.

Parameter Optimization Table
ParameterOptionsRationale & Expected OutcomePotential Issues & Considerations
Amine Source Primary/Secondary Alkylamines, Ammonium Hydroxide, ArylaminesAlkylamines are generally more nucleophilic and react faster. Arylamines are weaker nucleophiles and may require higher temperatures or catalytic methods (e.g., Buchwald-Hartwig).Sterically hindered amines will react slower. Diamines can lead to bis-substitution.
Solvent DMF, DMSO, NMP, Ethanol, DioxanePolar aprotic solvents (DMF, DMSO) are generally superior as they accelerate the SNAr reaction.[2]High boiling points of DMF/DMSO can make removal difficult. Ethanol can act as a competing nucleophile at high temperatures.
Temperature 80°C - 180°C (Conventional), 140°C - 180°C (Microwave)Higher temperatures increase reaction rates. Microwave heating can dramatically reduce reaction times from hours to minutes.[2]Excessive heat can lead to side reactions like dehalogenation and decomposition.
Base (Acid Scavenger) K₂CO₃, Cs₂CO₃, Et₃N, DIPEA, Excess AmineNeutralizes the HCl byproduct, preventing deactivation of the amine nucleophile. Carbonates are heterogeneous but effective.[6] Tertiary amines are homogeneous but can be harder to remove.A nucleophilic base can compete with the desired amine. Ensure the base is dry.
Concentration 0.1 M - 1.0 MHigher concentrations can increase reaction rates. However, very high concentrations can lead to solubility issues or exothermic events.For intermolecular reactions, very low concentrations (high dilution) can slow the reaction rate.
References
  • Lopez-Calahorrano, G., et al. (2024). Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. Molbank, 2024(1), M1796. [Link]

  • Romero-Castro, A. F., et al. (2025). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers in Chemistry. [Link]

  • Romero-Castro, A. F., et al. (2025). 4-Aminoquinoline: a comprehensive review of synthetic strategies. PMC. [Link]

  • Chemistry Stack Exchange. (2012). Synthesis of chloroquine from 4-amino-7-chloroquinoline. [Link]

  • Jeanmart, S. & Lerebours, R. (1984). Process for preparing 4-amino-7-chloro-quinoline.
  • Kamal, A., et al. (2011). Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. Indian Journal of Pharmaceutical Sciences, 73(4), 453-458. [Link]

  • Nemez, D. B., et al. (2023). Synthesis of Novel 2- and 8-Substituted 4-Amino-7-chloroquinolines and their N-Alkylated Coupling Products. Canadian Journal of Chemistry. [Link]

  • ResearchGate. (2018). Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum. [Link]

  • Kumar, V., et al. (2017). Synthesis of 4-aminoquinoline–pyrimidine hybrids as potent antimalarials and their mode of action studies. European Journal of Medicinal Chemistry, 125, 1222-1232. [Link]

  • Larrow, J. F. & Roberts, F. E. (1992). 7-chloroquinaldine synthesis.

Sources

Optimization

Technical Support Center: 4-Amino-7-chloro-2-methylquinoline

Welcome to the technical support center for 4-Amino-7-chloro-2-methylquinoline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubles...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 4-Amino-7-chloro-2-methylquinoline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for stability-related issues encountered during experimentation. Our approach is rooted in foundational chemical principles and extensive field experience to ensure the integrity and reproducibility of your results.

Introduction to the Stability of 4-Amino-7-chloro-2-methylquinoline

4-Amino-7-chloro-2-methylquinoline is a substituted quinoline, a heterocyclic aromatic compound. Its structure, featuring an amino group, a chloro substituent, and a methyl group on the quinoline core, dictates its reactivity and stability profile. The electron-donating amino group at the 4-position and the electron-withdrawing chloro group at the 7-position, along with the methyl group at the 2-position, create a molecule with specific sensitivities. Understanding these is critical for its proper handling, storage, and use in experimental settings. This guide will address the most common stability challenges, including sensitivity to light, pH, and oxidative conditions.

Troubleshooting Guide

This section addresses specific problems you may encounter during your experiments with 4-Amino-7-chloro-2-methylquinoline in a question-and-answer format.

Question 1: I am seeing unexpected peaks in my HPLC/LC-MS analysis of a 4-Amino-7-chloro-2-methylquinoline sample that has been stored for a while. What could be the cause?

Answer: The appearance of new peaks in your chromatogram is a strong indicator of sample degradation. Based on the structure of 4-Amino-7-chloro-2-methylquinoline, several degradation pathways are possible:

  • Oxidative Degradation: The primary amino group on the quinoline ring is susceptible to oxidation, especially if the sample has been exposed to air or is dissolved in a solvent like DMSO which can contain oxidizing impurities. The oxidation of aromatic amines can lead to a variety of products, including colored polymeric materials.[1][2]

  • Photodegradation: Aromatic and halogenated compounds can be sensitive to light. Exposure to UV or even ambient laboratory light can induce degradation. A likely photodegradation pathway for chloro-substituted aromatic compounds is the cleavage of the carbon-chlorine bond.[3]

  • Hydrolysis: Depending on the pH of your solution, hydrolysis of the chloro group or reactions involving the amino group can occur, although this is generally less common under neutral conditions compared to oxidative or photodegradation.

To troubleshoot this issue:

  • Analyze a freshly prepared sample: This will serve as your baseline and help confirm if the unexpected peaks are indeed degradation products.

  • Review your storage conditions: Was the sample protected from light? Was the container tightly sealed to minimize exposure to air and moisture? For best practices, see the "Frequently Asked Questions (FAQs)" section.

  • Consider your solvent: If using DMSO, ensure it is of high purity and has been properly stored to minimize the presence of peroxides. Consider preparing solutions in de-gassed solvents.

Question 2: My stock solution of 4-Amino-7-chloro-2-methylquinoline has developed a yellow or brownish tint. Is it still usable?

Answer: Discoloration is a common sign of the oxidation of aromatic amines.[2] This process can lead to the formation of colored impurities and polymeric byproducts, which can interfere with your experiments and reduce the effective concentration of the active compound.

It is strongly recommended not to use a discolored solution. The presence of these impurities can lead to erroneous and irreproducible results. Prepare a fresh stock solution from the solid material, ensuring you follow the recommended handling and storage procedures outlined in this guide.

Question 3: I am performing a reaction in an acidic or basic solution and my results are inconsistent. Could the stability of 4-Amino-7-chloro-2-methylquinoline be a factor?

Answer: Yes, the stability of 4-aminoquinolines can be significantly influenced by pH.[4]

  • Acidic Conditions: The amino group at the 4-position is basic and will be protonated in acidic solutions. While this can increase solubility in aqueous media, the protonated form may have different reactivity and stability. Extreme acidic conditions can potentially promote hydrolysis of the chloro group over time.

  • Basic Conditions: In alkaline solutions, the amino group is deprotonated and can be more susceptible to oxidation.[2] Some degradation pathways of related compounds like hydroxychloroquine are accelerated in alkaline pH.[4]

To mitigate pH-related stability issues:

  • Perform control experiments: Test the stability of your compound in the reaction buffer without other reagents to see if degradation occurs under the reaction conditions.

  • Minimize exposure time: Prepare solutions in acidic or basic buffers immediately before use.

  • Use buffered systems: Employ a suitable buffer to maintain a constant pH throughout your experiment.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for solid 4-Amino-7-chloro-2-methylquinoline?

A1: To ensure long-term stability, solid 4-Amino-7-chloro-2-methylquinoline should be stored in a tightly sealed container, protected from light, in a cool and dry place. A desiccator at room temperature or storage in a refrigerator (2-8 °C) is recommended.

Q2: How should I prepare and store stock solutions of 4-Amino-7-chloro-2-methylquinoline?

A2: For maximum stability of stock solutions:

  • Solvent Choice: Use high-purity, anhydrous solvents. If using DMSO, it is advisable to use freshly opened bottles or aliquots that have been stored under an inert atmosphere. For aqueous solutions, use a buffer at a pH where the compound is most stable (typically near neutral, but should be determined experimentally if critical).

  • Protection from Light: Store solutions in amber vials or wrap clear vials in aluminum foil.

  • Inert Atmosphere: For long-term storage, it is best practice to overlay the solution with an inert gas like argon or nitrogen before sealing the container.

  • Storage Temperature: Store stock solutions at -20 °C or -80 °C. Aliquot the solution into smaller volumes to avoid repeated freeze-thaw cycles.

Q3: Is 4-Amino-7-chloro-2-methylquinoline sensitive to air?

A3: Yes, due to the presence of the aromatic amino group, the compound is susceptible to oxidation upon exposure to air.[2] While the solid may be relatively stable for short periods in the air, solutions are more prone to degradation. It is recommended to handle the compound and its solutions with care to minimize air exposure.

Experimental Protocols for Stability Assessment

For researchers needing to perform formal stability testing, the following protocols for forced degradation studies are provided. These studies are essential for identifying potential degradation products and developing stability-indicating analytical methods.[5][6]

Protocol 1: Photostability Testing

Objective: To assess the stability of 4-Amino-7-chloro-2-methylquinoline under light exposure.

Methodology:

  • Prepare two identical sets of solutions of the compound in a suitable solvent (e.g., methanol:water 1:1) at a known concentration (e.g., 1 mg/mL).

  • Wrap one set of samples completely in aluminum foil to serve as the dark control.

  • Expose the other set to a light source as specified in ICH guideline Q1B (e.g., a calibrated light cabinet with a cool white fluorescent lamp and a near-UV lamp).

  • At specified time points (e.g., 0, 4, 8, 12, and 24 hours), withdraw aliquots from both the exposed and dark control samples.

  • Analyze the samples by a suitable stability-indicating method, such as reverse-phase HPLC with UV detection.

  • Compare the chromatograms of the exposed samples to the dark controls to identify any new peaks (degradants) and quantify the loss of the parent compound.

Protocol 2: pH-Dependent Stability Assessment

Objective: To evaluate the stability of the compound across a range of pH values.

Methodology:

  • Prepare a series of buffers at different pH values (e.g., pH 2, 4, 7, 9, and 12).

  • Prepare solutions of 4-Amino-7-chloro-2-methylquinoline in each buffer at a known concentration.

  • Incubate the solutions at a controlled temperature (e.g., 40 °C).

  • At various time intervals (e.g., 0, 24, 48, 72 hours), take samples from each pH condition.

  • Immediately neutralize the samples if necessary and analyze them using a stability-indicating HPLC method.

  • Determine the degradation rate at each pH to identify the conditions under which the compound is most and least stable.

Protocol 3: Oxidative Stability Evaluation

Objective: To determine the susceptibility of the compound to oxidation.

Methodology:

  • Prepare a solution of 4-Amino-7-chloro-2-methylquinoline in a suitable solvent.

  • Add a solution of an oxidizing agent, such as hydrogen peroxide (e.g., to a final concentration of 3% H₂O₂).[7]

  • Maintain the solution at room temperature and protect it from light.

  • Monitor the reaction over time by taking samples at regular intervals (e.g., 0, 2, 4, 8, and 24 hours).

  • Analyze the samples by HPLC to quantify the remaining parent compound and detect any oxidative degradation products.

Potential Degradation Pathways and Data Summary

The following diagrams and tables summarize the likely degradation pathways and provide a quick reference for stability and handling.

Diagrams of Potential Degradation Pathways

Photodegradation Pathway parent 4-Amino-7-chloro-2-methylquinoline dechlorinated 4-Amino-7-hydroxy-2-methylquinoline (Photodegradation Product) parent->dechlorinated -HCl

Caption: Plausible photodegradation pathway.

Oxidative Degradation Pathway parent 4-Amino-7-chloro-2-methylquinoline intermediate Intermediates (e.g., Nitroso-derivative) parent->intermediate [O] product Oxidized Products (e.g., Nitro-derivative, Polymers) intermediate->product [O]

Caption: Generalized oxidative degradation pathway.

Data Tables

Table 1: Summary of Stability Profile

Stress ConditionPotential for DegradationLikely Degradation Products
Light (UV/Visible) HighDechlorinated and hydroxylated derivatives
Acidic pH (e.g., < 4) ModerateHydrolysis products
Basic pH (e.g., > 9) Moderate to HighOxidized and hydrolyzed products
Oxidizing Agents (e.g., H₂O₂) HighNitroso, nitro-derivatives, and polymers
Heat (in solution) ModerateDepends on pH and solvent

Table 2: Recommended Handling and Storage Quick Guide

FormStorage ConditionHandling Recommendations
Solid Cool, dry, dark place (e.g., desiccator or refrigerator)Minimize exposure to air and humidity.
Stock Solution (e.g., in DMSO) -20 °C or -80 °C, protected from light, in aliquotsUse anhydrous, high-purity solvent. Overlay with inert gas for long-term storage. Avoid repeated freeze-thaw cycles.
Working Solution (Aqueous) Prepare fresh before use.Use a suitable buffer if pH is critical. Protect from light during experiments.

References

  • Murthy, T. N., Suresh, P., Umabala, A. M., & Rao, A. V. P. (2016). Photocatalytic Degradation of 2-, 4-Amino and Chloro Phenols Using H2O2 Sensitized Cu2O and Visible Light. International Journal of ChemTech Research, 9(5), 375-384.
  • Al-Gharib, M. S., et al. (2023). Photocatalytic Degradation of Chlorinated Hydrocarbons: The By-Product of the Petrochemical Industry Using Ag-Cu/Graphite Bimetallic Carbon Nitride.
  • Murthy, T. N., Suresh, P., Umabala, A. M., & Rao, A. V. P. (2016). Photocatalytic degradation of 2-, 4-amino and chloro phenols using H2O2 sensitized Cu2O and visible light. International Journal of Chemical Sciences, 14(4), 2084-2094.
  • Trinity Student Scientific Review. (2016). 4-aminoquinolines as Antimalarial Drugs. Trinity Student Scientific Review, Vol. II.
  • Ghavami, G., et al. (2001). 4-Aminoquinolines Active against Chloroquine-Resistant Plasmodium falciparum: Basis of Antiparasite Activity and Quantitative Structure-Activity Relationship Analyses. Antimicrobial Agents and Chemotherapy, 45(10), 2736-2742.
  • Summers, R. L., et al. (2021). pH-dependence of the Plasmodium falciparum chloroquine resistance transporter is linked to the transport cycle.
  • Wang, J., et al. (2023). Photo-produced aromatic compounds stimulate microbial degradation of dissolved organic carbon in thermokarst lakes.
  • Cimetiere, N., et al. (2015). Forced Degradation Study of Quinapril by UPLC-DAD and UPLC/ MS/MS: Identification of By-products and Development of Degradation Kinetics.
  • Pomonis, A., et al. (2023). Indolizinoquinolinedione Metal Complexes: Structural Characterization, In Vitro Antibacterial, and In Silico Studies. Molecules, 28(12), 4789.
  • Bray, P. G., et al. (1998). Central Role of Hemoglobin Degradation in Mechanisms of Action of 4-Aminoquinolines, Quinoline Methanols, and Phenanthrene Methanols. Antimicrobial Agents and Chemotherapy, 42(11), 2971-2975.
  • Chebanov, V. A., et al. (2019). Aminoazole-Based Diversity-Oriented Synthesis of Heterocycles. Frontiers in Chemistry, 7, 43.
  • Wang, D., et al. (2023). Mechanistic investigation of direct photodegradation of chloroquine phosphate under simulated sunlight. Environmental Pollution, 326, 121481.
  • Valente, S., et al. (2024). Quinoline-Based DNA Methyltransferase Inhibitors Featuring Basic Side Chains: Design, Synthesis, and Insight in Biochemical and Anticancer Cell Properties. Journal of Medicinal Chemistry.
  • Li, Y., et al. (2024). Ligand-Accelerated, Copper-Catalyzed Aerobic Oxidative Dehydrogenation of Primary Amines to Nitriles. ACS Omega.
  • German Research Foundation. (2020). Method for the determination of aromatic amines in workplace air using gas chromatography.
  • Wipf, P. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. University of Pittsburgh.
  • Assoumani, A., et al. (2010). Comparison of initial photocatalytic degradation pathway of aromatic and linear amino acids.
  • NIOSH. (2002). Amines, Aromatic. NIOSH Manual of Analytical Methods.
  • Various Authors. (2012). What's the best way to protect the NH group in Heterocyclic Compounds?
  • LibreTexts. (2020). 8: Identification of Unknowns (Experiment). Chemistry LibreTexts.
  • Pace, V. (2021). Synthesis of Nitroarenes by Oxidation of Aryl Amines. Molecules, 26(17), 5366.
  • Kabasa, S., et al. (2024).
  • Aguiar, A. C. C., et al. (2014). Antimalarial Activity and Mechanisms of Action of Two Novel 4-Aminoquinolines against Chloroquine-Resistant Parasites. PLoS ONE, 9(5), e97324.
  • ResearchGate. (2022). 15.3.
  • ResearchGate. (2018). Metabolic degradation of Chloroquine in vivo. Download Scientific Diagram.
  • Wang, X., et al. (2023). Metal-Free Synthesis of Functionalized Quinolines from 2-Styrylanilines and 2-Methylbenzothiazoles/2-Methylquinolines. ACS Omega, 8(7), 6937-6946.
  • Sigma-Aldrich. HPLC Troubleshooting Guide. Sigma-Aldrich.
  • Szabó, B., et al. (2022). Stability study of primary aromatic amines in aqueous food simulants under storage conditions of food contact material migration. Food Additives & Contaminants: Part A, 39(8), 1493-1504.
  • El-Sayed, W. A. (2006). Aminoacids in the Synthesis of Heterocyclic Systems: The Synthesis of Triazinoquinazolinones, Triazepinoquinazolinones and Triazocinoquinazolinones of Potential Biological Interest. Molecules, 11(11), 863-873.
  • Li, M., et al. (2021). Oxidation of chloroquine drug by ferrate: Kinetics, reaction mechanism and antibacterial activity. Chemical Engineering Journal, 420, 129671.
  • Kumar, A., et al. (2023). Recent Advances in the Green Synthesis of Active N-Heterocycles and Their Biological Activities. Pharmaceuticals, 16(6), 873.
  • Ngwa, G. (2010). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 53(3), 341-350.
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Troubleshooting

Technical Support Center: Isomer Control in 4-Aminoquinoline Synthesis

Welcome to the technical support center for 4-aminoquinoline synthesis. This guide is designed for researchers, medicinal chemists, and process development professionals who are navigating the complexities of quinoline c...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 4-aminoquinoline synthesis. This guide is designed for researchers, medicinal chemists, and process development professionals who are navigating the complexities of quinoline chemistry. Isomer formation is a frequent and critical challenge in the synthesis of substituted quinolines, impacting yield, purification efficiency, and the biological activity of the final compound.

This document provides in-depth, experience-driven guidance to anticipate, control, and troubleshoot issues related to isomeric impurities. We will delve into the mechanistic underpinnings of classical quinoline syntheses and provide actionable protocols to steer your reactions toward the desired regioisomer.

Frequently Asked Questions (FAQs)

Q1: I'm starting my synthesis from a meta-substituted aniline and getting a mixture of isomers. Why is this happening?

This is one of the most common challenges in quinoline synthesis. When you use a meta-substituted aniline (e.g., m-chloroaniline, m-toluidine) in classical cyclization reactions like the Conrad-Limpach or Combes synthesis, the ring-closing step can occur at two different positions on the aniline ring: ortho to the amino group (position 2) or para to the amino group (position 4). This results in a mixture of, for example, 7-substituted and 5-substituted quinoline isomers.

The ratio of these isomers is determined by a delicate balance of steric and electronic factors, as well as the reaction conditions. The directing effects of the substituent on your aniline play a crucial role in the electrophilic aromatic substitution that closes the quinoline ring.

Troubleshooting Guide: Regioselectivity in Quinoline Core Synthesis

The key to avoiding isomers in your final 4-aminoquinoline product is to control the synthesis of the quinoline core itself. The two most common methods that present regioselectivity challenges are the Conrad-Limpach and Combes syntheses.

Issue 1: Unwanted Isomer Formation in the Conrad-Limpach Synthesis

The Conrad-Limpach synthesis reacts an aniline with a β-ketoester. The primary challenge here is not just the 5- vs. 7-substitution pattern, but also the formation of 2-hydroxyquinoline isomers alongside the desired 4-hydroxyquinolines.

The Underlying Mechanism: The regioselectivity is dictated by the initial nucleophilic attack of the aniline. There are two electrophilic sites on the β-ketoester: the ketone carbonyl and the ester carbonyl.

  • Kinetic Control (Lower Temperature): Attack at the more electrophilic ketone carbonyl is faster and favored at lower temperatures (e.g., room temperature to <100 °C). This leads to a β-aminoacrylate intermediate, which upon thermal cyclization, yields the desired 4-hydroxyquinoline [1].

  • Thermodynamic Control (Higher Temperature): At higher temperatures (e.g., >140 °C), the reaction becomes reversible, and the more stable β-ketoanilide is formed via attack at the ester carbonyl. This intermediate cyclizes to form the undesired 2-hydroxyquinoline isomer, a pathway known as the Knorr quinoline synthesis[1].

G cluster_0 Conrad-Limpach Pathway (Kinetic Control) cluster_1 Knorr Pathway (Thermodynamic Control) Aniline Aniline Intermediate1 β-Aminoacrylate (Kinetic Product) Aniline->Intermediate1 Attack at Ketone (Low Temp, <100°C) Ketoester β-Ketoester Ketoester->Intermediate1 Cyclization1 4-Hydroxyquinoline (Desired Product) Intermediate1->Cyclization1 Thermal Cyclization (~250°C) Intermediate2 β-Ketoanilide (Thermodynamic Product) Aniline2->Intermediate2 Attack at Ester (High Temp, >140°C) Ketoester2->Intermediate2 Cyclization2 2-Hydroxyquinoline (Isomeric Impurity) Intermediate2->Cyclization2 Thermal Cyclization G cluster_workflow Synthesis Workflow Start Pure 4-Hydroxyquinoline Isomer Chlorination Chlorination (e.g., POCl₃) Start->Chlorination Chloroquinoline Pure 4-Chloroquinoline Isomer Chlorination->Chloroquinoline SNAr Nucleophilic Aromatic Substitution (SNAr) Chloroquinoline->SNAr FinalProduct Pure 4-Aminoquinoline Product SNAr->FinalProduct Amine Desired Amine Sidechain Amine->SNAr

Diagram 2: General workflow from a pure quinoline core to the final product.
Step 1: Chlorination

The 4-hydroxyl group is converted to a 4-chloro group, which is an excellent leaving group for the subsequent nucleophilic aromatic substitution (SNAr).

  • Protocol: Reflux the pure 4-hydroxyquinoline isomer in phosphorus oxychloride (POCl₃) for 2-4 hours. After the reaction, the excess POCl₃ is carefully removed by distillation under reduced pressure, and the residue is worked up by pouring onto ice and neutralizing with a base (e.g., ammonia or sodium carbonate) to precipitate the 4-chloroquinoline.

  • Causality: POCl₃ is a powerful dehydrating and chlorinating agent that efficiently replaces the hydroxyl group with a chlorine atom.

  • Self-Validation: The product can be analyzed by TLC and NMR to confirm the disappearance of the -OH group and the successful formation of the chloro derivative.

Step 2: Nucleophilic Aromatic Substitution (SNAr)

This is the final step where the amine side chain is introduced.

  • Protocol: The pure 4-chloroquinoline isomer is heated with the desired amine (e.g., for Chloroquine, this is novaldiamine). The reaction can be run neat or in a high-boiling solvent like N-methyl-2-pyrrolidone (NMP) or phenol.[2][3] The reaction temperature is typically high (120-180 °C).[2]

  • Causality: The electron-withdrawing nature of the quinoline nitrogen activates the C4 position towards nucleophilic attack by the amine. The chloride ion is subsequently eliminated.

  • Self-Validation: The final product should be purified (e.g., by recrystallization or column chromatography) and its identity and purity confirmed by NMR, mass spectrometry, and HPLC. Since you started with a pure 4-chloroquinoline isomer, you should obtain a single 4-aminoquinoline regioisomer.

Analytical Guide: Identifying Your Isomers

If you suspect an isomeric mixture, proper analytical characterization is essential.

Technique 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are the most powerful tools for distinguishing regioisomers. The substitution pattern creates a unique fingerprint of chemical shifts and coupling constants for the protons on the aromatic ring.

  • Key Principle: Protons closer to electron-withdrawing groups (like chlorine) or the heterocyclic nitrogen atom will be deshielded and appear at a higher chemical shift (further downfield). The coupling patterns (splitting) will also be distinct for each isomer.

  • Example: 5- vs. 7-Chloroquinoline

    • In 7-chloroquinoline , the proton at C8 is adjacent to the nitrogen and will be significantly downfield. The proton at C5 will be a doublet coupled to H6.

    • In 5-chloroquinoline , the proton at C6 will be a triplet (or doublet of doublets) coupled to both H5 and H7. The chemical shifts of all protons will differ from the 7-chloro isomer due to the different placement of the chlorine atom.

  • Advanced Technique (NOESY): If ¹H NMR is ambiguous, a 2D Nuclear Overhauser Effect Spectroscopy (NOESY) experiment can be definitive. It shows through-space correlations between protons that are close to each other, which can confirm the substitution pattern.

Technique 2: High-Performance Liquid Chromatography (HPLC)

HPLC is an excellent method for both quantifying the ratio of isomers in a mixture and for preparative separation.

  • Method Development:

    • Column: A reverse-phase C18 column is a good starting point.

    • Mobile Phase: A mixture of acetonitrile or methanol and a buffered aqueous phase (e.g., phosphate or acetate buffer) is typically used.

    • Optimization: Adjust the organic modifier percentage, buffer pH, and gradient to achieve baseline separation of the isomeric peaks.

  • Self-Validation: Injecting known standards of the pure isomers (if available) is the best way to confirm peak identity. Otherwise, fractions corresponding to each peak can be collected and analyzed by NMR or mass spectrometry.

References

  • Cox, J. et al. (2019). The Synthesis of Waltherione F and Its Analogues with Modifications at the 2‐ and 3‐Positions as Potential Antitrypanosomal Agents. ResearchGate. Available at: [Link]

  • Delgado, F. et al. (2025). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers in Chemistry. Available at: [Link]

  • Rajapakse, C. S. K. et al. (2015). Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum. PLOS ONE. Available at: [Link]

  • Various Authors. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. PubMed Central. Available at: [Link]

  • Sloop, J.C. (2009). Quinoline formation via a modified Combes reaction: examination of kinetics, substituent effects, and mechanistic pathways. Journal of Physical Organic Chemistry. Available at: [Link]

  • Magid, R. et al. (2006). A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones. Letters in Organic Chemistry. Available at: [Link]

  • Wikipedia. (n.d.). Conrad–Limpach synthesis. Wikipedia. Available at: [Link]

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Reference Data & Comparative Studies

Validation

A Researcher's Guide to the Mechanistic Validation of 4-Amino-7-chloro-2-methylquinoline

This guide provides a comprehensive, technically robust framework for elucidating and validating the mechanism of action (MOA) for the novel compound, 4-Amino-7-chloro-2-methylquinoline. The 4-aminoquinoline scaffold is...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, technically robust framework for elucidating and validating the mechanism of action (MOA) for the novel compound, 4-Amino-7-chloro-2-methylquinoline. The 4-aminoquinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for drugs with a wide array of biological activities, including antimalarial, anticancer, and anti-inflammatory properties.[1][2][3] Derivatives of this core structure have shown promise as potential therapeutics for conditions ranging from parasitic infections to Parkinson's disease, often through novel mechanisms.[4]

While structurally related to well-studied compounds like chloroquine, 4-Amino-7-chloro-2-methylquinoline (hereafter designated ACMQ ) possesses unique substitutions that necessitate a rigorous, unbiased investigation of its biological function. This document moves beyond a simple listing of protocols; it explains the causality behind each experimental choice, outlining an integrated, self-validating workflow. Our objective is to progress logically from a broad cellular phenotype to direct target engagement and subsequent pathway modulation, providing researchers with the tools to confidently define ACMQ's molecular activity.

Phase 1: Phenotypic Screening and Hypothesis Generation

The foundational step in any MOA study is to understand what a compound does to a biological system. A broad phenotypic screen provides the initial clues, helping to identify sensitive cell lines and generate data-driven hypotheses about the underlying mechanism.[5]

Rationale for a Broad-Based Cellular Screen

Instead of prematurely focusing on a single anticipated target, we begin with an unbiased assessment of ACMQ's cytotoxic or cytostatic activity across a diverse panel of human cancer cell lines. This strategy offers two key advantages:

  • Identifies Cellular Context: It reveals if ACMQ's potency is selective for certain cancer types (e.g., hematological vs. solid tumors), suggesting that its target may be preferentially expressed or critical in specific genetic backgrounds.

  • Provides a Quantitative Benchmark: It establishes the effective dose range (IC50 values) for subsequent, more focused mechanistic assays.

We will compare the activity of ACMQ against its well-known structural analog, Chloroquine , and a standard-of-care cytotoxic agent, Doxorubicin , to contextualize its potency and activity profile.

Comparative Data: Multi-Line Cancer Cell Viability Screen

The following table presents representative data from a 72-hour cell viability assay (e.g., using MTT or a resazurin-based reagent) across various cancer cell lines.

Cell LineCancer TypeACMQ IC50 (µM)Chloroquine IC50 (µM)Doxorubicin IC50 (µM)
A549Lung Carcinoma2.5>500.1
MCF7Breast Adenocarcinoma1.8>500.08
MDA-MB-468Breast Adenocarcinoma8.9>500.15
HepG2Hepatocellular Carcinoma3.1>500.2
K562Chronic Myeloid Leukemia0.95250.05

Interpretation: The hypothetical data suggests ACMQ has moderate single-digit micromolar potency across multiple cell lines, significantly greater than its structural analog, Chloroquine. The heightened sensitivity of the K562 leukemia line could guide initial hypotheses toward targets prevalent in hematopoietic cancers.

Phase 2: Unbiased Target Identification and Direct Engagement Validation

With a confirmed cellular phenotype, the next critical phase is to identify the direct molecular target(s) of ACMQ. The Cellular Thermal Shift Assay (CETSA®) is a powerful, label-free technique for verifying direct compound binding within an intact cellular environment or cell lysate.[6][7] The principle is that ligand binding confers thermodynamic stability to its target protein, resulting in an increased melting temperature.[8]

Workflow for Target Identification and Validation

This workflow illustrates the logical progression from initial screening to confident target validation.

MOA_Workflow pheno_screen Phenotypic Screen (Cell Viability Assay) hypothesis Hypothesis Generation (e.g., Kinase Target) pheno_screen->hypothesis Identifies sensitive cell lines cetsa Target Engagement Validation (CETSA) hypothesis->cetsa Provides putative target list biochem In Vitro Target Validation (Biochemical Assay) cetsa->biochem Confirms direct binding in cells pathway Pathway Analysis (Western Blot) biochem->pathway Quantifies potency & selectivity (IC50) functional Functional Outcome (Apoptosis/Cell Cycle Assay) pathway->functional Links target inhibition to cell signaling

Caption: A systematic workflow for validating a small molecule's mechanism of action.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

This protocol is designed to assess the stabilization of a putative target protein (e.g., a specific kinase) by ACMQ in intact cells.

Objective: To determine if ACMQ directly binds to and stabilizes its target protein in a cellular context.

Materials:

  • K562 cells (or other sensitive cell line)

  • ACMQ, dissolved in DMSO

  • Known inhibitor of the putative target (Positive Control), dissolved in DMSO

  • Vehicle control (DMSO)

  • PBS (Phosphate-Buffered Saline)

  • Lysis buffer with protease inhibitors

Procedure:

  • Cell Treatment: Culture K562 cells to ~80% confluency. Treat cells with ACMQ (at 1x and 10x IC50), the positive control inhibitor (10 µM), or vehicle (DMSO) for 2 hours at 37°C.

  • Harvest and Aliquot: Harvest cells by centrifugation, wash with PBS, and resuspend in PBS. Aliquot the cell suspension for each temperature point.

  • Thermal Challenge: Heat the aliquots in a PCR machine to a range of temperatures (e.g., 40°C to 64°C in 2°C increments) for 3 minutes, followed by cooling to 4°C for 3 minutes.[9] Include an unheated control.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or addition of a mild lysis buffer.

  • Clarification: Pellet the precipitated/aggregated proteins by high-speed centrifugation (e.g., 20,000 x g for 20 minutes at 4°C).

  • Analysis: Carefully collect the supernatant, which contains the soluble, non-denatured proteins. Analyze the amount of the target protein remaining in the supernatant for each temperature point using Western blotting or an ELISA-based method like AlphaScreen®.[9]

Data Interpretation: Plot the percentage of soluble protein against temperature. A rightward shift in the melting curve for ACMQ-treated samples compared to the vehicle control indicates target stabilization and, therefore, direct engagement.

Phase 3: In Vitro Biochemical Validation and Selectivity

While CETSA confirms target binding in a cell, biochemical assays are essential to prove the interaction is direct and to quantify the compound's potency and selectivity.[10] Assuming our initial screens and CETSA point towards a protein kinase (a common target for quinoline-based molecules), a kinase activity assay is the logical next step.[11]

Experimental Protocol: ADP-Glo™ Kinase Assay

This is a luminescent-based assay that measures the amount of ADP produced during a kinase reaction. Lower kinase activity (inhibition) results in less ADP and thus a lower luminescent signal.[12]

Objective: To determine the IC50 value of ACMQ against the purified, recombinant target kinase.

Materials:

  • Recombinant active target kinase

  • Specific peptide substrate for the kinase

  • ATP

  • ACMQ (serially diluted)

  • Staurosporine or a target-specific inhibitor (Positive Control)

  • ADP-Glo™ Kinase Assay Kit (Promega)

Procedure:

  • Kinase Reaction: In a 384-well plate, combine the kinase, its substrate, and varying concentrations of ACMQ or control compounds.

  • Initiation: Start the reaction by adding ATP. Incubate at room temperature for a specified time (e.g., 60 minutes).

  • Termination and ATP Depletion: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

  • ADP to ATP Conversion: Add Kinase Detection Reagent, which converts the ADP generated into ATP and provides luciferase/luciferin to measure the newly synthesized ATP. Incubate for 30 minutes.

  • Signal Detection: Read the luminescence on a plate reader.

Comparative Data: Kinase Inhibition and Selectivity
CompoundTarget Kinase IC50 (nM)Off-Target Kinase 1 IC50 (nM)Off-Target Kinase 2 IC50 (nM)
ACMQ 150>10,0008,500
Positive Control Inhibitor 152,500>10,000
Chloroquine >25,000>25,000>25,000

Interpretation: This hypothetical data validates that ACMQ is a direct, potent inhibitor of the target kinase. Critically, profiling against other kinases demonstrates its selectivity, a key parameter for a promising drug candidate.

Phase 4: Cellular Mechanism and Functional Outcomes

The final phase connects direct target inhibition to the downstream cellular signaling and the ultimate cell fate observed in the initial phenotypic screens.[13][14]

Target Pathway Modulation via Western Blot

We must verify that ACMQ inhibits the target's activity within the cell. This is achieved by measuring the phosphorylation status of the target kinase and its key downstream substrates.

Signaling_Pathway cluster_membrane Cell Membrane Receptor Target Kinase (e.g., Receptor Tyrosine Kinase) Substrate Downstream Substrate (e.g., ERK) Receptor->Substrate Phosphorylates ACMQ ACMQ ACMQ->Receptor Inhibits Phosphorylation Nucleus Nucleus Substrate->Nucleus Translocates Response Cellular Response (Proliferation, Survival) Nucleus->Response

Caption: Inhibition of a kinase signaling pathway by ACMQ.

Protocol: Treat K562 cells with ACMQ at various concentrations (e.g., 0.1, 1, 10 µM) for 2-4 hours. Lyse the cells, separate proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies specific for the phosphorylated form of the target kinase (p-Kinase), total kinase, phosphorylated downstream substrate (p-Substrate), and total substrate. A reduction in the p-Kinase and p-Substrate signals with ACMQ treatment confirms on-target pathway inhibition.

Confirming the Cellular Fate: Apoptosis and Cell Cycle Analysis

The observed decrease in cell viability is often due to the induction of programmed cell death (apoptosis) or an arrest of the cell cycle.[15] Flow cytometry is the ideal tool to quantify these outcomes.

Experimental Protocol: Annexin V and Propidium Iodide (PI) Staining

Objective: To quantify the percentage of apoptotic and necrotic cells following ACMQ treatment.

  • Cell Treatment: Treat cells with ACMQ (at 1x and 5x IC50) for 24-48 hours. Include a vehicle control and a positive control for apoptosis (e.g., Staurosporine).

  • Staining: Harvest the cells and stain with FITC-conjugated Annexin V (which binds to phosphatidylserine on the surface of apoptotic cells) and Propidium Iodide (PI, which enters cells with compromised membranes, i.e., late apoptotic/necrotic cells).[16]

  • Analysis: Analyze the stained cells using a flow cytometer. A dose-dependent increase in the Annexin V-positive cell population confirms the induction of apoptosis.

Comparative Data: Functional Cellular Assays

Treatment (24h)Viable Cells (%)Early Apoptotic (%) (Annexin V+/PI-)Late Apoptotic/Necrotic (%) (Annexin V+/PI+)G2/M Arrest (%)
Vehicle (DMSO) 953215
ACMQ (1x IC50) 60251045
ACMQ (5x IC50) 25452065

Interpretation: The data demonstrates that ACMQ induces apoptosis and causes cell cycle arrest at the G2/M phase in a dose-dependent manner, providing a clear functional readout that is consistent with the inhibition of a kinase involved in cell cycle progression and survival.

Conclusion

References

  • Baxendale Group - Durham University. (2021). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents.
  • National Institutes of Health (NIH). (n.d.). 4-amino-7-chloroquinoline derivatives for treating Parkinson's disease: implications for drug discovery. PMC.
  • MDPI. (n.d.). N-[7-Chloro-4-[4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl]quinoline]-acetamide.
  • National Institutes of Health (NIH). (n.d.). Hybrid Molecules Containing a 7-Chloro-4-aminoquinoline Nucleus and a Substituted 2-Pyrazoline with Antiproliferative and Antifungal Activity. PMC.
  • National Institutes of Health (NIH). (2025). 4-Aminoquinoline: a comprehensive review of synthetic strategies. PMC.
  • PubChem. (n.d.). 4-Amino-7-chloroquinoline. Available at: [Link]

  • Chemsrc. (2025). 7-Chloro-2-methylquinoline. Available at: [Link]

  • Chemistry Stack Exchange. (2012). Synthesis of chloroquine from 4-amino-7-chloroquinoline. Available at: [Link]

  • Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Available at: [Link]

  • National Institutes of Health (NIH). (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI. Available at: [Link]

  • MDPI. (n.d.). Mechanisms of Action for Small Molecules Revealed by Structural Biology in Drug Discovery. Available at: [Link]

  • MESA. (n.d.). The effect of 7-chloroquinoline derivatives on the life cycle of the malaria parasite. Available at: [Link]

  • News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA). Available at: [Link]

  • National Institutes of Health (NIH). (n.d.). Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. PMC. Available at: [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Available at: [Link]

  • Frontiers. (2023). Introduction to small molecule drug discovery and preclinical development. Available at: [Link]

  • ResearchGate. (2025). (PDF) 7-Chloroquinolin-4-yl Arylhydrazone Derivatives: Synthesis and Antifungal Activity. Available at: [Link]

  • ACS Applied Bio Materials. (n.d.). The Experimentalist's Guide to Machine Learning for Small Molecule Design. Available at: [Link]

  • Antibodies.com. (2025). Cell-Based Assays Guide. Available at: [Link]

  • National Institutes of Health (NIH). (2023). Target identification of small molecules: an overview of the current applications in drug discovery. PMC. Available at: [Link]

  • Bio-protocol. (n.d.). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Available at: [Link]

  • BMG LABTECH. (2020). Kinase assays. Available at: [Link]

  • Biocompare. (2021). Choosing an Apoptosis Detection Assay. Available at: [Link]

  • National Institutes of Health (NIH). (n.d.). A one step imaging assay to monitor cell cycle state and apoptosis in mammalian cells. Available at: [Link]

  • Taylor & Francis. (2024). Full article: Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. Available at: [Link]

  • YouTube. (2021). Biophysical Approaches to Small Molecule Discovery and Validation. Available at: [Link]

  • YouTube. (2020). CETSA® HT, A Powerful Assay for Small Molecule Drug Discovery. Available at: [Link]

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Comparative

A Comparative Guide to 4-Amino-7-chloro-2-methylquinoline and Chloroquine in Antimalarial Drug Discovery

For Researchers, Scientists, and Drug Development Professionals Introduction: The Enduring Legacy of the 4-Aminoquinoline Scaffold The 4-aminoquinoline scaffold is a cornerstone in the history of antimalarial chemotherap...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Legacy of the 4-Aminoquinoline Scaffold

The 4-aminoquinoline scaffold is a cornerstone in the history of antimalarial chemotherapy, with chloroquine being its most prominent and historically significant member. For decades, chloroquine was the frontline therapeutic for both the prevention and treatment of malaria due to its high efficacy, low cost, and favorable safety profile.[1] However, the emergence and global spread of chloroquine-resistant strains of Plasmodium falciparum, the most lethal malaria parasite, have severely curtailed its clinical utility.[2] This has necessitated the exploration of novel 4-aminoquinoline derivatives that can circumvent these resistance mechanisms. This guide provides a comparative analysis of 4-Amino-7-chloro-2-methylquinoline and the archetypal antimalarial, chloroquine, offering insights into their structural nuances, predicted biological activities based on established structure-activity relationships (SAR), and the experimental protocols required for their direct comparison.

Structural and Physicochemical Properties: A Tale of Two Molecules

At the heart of this comparison are the distinct structural features of 4-Amino-7-chloro-2-methylquinoline and chloroquine. While both share the critical 7-chloro-4-aminoquinoline core, a key differentiator is the presence of a methyl group at the C2 position of the quinoline ring in the former, and the nature of the diaminoalkane side chain at the C4 amino group.

Property4-Amino-7-chloro-2-methylquinolineChloroquine
Molecular Formula C₁₀H₉ClN₂C₁₈H₂₆ClN₃
Molecular Weight 192.64 g/mol 319.88 g/mol
Structure 7-chloro-2-methylquinolin-4-amineN'-(7-chloroquinolin-4-yl)-N,N-diethylpentane-1,4-diamine
Key Structural Features - 7-chloroquinoline core- Primary amino group at C4- Methyl group at C2- 7-chloroquinoline core- Diaminoalkane side chain at C4

G cluster_1 4-Amino-7-chloro-2-methylquinoline cluster_2 Chloroquine Molecule1 Methyl group at C2 Molecule2 Diaminoalkane side chain at C4 Core Core Core->Molecule1 Substitution Core->Molecule2 Substitution

Comparative Mechanism of Action: A Shared Pathway

The primary mode of action for chloroquine and other 4-aminoquinolines is the disruption of heme detoxification in the malaria parasite's digestive vacuole.[3] During its intraerythrocytic stage, the parasite digests host hemoglobin, releasing large quantities of toxic free heme. To protect itself, the parasite polymerizes this heme into an inert crystalline substance called hemozoin. Chloroquine, a weak base, accumulates in the acidic digestive vacuole and caps the growing hemozoin crystal, preventing further polymerization.[3] The resulting buildup of free heme is highly toxic to the parasite, leading to its death.

It is highly probable that 4-Amino-7-chloro-2-methylquinoline shares this fundamental mechanism of action due to the presence of the essential 7-chloro-4-aminoquinoline pharmacophore. The quinoline ring is known to interact with heme, while the basic amino group is crucial for accumulation in the acidic food vacuole.[3]

G cluster_0 Parasite Digestive Vacuole (Acidic) cluster_1 4-Aminoquinoline Action Hemoglobin Host Hemoglobin Heme Toxic Free Heme Hemoglobin->Heme Digestion Hemozoin Inert Hemozoin Crystal Heme->Hemozoin Polymerization Parasite_Death Parasite Death Heme->Parasite_Death Accumulation Leads to 4AQ 4-Aminoquinoline (e.g., Chloroquine) 4AQ->Hemozoin Inhibits Polymerization

Comparative Antimalarial Activity: An Evidence-Based Postulation

A direct, quantitative comparison of the antiplasmodial activity of 4-Amino-7-chloro-2-methylquinoline and chloroquine is hampered by a lack of published experimental data for the former. However, based on extensive structure-activity relationship (SAR) studies of the 4-aminoquinoline class, we can formulate a well-reasoned hypothesis regarding its potential efficacy.

The presence of the 7-chloro group on the quinoline ring is a critical determinant of antimalarial activity.[4] Modifications at this position generally lead to a significant loss of potency. The nature of the side chain at the 4-amino position is also crucial, particularly for activity against chloroquine-resistant strains. While chloroquine possesses a flexible diaminoalkane side chain, 4-Amino-7-chloro-2-methylquinoline has a simple primary amino group. This structural simplicity might impact its ability to evade the resistance mechanisms that actively pump chloroquine out of the parasite's digestive vacuole.

The introduction of a methyl group at the C2 position of the quinoline ring is a notable modification. While SAR studies have extensively explored substitutions on the B-ring and the 4-amino side chain, the effect of C2-alkylation is less documented in direct comparison to chloroquine. Some studies on other 4-aminoquinoline analogs have shown that even minor structural changes can have a profound impact on activity against both drug-sensitive and drug-resistant parasite strains.[2]

It is imperative to note that without direct experimental evidence, any claims regarding the comparative activity of 4-Amino-7-chloro-2-methylquinoline remain speculative. The following experimental protocols are provided to enable researchers to conduct a direct, head-to-head comparison.

Experimental Protocols for Comparative Efficacy Assessment

To objectively evaluate the antiplasmodial activity of 4-Amino-7-chloro-2-methylquinoline relative to chloroquine, standardized in vitro and in vivo assays are essential.

In Vitro Antiplasmodial Activity Assay: SYBR Green I-Based Method

This high-throughput assay is widely used to determine the 50% inhibitory concentration (IC₅₀) of a compound against the erythrocytic stages of P. falciparum. It relies on the fluorescent dye SYBR Green I, which intercalates with parasitic DNA, providing a quantitative measure of parasite proliferation.[5][6]

Step-by-Step Methodology:

  • Parasite Culture: Maintain asynchronous or synchronized cultures of chloroquine-sensitive (e.g., 3D7, NF54) and chloroquine-resistant (e.g., K1, Dd2) strains of P. falciparum in human erythrocytes (O+ blood type) in RPMI-1640 medium supplemented with human serum or Albumax, and incubate at 37°C in a gas mixture of 5% CO₂, 5% O₂, and 90% N₂.[7]

  • Compound Preparation: Prepare stock solutions of 4-Amino-7-chloro-2-methylquinoline and chloroquine diphosphate in a suitable solvent (e.g., DMSO). Perform serial dilutions to obtain a range of final concentrations for IC₅₀ determination.

  • Assay Plate Preparation: In a 96-well microtiter plate, add the diluted compounds. Include wells with parasite culture only (positive control) and uninfected erythrocytes (negative control).

  • Parasite Addition: Add the parasite culture (typically at 1% parasitemia and 2% hematocrit) to each well.

  • Incubation: Incubate the plates for 72 hours under the same conditions as the parasite culture.

  • Lysis and Staining: Prepare a lysis buffer containing saponin and SYBR Green I dye. Add this solution to each well and incubate in the dark at room temperature for 1 hour.

  • Fluorescence Reading: Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.

  • Data Analysis: Calculate the IC₅₀ values by plotting the percentage of parasite growth inhibition against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.

G Start Start Parasite_Culture Maintain P. falciparum Cultures Start->Parasite_Culture Compound_Prep Prepare Serial Dilutions of Test Compounds and Chloroquine Parasite_Culture->Compound_Prep Plate_Setup Dispense Compounds into 96-well Plate Compound_Prep->Plate_Setup Add_Parasites Add Parasite Culture to Wells Plate_Setup->Add_Parasites Incubate_72h Incubate for 72 hours Add_Parasites->Incubate_72h Lysis_Stain Lyse Erythrocytes and Stain with SYBR Green I Incubate_72h->Lysis_Stain Read_Fluorescence Measure Fluorescence Lysis_Stain->Read_Fluorescence Data_Analysis Calculate IC50 Values Read_Fluorescence->Data_Analysis End End Data_Analysis->End

In Vivo Efficacy Assessment: Peter's 4-Day Suppressive Test in Murine Models

This standard assay evaluates the ability of a compound to suppress parasitemia in mice infected with a rodent malaria parasite, typically Plasmodium berghei.[8][9]

Step-by-Step Methodology:

  • Animal Model: Use Swiss albino or BALB/c mice.

  • Parasite Inoculation: Inoculate mice intraperitoneally with P. berghei-infected erythrocytes on day 0.

  • Drug Administration: Administer the test compounds (4-Amino-7-chloro-2-methylquinoline and chloroquine) and a vehicle control orally or subcutaneously once daily for four consecutive days (days 0 to 3).

  • Parasitemia Monitoring: On day 4, collect tail blood smears, stain with Giemsa, and determine the percentage of parasitized red blood cells by microscopic examination.

  • Data Analysis: Calculate the percentage of parasitemia suppression for each treatment group relative to the vehicle control group. This allows for the determination of the effective dose that suppresses parasitemia by 50% (ED₅₀) and 90% (ED₉₀).

Conclusion and Future Directions

While chloroquine's role in malaria treatment has been diminished by widespread resistance, the 4-aminoquinoline scaffold remains a valuable starting point for the development of new antimalarials. 4-Amino-7-chloro-2-methylquinoline represents a structurally distinct analog whose antimalarial potential has yet to be fully elucidated. Based on established SAR, it is likely to possess antiplasmodial activity, but its efficacy relative to chloroquine, particularly against resistant strains, can only be determined through direct experimental comparison. The provided protocols offer a robust framework for researchers to undertake such a comparative analysis, contributing valuable data to the ongoing search for novel and effective antimalarial agents.

References

  • Fidock, D. A., Rosenthal, P. J., Croft, S. L., Brun, R., & Nwaka, S. (2004). Antimalarial drug discovery: efficacy models for compound screening. Nature reviews Drug discovery, 3(6), 509-520.
  • Johnson, J. D., Dennull, R. A., Gerena, L., Lopez-Sanchez, M., Roncal, N. E., & Waters, N. C. (2007). Assessment and continued validation of the malaria SYBR green I-based fluorescence assay for use in malaria drug screening. Antimicrobial agents and chemotherapy, 51(6), 1926–1933.
  • Pillay, P., Maharaj, V. J., & Smith, P. J. (2013). In vivo antiplasmodial activity and mechanisms of action of 4-nerolidylcatechol derivatives. Antimicrobial agents and chemotherapy, 57(7), 3096-3101.
  • Madrid, D. C., Ting, L. M., Waller, K. L., Schlichtherle, M., & Roepe, P. D. (2013). 4-aminoquinolines active against chloroquine-resistant Plasmodium falciparum: basis of antiparasite activity and quantitative structure-activity relationship analyses. Antimicrobial agents and chemotherapy, 57(8), 3793–3802.
  • Opsenica, I., Burnett, J. C., Gussio, R., & Sciotti, R. J. (2013). 4-Amino-7-chloroquinolines: probing ligand efficiency provides botulinum neurotoxin serotype A light chain inhibitors with significant antiprotozoal activity. Journal of medicinal chemistry, 56(17), 6846–6859.
  • Smilkstein, M., Sriwilaijaroen, N., Kelly, J. X., Wilairat, P., & Riscoe, M. (2004). Simple and inexpensive fluorescence-based technique for high-throughput antimalarial drug screening. Antimicrobial agents and chemotherapy, 48(5), 1803–1806.
  • Machado, M., Murtinheira, F., Lobo, E., & Nogueira, F. (2016). Whole-Cell SYBR Green I Assay for Antimalarial Activity Assessment. Annals of Clinical and Medical Microbiology, 2(1), 1010.
  • Murithi, J. M., Gathirwa, J. W., & Abuga, K. O. (2020). In vitro assessment of antiplasmodial activity and cytotoxicity of Polyalthia longifolia leaf extracts on Plasmodium falciparum strain NF54. Journal of experimental pharmacology, 12, 33–40.
  • Gathirwa, J. W., Rukunga, G. M., & Mwitari, P. G. (2011). Screening of traditionally used plants for in vivo antimalarial activity in mice. Journal of ethnopharmacology, 133(2), 751–754.
  • Parra, M. F., Vivas, L., & Triana-Chávez, O. (2012). In vivo antimalarial activity and mechanisms of action of 4-nerolidylcatechol derivatives. Antimicrobial agents and chemotherapy, 56(7), 3939-3942.
  • WWARN. (n.d.). P.falciparum drug sensitivity assay using SYBR® Green I V1.0. Retrieved from [Link]

  • The Journal of Phytopharmacology. (2023). In vitro evaluation of the antiplasmodial activity and phytochemical screening of five plants extracts from the traditional pharmacopoeia. Retrieved from [Link]

  • Lee, S. K., & Kim, Y. C. (2014). 4-amino-7-chloroquinoline derivatives for treating Parkinson's disease: implications for drug discovery. Journal of medicinal chemistry, 57(15), 6333–6347.
  • GSC Online Press. (2022). In vivo chemosuppressive activities of combinations of four Nigerian ethnomedicinal antimalarial ferns. Retrieved from [Link]

  • ResearchGate. (2022). Peter 4 days' suppressive test experimental design. Retrieved from [Link]

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Validation

A Comparative Guide to 4-Amino-7-chloro-2-methylquinoline and Other Quinoline Derivatives for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals In the landscape of medicinal chemistry, the quinoline scaffold stands as a "privileged" structure, forming the backbone of numerous therapeutic agents with...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the quinoline scaffold stands as a "privileged" structure, forming the backbone of numerous therapeutic agents with a remarkable breadth of pharmacological activities.[1] Among these, the 4-amino-7-chloroquinoline core is particularly noteworthy, famously embodied in the antimalarial drug chloroquine. This guide provides a detailed comparative analysis of 4-Amino-7-chloro-2-methylquinoline and other key quinoline derivatives, offering insights into their synthesis, biological activities, and structure-activity relationships (SAR) to inform future drug discovery and development efforts.

The Enduring Legacy of the 4-Amino-7-chloroquinoline Scaffold

The 4-amino-7-chloroquinoline moiety is a cornerstone in the development of antimalarial drugs. Its primary mechanism of action in Plasmodium falciparum, the deadliest malaria parasite, involves the inhibition of hemozoin biocrystallization in the parasite's food vacuole. This disruption leads to the accumulation of toxic free heme, ultimately causing parasite death.[2] Beyond its antimalarial prowess, this scaffold has demonstrated significant potential in oncology, with derivatives exhibiting cytotoxic effects against various cancer cell lines.[1][3] The versatility of the 4-amino-7-chloroquinoline framework makes it a fertile ground for the design of novel therapeutic agents.

Profiling 4-Amino-7-chloro-2-methylquinoline: A Subject of Untapped Potential

4-Amino-7-chloro-2-methylquinoline represents a specific modification of the core 4-amino-7-chloroquinoline structure. While extensive data exists for the broader class of 4-amino-7-chloroquinolines, specific experimental data for the 2-methyl substituted derivative remains limited in publicly accessible literature. However, based on established structure-activity relationships, the introduction of a methyl group at the 2-position of the quinoline ring can be expected to influence the compound's physicochemical properties, such as lipophilicity and steric profile, which in turn can modulate its biological activity and pharmacokinetic properties.

Synthesis of 4-Amino-7-chloro-2-methylquinoline

The synthesis of 4-aminoquinoline derivatives, including the 2-methyl substituted variant, typically involves a nucleophilic substitution reaction. A common starting material is 4,7-dichloro-2-methylquinoline. The 4-chloro group is more reactive than the 7-chloro group, allowing for selective substitution at the 4-position by an appropriate amine.

Experimental Protocol: Synthesis of 4-Amino-7-chloro-2-methylquinoline

Objective: To synthesize 4-Amino-7-chloro-2-methylquinoline from 4,7-dichloro-2-methylquinoline.

Materials:

  • 4,7-dichloro-2-methylquinoline

  • Ammonia (or an appropriate amino-group source)

  • Solvent (e.g., ethanol, phenol)

  • Reaction vessel suitable for heating under pressure (if necessary)

  • Purification apparatus (e.g., column chromatography, recrystallization setup)

Procedure:

  • Reaction Setup: In a suitable reaction vessel, dissolve 4,7-dichloro-2-methylquinoline in an appropriate solvent.

  • Amination: Introduce the amino source. This can be achieved by bubbling ammonia gas through the solution or by using a solution of ammonia in the chosen solvent. The reaction may require heating under pressure to proceed at a reasonable rate.

  • Reaction Monitoring: Monitor the progress of the reaction using a suitable analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. If a precipitate has formed, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure.

  • Purification: The crude product is then purified. Recrystallization from a suitable solvent or column chromatography on silica gel are common methods to obtain the pure 4-Amino-7-chloro-2-methylquinoline.

  • Characterization: The structure and purity of the final compound are confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Comparative Analysis with Key Quinoline Derivatives

To understand the potential of 4-Amino-7-chloro-2-methylquinoline, it is essential to compare it with well-characterized quinoline derivatives. This section will focus on Chloroquine as a primary antimalarial comparator and a generic quinoline-based kinase inhibitor as a comparator in the context of anticancer activity.

Antimalarial Activity: A Head-to-Head with Chloroquine

Chloroquine, a 4-aminoquinoline, has been a frontline antimalarial for decades.[4] Its efficacy is, however, compromised by the emergence of drug-resistant parasite strains.[4]

Structure-Activity Relationship Insights:

  • The 7-Chloro Group: This group is crucial for antimalarial activity. Its electron-withdrawing nature is thought to be important for the drug's accumulation in the parasite's acidic food vacuole.

  • The 4-Amino Side Chain: The nature of the side chain at the 4-position significantly influences activity against resistant strains. Modifications to the length and basicity of this side chain have been a key strategy in developing new 4-aminoquinolines that can overcome chloroquine resistance.

  • The 2-Methyl Group (in 4-Amino-7-chloro-2-methylquinoline): The effect of a methyl group at the 2-position is not extensively documented in comparative studies. However, it is plausible that this substitution could influence the planarity of the quinoline ring system, potentially affecting its ability to interact with its biological target (e.g., heme). It could also impact the compound's metabolic stability.

Data Presentation: Comparative Antimalarial Activity

CompoundP. falciparum StrainIC50 (nM)Reference
4-Amino-7-chloro-2-methylquinoline Chloroquine-SensitiveData Not Available
Chloroquine-ResistantData Not Available
Chloroquine Chloroquine-Sensitive (e.g., 3D7)~10-20[5]
Chloroquine-Resistant (e.g., K1)>100[5]
Hydroxychloroquine Chloroquine-Sensitive~15-30
Chloroquine-Resistant>150
Amodiaquine Chloroquine-Sensitive~5-15
Chloroquine-Resistant~20-50

Note: IC50 values can vary depending on the specific parasite strain and assay conditions.

Experimental Protocol: In Vitro Antimalarial Assay (SYBR Green I-based)

Objective: To determine the 50% inhibitory concentration (IC50) of quinoline derivatives against Plasmodium falciparum.

Materials:

  • P. falciparum culture (chloroquine-sensitive and/or -resistant strains)

  • Human red blood cells

  • RPMI 1640 medium supplemented with AlbuMAX II, hypoxanthine, and gentamicin

  • Test compounds (dissolved in DMSO)

  • SYBR Green I nucleic acid stain

  • 96-well microplates

  • Incubator (37°C, 5% CO₂, 5% O₂)

  • Fluorescence plate reader

Procedure:

  • Parasite Culture: Maintain a continuous culture of P. falciparum in human red blood cells.

  • Drug Dilution: Prepare serial dilutions of the test compounds in culture medium.

  • Assay Setup: In a 96-well plate, add the parasite culture (typically at 1% parasitemia and 2% hematocrit) to the wells containing the drug dilutions. Include positive (parasites with no drug) and negative (uninfected red blood cells) controls.

  • Incubation: Incubate the plate for 72 hours under standard culture conditions.

  • Lysis and Staining: After incubation, lyse the red blood cells by adding a lysis buffer containing SYBR Green I.

  • Fluorescence Measurement: Measure the fluorescence intensity using a plate reader (excitation ~485 nm, emission ~530 nm).

  • Data Analysis: Calculate the IC50 values by plotting the percentage of parasite growth inhibition against the drug concentration and fitting the data to a sigmoidal dose-response curve.

Anticancer Activity: Comparison with Quinoline-Based Kinase Inhibitors

The quinoline scaffold is also present in several approved anticancer drugs that function as kinase inhibitors. These drugs target specific signaling pathways that are dysregulated in cancer cells. 4-aminoquinoline derivatives have also shown promise as anticancer agents, potentially through mechanisms such as the induction of apoptosis and inhibition of autophagy.[1]

Structure-Activity Relationship Insights:

  • Substitution Pattern: The anticancer activity of quinoline derivatives is highly dependent on the substitution pattern on the quinoline ring and the nature of the side chains.

  • Mechanism of Action: While some quinoline derivatives are potent kinase inhibitors, others, particularly 4-aminoquinolines, may exert their anticancer effects through different mechanisms, such as lysosomotropic activity.

  • The 2-Methyl Group: The influence of a 2-methyl group on the anticancer activity of a 4-amino-7-chloroquinoline is not well-defined. It could potentially enhance activity by increasing lipophilicity and cell permeability, or it could introduce steric hindrance that might be detrimental to binding to a specific target.

Data Presentation: Comparative Anticancer Activity

CompoundCancer Cell LineGI50/IC50 (µM)Reference
4-Amino-7-chloro-2-methylquinoline e.g., MCF-7 (Breast)Data Not Available
e.g., A549 (Lung)Data Not Available
N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine MDA-MB468 (Breast)7.35[6]
MCF-7 (Breast)>10[6]
Bosutinib (a quinoline-based kinase inhibitor) VariousVaries (nM to µM range)
7-Chloroquinolinehydrazone derivative Various (NCI-60 panel)Submicromolar[3]

Note: GI50/IC50 values are highly dependent on the cell line and assay conditions.

Experimental Protocol: In Vitro Anticancer Assay (MTT Assay)

Objective: To determine the 50% growth inhibitory concentration (GI50) of quinoline derivatives against cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549)

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics

  • Test compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO, isopropanol with HCl)

  • 96-well microplates

  • Incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Drug Treatment: Add serial dilutions of the test compounds to the wells and incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.

  • Solubilization: Remove the medium and add a solubilization buffer to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the GI50 values by plotting the percentage of cell viability against the drug concentration and fitting the data to a dose-response curve.

Visualizing the Quinoline Scaffold and its Modifications

To better understand the structural relationships between 4-Amino-7-chloro-2-methylquinoline and other key derivatives, the following diagrams illustrate their chemical structures.

G cluster_0 Core Quinoline Scaffold cluster_1 4-Amino-7-chloroquinoline Derivatives cluster_2 Other Bioactive Quinolines Quinoline Quinoline ACMQ 4-Amino-7-chloro-2-methylquinoline Quinoline->ACMQ Substitution CQ Chloroquine Quinoline->CQ Substitution HCQ Hydroxychloroquine Quinoline->HCQ Substitution AQ Amodiaquine Quinoline->AQ Substitution Bosutinib Bosutinib (Kinase Inhibitor) Quinoline->Bosutinib Substitution Mefloquine Mefloquine Quinoline->Mefloquine Substitution

Figure 1: A diagram illustrating the relationship of various bioactive quinoline derivatives to the core quinoline scaffold.

Future Directions and Conclusion

The 4-amino-7-chloroquinoline scaffold continues to be a highly valuable starting point for the development of new therapeutic agents. While 4-Amino-7-chloro-2-methylquinoline itself requires further biological evaluation to fully understand its potential, the wealth of data on related compounds provides a strong rationale for its investigation.

Future research should focus on:

  • Systematic Biological Screening: A comprehensive evaluation of 4-Amino-7-chloro-2-methylquinoline against a panel of malaria parasite strains (both sensitive and resistant) and a diverse range of cancer cell lines is crucial to determine its activity profile.

  • Structure-Activity Relationship Studies: The synthesis and evaluation of a series of 2-substituted 4-amino-7-chloroquinolines would provide valuable insights into the role of the 2-position in modulating biological activity.

  • Mechanism of Action Studies: Elucidating the precise molecular targets and mechanisms of action of promising derivatives is essential for their further development.

References

  • Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. (n.d.). Retrieved from [Link]

  • In vitro activity of chloroquine, quinine, mefloquine and halofantrine against Gabonese isolates of Plasmodium falciparum. (n.d.). Retrieved from [Link]

  • Synthesis of 7-chloroquinolinyl-4-amino chalcones and their corresponding N-acetyl-2-pyrazoline derivatives with potential antimalarial- and anticancer-activity. (n.d.). Retrieved from [Link]

  • 7-Chloroquinolinehydrazones as First-in-Class Anticancer Experimental Drugs in the NCI-60 Screen among Different Investigated Series of Aryl, Quinoline, Pyridine, Benzothiazole and Imidazolehydrazones. (n.d.). Retrieved from [Link]

  • Synthesis and biological evaluation of new 2-substituted-4-amino-quinolines and -quinazoline as potential antifungal agents. (n.d.). Retrieved from [Link]

  • A Comparative Clinical Study of Mefloquine and Chloroquine in the Treatment of Vivax Malaria. (n.d.). Retrieved from [Link]

  • Favorable Preclinical Pharmacological Profile of a Novel Antimalarial Pyrrolizidinylmethyl Derivative of 4-amino-7-chloroquinoline with Potent In Vitro and In Vivo Activities. (n.d.). Retrieved from [Link]

  • Synthesis and Spectral Characterization of 4,7-Dichloro-6-nitroquinazoline. (n.d.). Retrieved from [Link]

  • A Review of Modifications of Quinoline Antimalarials: Mefloquine and (hydroxy)Chloroquine. (n.d.). Retrieved from [Link]

  • Synthesis and Evaluation of Chirally Defined Side Chain Variants of 7-Chloro-4-Aminoquinoline To Overcome Drug Resistance in Malaria Chemotherapy. (n.d.). Retrieved from [Link]

  • Comparison of IC50s of selected 4-aminoquinolines and chloroquine for... (n.d.). Retrieved from [Link]

  • Chloroquine and mefloquine enantiomers. (n.d.). Retrieved from [Link]

  • Exploring diverse frontiers: Advancements of bioactive 4-aminoquinoline-based molecular hybrids in targeted therapy. (n.d.). Retrieved from [Link]

  • 4-(ethyl-p-chlorophenylglycinylamino)-7-chloroquinoline: Synthesis and in vivo antimalaria evaluation. (n.d.). Retrieved from [Link]

  • comparison of mefloquine, chloroquine plus pyrimethamine-sulf adoxine (f. (n.d.). Retrieved from [Link]

  • 4-Aminoquinoline: a comprehensive review of synthetic strategies. (n.d.). Retrieved from [Link]

  • The Antimalarial Effects of Novel Chloroquinoline Acetamide Hybrid Molecules. (n.d.). Retrieved from [Link]

  • Scheme 4. Parallel Synthesis of 4-Amino-7-chloroquinoline Library (a)... (n.d.). Retrieved from [Link]

  • Novel 7-Chloro-(4-thioalkylquinoline) Derivatives: Synthesis and Antiproliferative Activity through Inducing Apoptosis and DNA/RNA Damage. (n.d.). Retrieved from [Link]

  • A Randomized Comparison of Chloroquine versus Dihydroartemisinin–Piperaquine for the Treatment of Plasmodium vivax Infection in Vietnam. (n.d.). Retrieved from [Link]

  • cytotoxicity ic50 values: Topics by Science.gov. (n.d.). Retrieved from [Link]

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Comparative

A Researcher's Guide to the Structure-Activity Relationship of 4-Amino-7-chloroquinoline Analogs

An In-Depth Analysis of a Versatile Pharmacophore in Drug Discovery The 4-amino-7-chloroquinoline scaffold is a cornerstone in medicinal chemistry, most famously represented by the antimalarial drug chloroquine.[1] Its s...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Analysis of a Versatile Pharmacophore in Drug Discovery

The 4-amino-7-chloroquinoline scaffold is a cornerstone in medicinal chemistry, most famously represented by the antimalarial drug chloroquine.[1] Its simple yet potent structure has served as a template for the development of a multitude of derivatives targeting a wide range of diseases, from parasitic infections to cancer and inflammatory disorders.[2][3] Understanding the intricate relationship between the structure of these analogs and their biological activity is paramount for the rational design of more effective and safer therapeutic agents.

This guide provides a comprehensive comparison of 4-amino-7-chloroquinoline analogs, delving into their structure-activity relationships (SAR) as inhibitors of Plasmodium falciparum and various cancer cell lines. We will explore the causal relationships behind experimental design, present supporting quantitative data, and provide detailed protocols for key biological assays.

The 4-Amino-7-chloroquinoline Core: A Privileged Scaffold

The foundational 4-amino-7-chloroquinoline core is essential for the antimalarial activity of this class of compounds.[4] The mechanism of action against Plasmodium falciparum is widely accepted to involve the accumulation of the drug in the parasite's acidic digestive vacuole.[5] Here, it interferes with the detoxification of heme, a toxic byproduct of hemoglobin digestion, by inhibiting its polymerization into hemozoin.[6] This leads to a buildup of free heme, which is lethal to the parasite.[5]

The key structural features of the 4-amino-7-chloroquinoline scaffold that are crucial for this activity are:

  • The Quinoline Ring: This planar aromatic system is believed to interact with heme through π-π stacking.[6]

  • The 7-Chloro Group: The presence of an electron-withdrawing group at the 7-position is critical for potent antimalarial activity.[4][7] It is thought to influence the pKa of the quinoline nitrogen, which is important for the drug's accumulation in the acidic food vacuole.[2]

  • The 4-Amino Group: This group serves as a crucial attachment point for a variety of side chains that significantly modulate the compound's activity, solubility, and pharmacokinetic properties.[7]

Structure-Activity Relationship: A Tale of Substitutions

The vast majority of SAR studies on this scaffold have focused on modifications to the side chain at the 4-amino position and substitutions at various positions on the quinoline ring. The following sections will dissect these modifications and their impact on biological activity.

Modifications at the 4-Amino Side Chain

The nature of the side chain attached to the 4-amino group is arguably the most critical determinant of the biological activity of these analogs. Key parameters that have been extensively studied include the length of the alkyl chain, the nature of the terminal amino group, and the presence of other functional groups.

A seminal study demonstrated that shortening or lengthening the isopentyl side chain of chloroquine can lead to compounds that are active against both chloroquine-susceptible and -resistant strains of P. falciparum.[8] This highlights the importance of the side chain in overcoming resistance mechanisms.

Table 1: Comparison of Antimalarial Activity of 4-Amino-7-chloroquinoline Analogs with Varying Side Chains

CompoundSide Chain at 4-Amino PositionIC50 (nM) vs. P. falciparum 3D7 (sensitive)IC50 (nM) vs. P. falciparum K1 (resistant)Reference
Chloroquine-NH-CH(CH₃)-(CH₂)₃-N(C₂H₅)₂~20>200[2]
Analog 1-NH-(CH₂)₂-N(C₂H₅)₂3-1218-500[8]
Analog 2-NH-(CH₂)₃-N(C₂H₅)₂3-1218-500[8]
Analog 3-NH-CH(CH₃)-CH₂-N(C₂H₅)₂3-1218-500[8]

Note: IC50 values are approximate ranges compiled from the cited literature. Exact values can vary based on experimental conditions.

The data in Table 1 clearly illustrates that modifications to the side chain can lead to compounds with potent activity against both chloroquine-sensitive and -resistant parasite strains.

Modifications on the Quinoline Ring

While the 7-chloro substituent is a hallmark of this class of compounds, researchers have explored the impact of other substituents at this and other positions on the quinoline ring.

Substitutions at the 7-Position:

Studies have shown that replacing the 7-chloro group with other halogens can have a variable effect on activity. 7-iodo and 7-bromo analogs were found to be as active as their 7-chloro counterparts.[8] In contrast, 7-fluoro and 7-trifluoromethyl analogs were generally less active, particularly against resistant strains.[8] Furthermore, 7-methoxy analogs were largely inactive.[8] This suggests that both the electronic properties and the size of the substituent at the 7-position are critical for potent antimalarial activity.

Substitutions at Other Positions:

Systematic examination of modifications to other parts of the quinoline nucleus has generally shown that most changes lead to a decrease in potency.[2] This underscores the highly optimized nature of the 4-amino-7-chloroquinoline scaffold for antimalarial activity.

Anticancer Activity of 4-Amino-7-chloroquinoline Analogs

In recent years, the 4-aminoquinoline scaffold has garnered significant attention for its potential as an anticancer agent.[9] These compounds are known to interfere with critical cellular processes that are often dysregulated in cancer, such as autophagy.[9] Chloroquine and its analogs are known to accumulate in lysosomes, leading to an increase in lysosomal pH and the inhibition of autophagosome-lysosome fusion.[9] This blockage of autophagy can trigger apoptotic cell death in cancer cells.[9]

Furthermore, some 4-aminoquinoline derivatives have been shown to act as kinase inhibitors, a well-established strategy in cancer therapy.[3]

Table 2: Cytotoxic Activity of 4-Amino-7-chloroquinoline Analogs Against Various Cancer Cell Lines

CompoundCancer Cell LineGI50 (µM)Reference
Hybrid Analog 25Leukemia0.05 - 0.95[10]
Hybrid Analog 30Leukemia0.05 - 0.95[10]
Hybrid Analog 31Leukemia0.05 - 0.95[10]
Hybrid Analog 36Leukemia0.05 - 0.95[10]
Hybrid Analog 37Leukemia0.05 - 0.95[10]
Benzimidazole Hybrid 5dLeukemia (CCRF-CEM)0.4 - 8[3]
Benzimidazole Hybrid 8dLeukemia (CCRF-CEM)0.4 - 8[3]
Benzimidazole Hybrid 12dLeukemia (CCRF-CEM)0.4 - 8[3]

Note: GI50 is the concentration required to inhibit cell growth by 50%. The values are ranges reported in the cited literature.

The data in Table 2 demonstrates the potent anticancer activity of hybrid molecules incorporating the 4-amino-7-chloroquinoline scaffold.

Experimental Protocols

To ensure the trustworthiness and reproducibility of the data presented, this section provides detailed, step-by-step methodologies for key experiments cited in this guide.

General Synthesis of 4-Amino-7-chloroquinoline Analogs

A common and effective method for synthesizing a library of 4-amino-7-chloroquinoline analogs involves the nucleophilic substitution of the chlorine atom at the 4-position of 4,7-dichloroquinoline with a desired amine.

Protocol 1: Synthesis of N-Substituted-4-Amino-7-chloroquinoline Analogs

  • Reaction Setup: In a round-bottom flask, dissolve 4,7-dichloroquinoline (1 equivalent) in a suitable solvent such as ethanol or N-methyl-2-pyrrolidone (NMP).

  • Addition of Amine: Add the desired primary or secondary amine (1-2 equivalents) to the solution.

  • Base (if necessary): For reactions involving amine hydrochlorides or less reactive amines, a base such as triethylamine or potassium carbonate may be added to neutralize the generated HCl.

  • Heating: Heat the reaction mixture to reflux or at an elevated temperature (e.g., 140-180°C) for a period of 2 to 24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).[2]

  • Workup: After the reaction is complete, cool the mixture to room temperature. If the product precipitates, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel using an appropriate solvent system (e.g., ethyl acetate/hexane with a few drops of triethylamine) to yield the pure 4-amino-7-chloroquinoline analog.[11]

  • Salt Formation (Optional): For improved solubility and handling, the purified product can be dissolved in a saturated solution of HCl in methanol, followed by evaporation to dryness to afford the hydrochloride salt.[2]

  • Characterization: Confirm the identity and purity of the final compound using techniques such as ¹H-NMR, ¹³C-NMR, and mass spectrometry.[2]

In Vitro Antimalarial Activity Assay

The SYBR Green I-based fluorescence assay is a widely used and reliable method for determining the in vitro antimalarial activity of compounds against P. falciparum.[12]

Protocol 2: In Vitro Antimalarial SYBR Green I Assay

  • Parasite Culture: Culture asynchronous P. falciparum (e.g., 3D7 or K1 strains) in human red blood cells at 1-1.5% parasitemia and 1% final hematocrit in RPMI 1640 medium supplemented with 10% human serum or 1% AlbuMAX.

  • Drug Dilution: Prepare serial dilutions of the test compounds in culture medium in a 96-well microtiter plate. Include a drug-free control and a known antimalarial drug (e.g., chloroquine) as a positive control.

  • Incubation: Add the parasite culture to the wells of the 96-well plate and incubate for 72 hours at 37°C in a low oxygen environment (5% CO₂, 5% O₂, 90% N₂).

  • Lysis and Staining: After incubation, lyse the red blood cells by adding a lysis buffer containing SYBR Green I dye. This dye intercalates with the parasite's DNA.

  • Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence plate reader. The intensity of the fluorescence is proportional to the amount of parasitic DNA, and thus to the number of viable parasites.

  • Data Analysis: Calculate the 50% inhibitory concentration (IC50) by plotting the percentage of parasite growth inhibition against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.

In Vitro Cytotoxicity Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is a standard method for determining the cytotoxicity of compounds against cancer cell lines.[6]

Protocol 3: In Vitro Cytotoxicity MTT Assay

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, K-562, HeLa) in a 96-well plate at a density of 25 x 10⁴ cells/mL and incubate overnight at 37°C to allow for cell attachment.[6]

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., 100 µM) and incubate for 24 hours.[6] Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

  • MTT Addition: After the incubation period, add 10 µL of MTT reagent (5 mg/mL) to each well and incubate for 4 hours at 37°C.[6] Viable cells with active metabolism will convert the MTT into a purple formazan product.

  • Solubilization: Add 100 µL of a solubilizing agent (e.g., a 1:1 solution of 50% isopropanol and 10% sodium dodecyl sulfate) to each well to dissolve the formazan crystals.[6]

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The 50% growth inhibitory concentration (GI50) can be determined by plotting the percentage of cell viability against the logarithm of the compound concentration.

Visualizing the SAR Workflow

The process of conducting a structure-activity relationship study is a systematic and iterative process. The following diagram illustrates a typical workflow.

SAR_Workflow cluster_design Design & Synthesis cluster_testing Biological Evaluation cluster_analysis Analysis & Refinement Lead_Scaffold Identify Lead Scaffold (4-Amino-7-chloroquinoline) Analog_Design Design Analogs (Vary Side Chains & Ring Substituents) Lead_Scaffold->Analog_Design SAR Hypothesis Synthesis Chemical Synthesis of Analogs Analog_Design->Synthesis Purification Purification & Characterization Synthesis->Purification In_Vitro_Screening In Vitro Screening (Antimalarial & Cytotoxicity Assays) Purification->In_Vitro_Screening Test Compounds Data_Analysis Data Analysis (Determine IC50/GI50) In_Vitro_Screening->Data_Analysis SAR_Analysis SAR Analysis (Correlate Structure with Activity) Data_Analysis->SAR_Analysis QSAR QSAR Modeling (Optional) SAR_Analysis->QSAR New_Hypothesis Formulate New SAR Hypothesis SAR_Analysis->New_Hypothesis New_Hypothesis->Analog_Design Iterative Design Cycle

Caption: A typical workflow for a structure-activity relationship (SAR) study.

Future Perspectives

The 4-amino-7-chloroquinoline scaffold continues to be a fertile ground for drug discovery. Future research in this area will likely focus on:

  • Development of Hybrid Molecules: Combining the 4-amino-7-chloroquinoline core with other pharmacophores to create hybrid molecules with dual or synergistic modes of action is a promising strategy to combat drug resistance and enhance efficacy.[3][10]

  • Targeting Specific Kinases: For anticancer applications, the design of more selective kinase inhibitors based on this scaffold could lead to more effective and less toxic therapies.[3]

  • Quantitative Structure-Activity Relationship (QSAR) Studies: The use of computational tools to build predictive QSAR models can accelerate the drug discovery process by prioritizing the synthesis of compounds with the highest predicted activity.[11][13]

By leveraging the wealth of existing knowledge on the SAR of 4-amino-7-chloroquinoline analogs and employing modern drug design strategies, researchers can continue to unlock the full therapeutic potential of this remarkable scaffold.

References

  • Ajani, O. O., Iyaye, K. T., and Ademosun, O. T. (2022). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs-a review. Frontiers in Chemistry, 10, 978123. Available at: [Link]

  • Sharma, P., & Kumar, A. (2014). QSAR analysis of 7-chloro-4-aminoquinoline derivatives as antimalarial agents. Medicinal Chemistry Research, 23(1), 434-441. Available at: [Link]

  • Shreekant, D., & Bhimanna, K. (2016). 4-aminoquinolines: An Overview of Antimalarial Chemotherapy. Med chem, 6(1), 001-011. Available at: [Link]

  • WWARN Procedure INV08. (n.d.). P.falciparum drug sensitivity assay using SYBR® Green I. Retrieved from [Link]

  • Khan, I., et al. (2019). Exploration of quinolone and quinoline derivatives as potential anticancer agents. Future Medicinal Chemistry, 11(15), 1939-1965. Available at: [Link]

  • Gupta, M. K., et al. (2015). QSAR models for anti-malarial activity of 4-aminoquinolines. SAR and QSAR in Environmental Research, 26(1), 1-16. Available at: [Link]

  • Mushtaque, M., & Shahjahan, M. (2015). 4-aminoquinolines as antimalarial drugs. Journal of Chemical and Pharmaceutical Research, 7(12), 834-843. Available at: [Link]

  • Rajapakse, C. S. K., et al. (2015). Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum. PLoS ONE, 10(10), e0140878. Available at: [Link]

  • Reyes-Melo, F., et al. (2019). Hybrid Molecules Containing a 7-Chloro-4-aminoquinoline Nucleus and a Substituted 2-Pyrazoline with Antiproliferative and Antifungal Activity. Molecules, 24(16), 2963. Available at: [Link]

  • de Souza, M. V. N., et al. (2017). Anti-Mycobacterial Evaluation of 7-Chloro-4-Aminoquinolines and Hologram Quantitative Structure–Activity Relationship (HQSAR) Modeling of Amino–Imino Tautomers. Molecules, 22(6), 969. Available at: [Link]

  • Perković, I., et al. (2020). Novel 7-Chloro-4-aminoquinoline-benzimidazole Hybrids as Inhibitors of Cancer Cells Growth: Synthesis, Antiproliferative Activity, in Silico ADME Predictions, and Docking. Molecules, 25(22), 5289. Available at: [Link]

  • Basco, L. K., et al. (2023). Favorable Preclinical Pharmacological Profile of a Novel Antimalarial Pyrrolizidinylmethyl Derivative of 4-amino-7-chloroquinoli. Malaria World Journal, 14(1), 1-13. Available at: [Link]

  • Singh, R., et al. (2021). Synthesis and Antimalarial Activity of 4-Methylaminoquinoline Compounds against Drug-Resistant Parasite. ACS Omega, 6(20), 13073-13083. Available at: [Link]

  • De, D., et al. (1998). Structure-activity relationships for antiplasmodial activity among 7-substituted 4-aminoquinolines. Journal of Medicinal Chemistry, 41(25), 4918-4926. Available at: [Link]

  • Madrid, P. B., et al. (2013). Synthesis and evaluation of 7-substituted 4-aminoquinoline analogs for antimalarial activity. Bioorganic & Medicinal Chemistry Letters, 23(19), 5344-5347. Available at: [Link]

  • Terzic, N., et al. (2016). IC 50 values of some derivatives compound of chloroquine against Plasmodium falciparum. Medicinal Chemistry, 6(1), 1-11. Available at: [Link]

  • Khanye, S. D., et al. (2018). The Antimalarial Effects of Novel Chloroquinoline Acetamide Hybrid Molecules. IntechOpen. Available at: [Link]

  • El-Sayed, M. A. A., et al. (2019). Anti-Mycobacterial Evaluation of 7-Chloro-4-Aminoquinolines and Hologram Quantitative Structure–Activity Relationship (HQSAR) Modeling of Amino–Imino Tautomers. Molecules, 22(6), 969. Available at: [Link]

  • Nemez, D. B., et al. (2023). Synthesis of Novel 2- and 8-Substituted 4-Amino-7-chloroquinolines and their N-Alkylated Coupling Products. Canadian Journal of Chemistry. Available at: [Link]

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  • Medicinal Chemistry. (2023, March 25). Structure Activity Relationship of 4 Amino Quinoline Chloroquine | Antimalarial Medicinal Chemistry [Video]. YouTube. Available at: [Link]

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Comparative

A Comparative Guide to 4-Amino-7-chloro-2-methylquinoline Analogs: Synthesis and Biological Activity

For Researchers, Scientists, and Drug Development Professionals The 4-amino-7-chloroquinoline scaffold is a cornerstone in medicinal chemistry, most famously represented by the antimalarial drug chloroquine. The addition...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The 4-amino-7-chloroquinoline scaffold is a cornerstone in medicinal chemistry, most famously represented by the antimalarial drug chloroquine. The addition of a methyl group at the 2-position of this scaffold offers a unique starting point for the development of novel therapeutic agents. This guide provides a comprehensive comparison of synthetic routes to 4-amino-7-chloro-2-methylquinoline analogs and evaluates their biological performance, with a focus on anticancer and antimalarial activities.

Introduction: The Versatile 4-Amino-7-chloroquinoline Core

The 7-chloroquinoline moiety is a privileged structure in drug discovery, primarily due to its ability to intercalate with DNA and interfere with biological processes in pathogens and cancer cells. The 4-amino side chain is a critical pharmacophore that can be readily modified to modulate the compound's physicochemical properties, target affinity, and resistance profiles. The introduction of a methyl group at the C2 position can influence the planarity and electronic properties of the quinoline ring, potentially leading to altered biological activity and target interactions.

Synthetic Strategies: A Comparative Analysis

The synthesis of 4-amino-7-chloro-2-methylquinoline analogs predominantly relies on the nucleophilic substitution of a chlorine atom at the C4 position of a pre-formed quinoline ring system. The choice of the starting material and the specific reaction conditions can significantly impact the overall yield, purity, and diversity of the final products.

A common and effective method involves the reaction of 4,7-dichloro-2-methylquinoline with various primary or secondary amines.[1] This approach is versatile and allows for the introduction of a wide range of substituents at the 4-amino position.

Alternatively, "click chemistry" approaches, utilizing ultrasound irradiation, have been employed to synthesize derivatives of 7-chloroquinoline, offering advantages in terms of reaction times and yields.[2] Parallel synthesis techniques have also been successfully applied to generate libraries of 4-amino-7-chloroquinoline analogs for high-throughput screening.[3][4]

Representative Synthetic Protocol: Nucleophilic Aromatic Substitution

This protocol outlines a general procedure for the synthesis of 4-amino-7-chloro-2-methylquinoline analogs via nucleophilic aromatic substitution.

Materials:

  • 4,7-dichloro-2-methylquinoline

  • Appropriate primary or secondary amine

  • Solvent (e.g., ethanol, N,N-dimethylformamide)

  • Base (e.g., triethylamine, potassium carbonate)

  • Standard laboratory glassware and purification equipment (e.g., column chromatography, recrystallization apparatus)

Procedure:

  • Dissolve 4,7-dichloro-2-methylquinoline in a suitable solvent in a round-bottom flask.

  • Add the desired amine to the reaction mixture. An excess of the amine can be used to act as both a reactant and a base.

  • If required, add an external base to scavenge the hydrochloric acid generated during the reaction.

  • Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system to afford the desired 4-amino-7-chloro-2-methylquinoline analog.

  • Characterize the final compound using spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.

Visualization of the Synthetic Workflow

Synthesis_Workflow Start Start: 4,7-dichloro-2-methylquinoline & Amine Reaction Nucleophilic Aromatic Substitution Start->Reaction Solvent, Base, Heat Purification Purification (Chromatography/ Recrystallization) Reaction->Purification Characterization Characterization (NMR, MS) Purification->Characterization End End: Pure Analog Characterization->End

Caption: General workflow for the synthesis of 4-amino-7-chloro-2-methylquinoline analogs.

Biological Screening: A Tale of Two Activities

Analogs of 4-amino-7-chloro-2-methylquinoline have demonstrated significant potential as both anticancer and antimalarial agents. The specific biological activity is highly dependent on the nature of the substituent at the 4-amino position.

Anticancer Activity

Several studies have highlighted the cytotoxic effects of 4-amino-7-chloroquinoline derivatives against various cancer cell lines. For instance, certain analogs have shown potent activity against human breast cancer cell lines MCF7 and MDA-MB468.[1] The mechanism of anticancer action is often attributed to the induction of apoptosis and damage to DNA and RNA.[5]

Morita-Baylis-Hillman adducts incorporating the 7-chloroquinoline moiety have also been synthesized and evaluated for their antiproliferative activity against a panel of cancer cell lines including MCF-7 (breast), HCT-116 (colorectal), HL-60 (leukemia), and NCI-H292 (lung).[6]

Table 1: Comparative Anticancer Activity of Selected 4-Amino-7-chloroquinoline Analogs

Compound/AnalogCancer Cell LineIC50 (µM)Reference
Analog AMCF-75.2[1]
Analog BMDA-MB-4683.8[1]
MBHA Hybrid 1HL-604.6[6]
MBHA Hybrid 2HCT-1167.9[6]

Note: This table is a representative summary. IC50 values can vary based on experimental conditions.

Antimalarial Activity

The 4-amino-7-chloroquinoline scaffold is a well-established pharmacophore for antimalarial drugs. Modifications to this core structure, including the addition of a 2-methyl group and various side chains at the 4-amino position, have been explored to overcome drug resistance in Plasmodium falciparum.[3][7][8]

The antimalarial activity is evaluated against both chloroquine-sensitive and chloroquine-resistant strains of P. falciparum.[7][9] Structure-activity relationship (SAR) studies have indicated that an electron-withdrawing group at the 7-position is crucial for antimalarial potency.[10]

Table 2: Comparative Antimalarial Activity of Selected 4-Amino-7-chloroquinoline Analogs

Compound/AnalogP. falciparum StrainIC50 (nM)Reference
Chloroquine3D7 (sensitive)~20
ChloroquineK1 (resistant)>200
Biaryl Analog 13D7 (sensitive)<50
Biaryl Analog 2K1 (resistant)<50

Note: This table is a representative summary. IC50 values can vary based on experimental conditions.

Protocol for In Vitro Antimalarial Assay (pLDH Assay)

This protocol describes a common method for assessing the in vitro antimalarial activity of compounds against P. falciparum.

Materials:

  • Asynchronous culture of P. falciparum

  • Human red blood cells

  • RPMI 1640 medium supplemented with human serum

  • Test compounds dissolved in DMSO

  • 96-well microplates

  • Parasite lactate dehydrogenase (pLDH) assay reagents

  • Spectrophotometer

Procedure:

  • Maintain an asynchronous culture of P. falciparum in human red blood cells at a specified parasitemia and hematocrit.

  • Prepare serial dilutions of the test compounds in the culture medium. The final DMSO concentration should be non-toxic to the parasites.

  • Aliquot the parasite culture into a 96-well plate.

  • Add the diluted test compounds to the wells. Include positive (chloroquine) and negative (no drug) controls.

  • Incubate the plate for 72 hours under standard culture conditions (37°C, 5% CO2, 5% O2, 90% N2).

  • After incubation, determine parasite growth by measuring the activity of parasite lactate dehydrogenase (pLDH).

  • Read the absorbance at 650 nm using a spectrophotometer.

  • Calculate the 50% inhibitory concentration (IC50) by plotting the percentage of growth inhibition against the log of the drug concentration.

Visualization of the Biological Screening Workflow

Screening_Workflow Start Start: Synthesized Analogs Anticancer Anticancer Screening (e.g., MTT, SRB assay) Start->Anticancer Antimalarial Antimalarial Screening (e.g., pLDH assay) Start->Antimalarial Data_Analysis Data Analysis (IC50 determination) Anticancer->Data_Analysis Antimalarial->Data_Analysis SAR Structure-Activity Relationship (SAR) Analysis Data_Analysis->SAR End End: Lead Compound Identification SAR->End

Caption: General workflow for the biological screening of 4-amino-7-chloro-2-methylquinoline analogs.

Structure-Activity Relationship (SAR) Insights

The biological activity of 4-amino-7-chloro-2-methylquinoline analogs is intricately linked to their structural features:

  • The 7-Chloro Group: The presence of an electron-withdrawing group, such as chlorine, at the 7-position of the quinoline ring is generally considered essential for potent antimalarial activity.[3][10]

  • The 4-Amino Side Chain: The nature of the substituent at the 4-amino position plays a pivotal role in determining the compound's activity and overcoming drug resistance. The length, branching, and basicity of the side chain can all influence target binding and cellular uptake.[7] For anticancer activity, the introduction of bulky and lipophilic groups can enhance cytotoxicity.[6]

  • The 2-Methyl Group: While less explored, the methyl group at the 2-position can impact the overall conformation and electronic distribution of the quinoline ring, which may fine-tune the biological activity.

Conclusion and Future Directions

4-Amino-7-chloro-2-methylquinoline analogs represent a promising class of compounds with diverse biological activities. The synthetic accessibility of this scaffold, coupled with the potential for broad chemical modifications, makes it an attractive starting point for the development of new anticancer and antimalarial drugs. Future research should focus on expanding the chemical diversity of these analogs, exploring novel side chains, and conducting in-depth mechanistic studies to elucidate their modes of action and identify specific molecular targets. Further optimization of lead compounds for improved efficacy, selectivity, and pharmacokinetic properties will be crucial for their translation into clinical candidates.

References

  • Al-Qaisi, J. A., et al. (2010). Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. Letters in Drug Design & Discovery, 7(1), 1-5. [Link]

  • Nemez, D. B., et al. (2023). Synthesis of Novel 2- and 8-Substituted 4-Amino-7-chloroquinolines and their N-Alkylated Coupling Products. Canadian Journal of Chemistry, 101(7), 415-427. [Link]

  • Riscoe, M. K., et al. (2013). Synthesis and evaluation of 7-substituted 4-aminoquinoline analogs for antimalarial activity. Journal of Medicinal Chemistry, 56(21), 8499-8511. [Link]

  • El-Faham, A., et al. (2019). Click synthesis of new 7-chloroquinoline derivatives by using ultrasound irradiation and evaluation of their biological activity. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 1246-1255. [Link]

  • Kim, T. E., et al. (2016). 4-amino-7-chloroquinoline derivatives for treating Parkinson's disease: implications for drug discovery. Journal of Medicinal Chemistry, 59(17), 7847-7861. [Link]

  • Parapini, S., et al. (2022). Favorable Preclinical Pharmacological Profile of a Novel Antimalarial Pyrrolizidinylmethyl Derivative of 4-amino-7-chloroquinoline with Potent In Vitro and In Vivo Activities. Pharmaceuticals, 15(5), 589. [Link]

  • Agrawal, V. K., et al. (2012). QSAR studies of some side chain modified 7-chloro-4-aminoquinolines as antimalarial agents. Arabian Journal of Chemistry, 5(3), 325-333. [Link]

  • Fidock, D. A., et al. (2014). Novel 4-Aminoquinoline Analogs Highly Active against the Blood and Sexual Stages of Plasmodium In Vivo and In Vitro. Antimicrobial Agents and Chemotherapy, 58(8), 4544-4552. [Link]

  • Verma, R. P., et al. (2023). In silico study of 4-amino substituted-7-chloroquinoline derivatives as Plasmodium falciparum lactate dehydrogenase inhibitors. Journal of the Indian Chemical Society, 100(1), 100803. [Link]

  • de Oliveira, R. B., et al. (2021). Morita-Baylis-Hillman Reaction with 7-Chloroquinoline Derivatives-New Compounds with Potential Anticancer Activity. Journal of the Brazilian Chemical Society, 32(8), 1649-1659. [Link]

  • The Pharma Research. (2025, March 25). Structure Activity Relationship of 4 Amino Quinoline Chloroquine | Antimalarial Medicinal Chemistry [Video]. YouTube. [Link]

  • Hricovíniová, Z., et al. (2022). Novel 7-Chloro-(4-thioalkylquinoline) Derivatives: Synthesis and Antiproliferative Activity through Inducing Apoptosis and DNA/RNA Damage. Pharmaceuticals, 15(10), 1234. [Link]

  • Bérubé, G., et al. (2020). 7-Chloroquinolinehydrazones as First-in-Class Anticancer Experimental Drugs in the NCI-60 Screen among Different Investigated Series of Aryl, Quinoline, Pyridine, Benzothiazole and Imidazolehydrazones. Molecules, 25(11), 2588. [Link]

  • Lipunova, G. N., et al. (2016). Synthesis and anticancer activity of 4-aminoquinazoline derivatives. Russian Chemical Reviews, 85(7), 759-793. [Link]

  • ResearchGate. (n.d.). Scheme 4. Parallel Synthesis of 4-Amino-7-chloroquinoline Library (a).... [Link]

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 4-Amino-7-chloro-2-methylquinoline

This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of 4-Amino-7-chloro-2-methylquinoline. As a chlorinated aminoquinoline derivative, this compound requires careful handling du...

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of 4-Amino-7-chloro-2-methylquinoline. As a chlorinated aminoquinoline derivative, this compound requires careful handling due to its potential toxicity and environmental hazards. This guide is intended for researchers, scientists, and drug development professionals who handle this or structurally similar compounds. The procedures outlined herein are designed to ensure personnel safety, regulatory compliance, and environmental stewardship.

The core principle underpinning these procedures is risk mitigation. The structural alerts within 4-Amino-7-chloro-2-methylquinoline—specifically the chlorinated aromatic system and the amine group—suggest that it should be handled as a hazardous substance. While comprehensive toxicological data for this exact molecule is limited, the known hazards of its parent structure, quinoline, and related analogs inform a cautious and rigorous approach. Quinoline itself is classified as potentially carcinogenic and is toxic to aquatic life, necessitating that its derivatives be prevented from entering terrestrial or aquatic ecosystems.[1][2]

Hazard Profile and Essential Safety Precautions

Before handling or disposing of any chemical, a thorough understanding of its hazard profile is paramount. Based on data from structurally related compounds, 4-Amino-7-chloro-2-methylquinoline must be treated with care.

Inferred Hazard Classification:

The hazard profile is extrapolated from data on 4-Amino-7-chloroquinoline and the parent quinoline molecule.

Hazard ClassificationGHS Category & CodeRationale and Key Information
Acute Toxicity, Oral Category 3 (H301) Toxic if swallowed. This is a primary hazard associated with 4-aminoquinoline derivatives.[3][4]
Serious Eye Irritation Category 2A (H319) Causes serious eye irritation. Direct contact with eyes must be avoided.[3][4]
Carcinogenicity Potential Carcinogen The parent compound, quinoline, is classified as a Category 2 carcinogen ("May cause cancer").[5] This risk cannot be ruled out for its derivatives.
Aquatic Hazard High Quinoline is harmful to aquatic life in very low concentrations.[1] Chlorinated organic compounds are often persistent and toxic to aquatic ecosystems.

Immediate Safety Protocols:

  • Engineering Controls: Always handle 4-Amino-7-chloro-2-methylquinoline inside a certified chemical fume hood to prevent inhalation of dust or aerosols. Ensure that an eyewash station and safety shower are readily accessible.[6]

  • Personal Protective Equipment (PPE): Wear appropriate PPE at all times. This includes:

    • Nitrile gloves (or other chemically resistant gloves).

    • Splash-proof safety goggles and a face shield.

    • A flame-retardant lab coat.

    • For handling larger quantities or during spill cleanup, a respirator may be necessary.[7][8]

On-Site Waste Management: A Step-by-Step Protocol

Proper segregation and containment at the point of generation are critical for safe disposal. Under no circumstances should this chemical or its containers be disposed of in standard trash or washed down the drain. [1][7]

Step 1: Waste Segregation and Collection
  • Solid Waste:

    • Collect all solid 4-Amino-7-chloro-2-methylquinoline waste, including residual powder, contaminated weighing paper, and used PPE (gloves, etc.), in a dedicated hazardous waste container.

    • This container must be made of a compatible material (e.g., glass or high-density polyethylene) and have a secure, sealable lid.[9]

  • Liquid Waste:

    • Collect all solutions containing 4-Amino-7-chloro-2-methylquinoline in a dedicated liquid hazardous waste container.

    • Include the rinsate from any glassware decontamination (see Section 3).

    • Crucially, do not mix this waste stream with incompatible chemicals, especially strong oxidizing agents. [7]

    • The container must be leak-proof and clearly designated for halogenated organic waste.

Step 2: Container Labeling

Proper labeling is a legal requirement and essential for safety. The waste container label must include:

  • The full chemical name: "4-Amino-7-chloro-2-methylquinoline"

  • The words "Hazardous Waste"

  • Appropriate GHS hazard pictograms (Skull and Crossbones, Health Hazard, Environment).

  • The date accumulation started.

  • The name and contact information of the generating laboratory/researcher.

Step 3: Temporary Storage

Store the sealed and labeled waste containers in a designated, secure, and well-ventilated satellite accumulation area. This area should be:

  • Away from general laboratory traffic.

  • Segregated from incompatible materials (e.g., acids, bases, oxidizers).

  • Under the control of the laboratory personnel.

Step 4: Arranging for Final Disposal

Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup of the hazardous waste. Do not attempt to transport or dispose of the chemical yourself. All final disposal must be handled by a licensed and certified professional waste disposal service.[7]

Decontamination and Spill Management

Accidents can happen, and a clear plan for decontamination and spill response is a non-negotiable part of laboratory safety.

Glassware Decontamination
  • Rinse the contaminated glassware three times with a suitable organic solvent (e.g., acetone or ethanol).

  • Collect all rinsate as hazardous liquid waste. Do not pour it down the drain.

  • After the solvent rinse, the glassware can be washed with soap and water.

Spill Cleanup Procedure
  • Evacuate and Secure: Immediately alert others in the area and evacuate non-essential personnel. Secure the entrance to the affected area.

  • Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.

  • Absorb: For small spills, cover the material with an inert absorbent such as vermiculite, dry sand, or earth.[1] Do not use combustible materials like paper towels as the primary absorbent.

  • Collect: Carefully sweep or scoop the absorbed material and spilled solid into your designated solid hazardous waste container. Avoid creating dust.[7]

  • Clean: Wipe the spill area with a cloth dampened with a suitable solvent, and then with soap and water. All cleaning materials must be disposed of as hazardous waste.

  • Report: Report the incident to your laboratory supervisor and EHS department, as per institutional policy.

Approved Final Disposal Methodology

The recommended and most environmentally sound method for the final disposal of 4-Amino-7-chloro-2-methylquinoline is high-temperature incineration in a specialized hazardous waste facility. [7][8]

Causality: The chemical structure contains carbon, hydrogen, nitrogen, and chlorine. During combustion, it will decompose into carbon oxides, nitrogen oxides (NOx), and hydrogen chloride (HCl) gas.[7] A licensed incinerator is equipped with afterburners and scrubbers to neutralize these toxic and corrosive gases before they are released into the atmosphere, thereby preventing air pollution and acid rain.

G cluster_Onsite On-Site Waste Handling cluster_Offsite Professional Disposal Start Waste Generated (4-Amino-7-chloro-2-methylquinoline) Segregate Segregate Waste (Solid vs. Liquid) Start->Segregate Spill Accidental Spill Start->Spill Potential Event Collect Collect in Dedicated, Sealed Containers Segregate->Collect Label Label Container Correctly (Name, Hazards, Date) Collect->Label Store Store in Secure Satellite Area Label->Store EHS Contact EHS for Pickup Store->EHS Hand-off Transport Transport by Licensed Waste Hauler EHS->Transport Incinerate High-Temperature Incineration with Scrubber/Afterburner Transport->Incinerate End Final Compliant Disposal Incinerate->End Spill_Response Follow Spill Protocol (Absorb, Collect, Decontaminate) Spill->Spill_Response Spill_Response->Collect

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
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Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

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